molecular formula C10H9ClO3 B3415518 Methyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 22027-53-8

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No.: B3415518
CAS No.: 22027-53-8
M. Wt: 212.63 g/mol
InChI Key: OIPOJEDRCKVDJK-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.0240218 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPOJEDRCKVDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967631
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-00-1, 22027-53-8
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-chlorobenzoyl)acetate
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Foundational & Exploratory

"Methyl 3-(4-chlorophenyl)-3-oxopropanoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Authored for Senior Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key β-keto ester intermediate. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its reactivity, provides field-proven experimental protocols for its synthesis and derivatization, and explores its strategic application in the construction of high-value heterocyclic scaffolds relevant to modern drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 22027-53-8) is a bifunctional organic compound featuring both a ketone and a methyl ester, separated by a methylene group.[1][2][3] This 1,3-dicarbonyl arrangement, commonly known as a β-keto ester, is the primary determinant of its chemical personality and synthetic versatility. The presence of a 4-chlorophenyl group provides steric bulk and modulates the electronic properties of the benzoyl moiety, influencing reactivity and providing a vector for further molecular elaboration in drug design.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 22027-53-8 [1][2]
Molecular Formula C₁₀H₉ClO₃ [1][3]
Molar Mass 212.63 g/mol [1][2]
Appearance White to off-white solid [1][2]
Melting Point 42-46 °C [1][2]
Boiling Point 100-106 °C at 0.2 mmHg; 132-138 °C at 0.38 mmHg [1][2]

| Purity | Typically ≥98% |[2] |

Spectroscopic Characterization: An Interpretive Analysis

Full characterization of this compound relies on a combination of spectroscopic techniques. The data presented below are predictive, based on the known structure and typical values for the constituent functional groups, providing a benchmark for experimental verification.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum is particularly informative due to the compound's potential to exist in equilibrium with its enol tautomer.

  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • Keto Tautomer:

      • δ ~7.90 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbonyl group.

      • δ ~7.45 (d, J=8.5 Hz, 2H): Aromatic protons meta to the carbonyl group.

      • δ ~4.00 (s, 2H): Active methylene protons (CH₂).

      • δ ~3.75 (s, 3H): Methyl ester protons (OCH₃).

    • Enol Tautomer:

      • The appearance of a broad singlet between δ 12-13 ppm (enolic OH, often intramolecularly hydrogen-bonded) and a singlet around δ 5.5-6.0 ppm (vinylic CH) would confirm the presence of the enol form. The active methylene peak at ~4.00 ppm would integrate for less than 2H.

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~195 ppm: Ketone carbonyl carbon.

    • δ ~168 ppm: Ester carbonyl carbon.

    • δ ~140-128 ppm: Aromatic carbons.

    • δ ~52 ppm: Methyl ester carbon (OCH₃).

    • δ ~45 ppm: Methylene carbon (CH₂).

2.2 Infrared (IR) Spectroscopy IR spectroscopy is essential for confirming the presence of the two distinct carbonyl groups.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
~3050-3100 Aromatic C-H Stretch Medium
~2950-3000 Aliphatic C-H (methyl) Stretch Medium
~1745 Ester C=O Stretch Strong, Sharp
~1685 Ketone C=O (conjugated) Stretch Strong, Sharp
~1600, 1480 Aromatic C=C Stretch Medium

| ~1250-1100 | Ester C-O | Stretch | Strong |

2.3 Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

  • Molecular Ion (M⁺): m/z 212 and 214.

  • Key Fragments:

    • m/z 181/183: [M - OCH₃]⁺

    • m/z 153/155: [M - COOCH₃]⁺

    • m/z 139/141: [ClC₆H₄CO]⁺ (4-chlorobenzoyl cation), a very prominent peak.

    • m/z 111: [C₆H₄Cl]⁺

The Heart of Reactivity: Keto-Enol Tautomerism

The synthetic utility of this compound is fundamentally derived from its existence as a dynamic equilibrium between two constitutional isomers: the keto and enol forms.[4] This phenomenon, known as tautomerism, is not resonance; it involves the movement of both a proton and a double bond.[4]

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater strength of the C=O π-bond compared to the C=C π-bond.[4] However, in β-dicarbonyl systems, the enol form can be significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a stabilizing π-system.[5]

  • Intramolecular Hydrogen Bonding: A stable six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen.[5]

The interconversion between tautomers is readily catalyzed by either acid or base.[5][6]

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto [Structure of Keto Form] Enol [Structure of Enol Form] Keto->Enol H⁺ or OH⁻ catalyst Tautomerization_Mechanisms cluster_base Base-Catalyzed Mechanism cluster_acid Acid-Catalyzed Mechanism Keto_B Keto Form Enolate Resonance-Stabilized Enolate Anion Keto_B->Enolate + OH⁻ - H₂O Enol_B Enol Form Enolate->Enol_B + H₂O - OH⁻ Keto_A Keto Form Protonated_Keto Protonated Carbonyl Keto_A->Protonated_Keto + H₃O⁺ - H₂O Enol_A Enol Form Protonated_Keto->Enol_A - H₃O⁺ + H₂O Claisen_Workflow start Assemble Anhydrous Apparatus (N₂ Atmosphere) base Charge Flask with Sodium Methoxide & Toluene start->base add Dropwise Addition of Methyl 4-chlorobenzoate & Methyl Acetate base->add reflux Heat to Reflux (4-6 hours) add->reflux quench Cool to 0 °C and Quench with 10% HCl reflux->quench extract Aqueous Workup & Solvent Extraction quench->extract purify Dry, Concentrate, and Purify (Distillation or Recrystallization) extract->purify end Pure Product purify->end

Caption: Workflow for the Claisen condensation synthesis.

Keystone Intermediate in Heterocyclic Synthesis

The true power of this compound is realized in its role as a versatile C₃ synthon for building complex heterocyclic rings, which form the core of countless pharmaceutical agents. I[7]ts two electrophilic carbonyl carbons and nucleophilic α-carbon allow for controlled cyclocondensation reactions with a variety of binucleophiles.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a privileged scaffold in medicinal chemistry. The Pinner synthesis provides a direct route to functionalized pyrimidin-4-ols by condensing a β-keto ester with an amidine.

[8]#### Protocol 2: Synthesis of a 2-Methyl-6-(4-chlorophenyl)pyrimidin-4-ol

Materials:

  • This compound

  • Acetamidine hydrochloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound and acetamidine hydrochloride in ethanol.

  • Base Addition: Add DBU (a non-nucleophilic base) to the solution and stir at room temperature.

  • Reaction: Stir the resulting solution under an inert atmosphere at room temperature for 18-24 hours. T[7]he formation of a precipitate may be observed.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by concentrating the solvent and purifying the residue by column chromatography or recrystallization.

Pyrimidine_Synthesis Ketoester Methyl 3-(4-chlorophenyl) -3-oxopropanoate Adduct Initial Adduct Ketoester->Adduct + Amidine (Nucleophilic Attack) Amidine Acetamidine Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization (-MeOH) Pyrimidine 2-Methyl-6-(4-chlorophenyl) -pyrimidin-4-ol Cyclized->Pyrimidine Tautomerization (Aromatization)

Caption: Mechanistic overview of the Pinner pyrimidine synthesis.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. T[9]his reaction provides reliable access to pyrazolones, which are themselves valuable synthetic intermediates and bioactive molecules.

Protocol 3: Synthesis of 3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-5(4H)-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid or ethanol

Procedure:

  • Solution: Dissolve this compound in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature with stirring. The reaction is often exothermic.

  • Reaction: After the addition, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry to yield the pyrazolone derivative.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

  • Hazards: It may be irritating to the eyes, skin, and respiratory tract. H[1]armful if swallowed. *[10] Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles. *[1][11] Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. *[10][11] Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. *[11] First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. I[1]f on skin, wash with plenty of soap and water. If inhaled, move to fresh air.

This compound is more than a simple catalogue chemical; it is a versatile and powerful building block for synthetic and medicinal chemistry. Its value is rooted in the predictable yet highly adaptable reactivity of the β-keto ester functionality. A thorough understanding of its tautomeric nature, coupled with robust protocols for its synthesis and derivatization, empowers researchers to efficiently construct complex molecular architectures, particularly the pyrimidine and pyrazole cores that are central to the development of new therapeutic agents.

References

  • This compound. ChemBK. [Link]

  • Bartrum, D., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674-8676. [Link]

  • Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. PubMed, J Org Chem. [Link]

  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. American Chemical Society. [Link]

  • Vidal, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI, Molecules, 28(2), 794. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1462. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]

  • Infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. [Link]

  • The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor, YouTube. [Link]

Sources

An In-Depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS No. 22027-53-8) is a pivotal β-keto ester that serves as a versatile and highly valued intermediate in modern organic synthesis. Its unique bifunctional structure, featuring a reactive ketone and an ester moiety, combined with the electronic properties of the 4-chlorinated phenyl ring, makes it an essential building block for a diverse range of complex molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the construction of heterocyclic systems relevant to pharmaceutical and agrochemical research.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific communication and reproducibility. The compound is most accurately identified by its IUPAC name, which reflects its principal functional group and substitution pattern.

  • IUPAC Name: this compound[1]

  • Common Synonyms: Methyl 4-chlorobenzoylacetate, (p-Chlorobenzoyl)acetic acid methyl ester, Methyl 3-(4-chlorophenyl)-3-oxopropionate[1]

  • CAS Number: 22027-53-8[1][2]

The structure consists of a three-carbon propanoate chain with a ketone at the β-position (C3) and a methyl ester at the C1 position. The ketone is further substituted with a 4-chlorophenyl group.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a reagent is critical for its proper handling, storage, and application in experimental design. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 42-46 °C[1][3]
Boiling Point 100-106 °C at 0.2 mmHg[3]
Density (Predicted) 1.31±0.1 g/cm³[3]
InChI Key OIPOJEDRCKVDJK-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)CC(=O)C1=CC=C(C=C1)Cl[1]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (~3.7 ppm), a singlet for the α-methylene protons (~4.0 ppm), and two doublets in the aromatic region (~7.4 ppm and ~7.9 ppm) corresponding to the paradisubstituted phenyl ring. The α-methylene protons are flanked by two carbonyl groups, making them acidic and their chemical shift can be variable.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl ester carbon (~52 ppm), the α-methylene carbon (~45 ppm), two carbonyl carbons (ester ~167 ppm and ketone ~191 ppm), and four distinct signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups: the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1685 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

Synthesis: The Crossed Claisen Condensation

The most efficient and common laboratory synthesis of this compound is the Crossed Claisen Condensation . This powerful carbon-carbon bond-forming reaction is ideal for condensing two different esters, provided one of the esters lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product.

Causality of Experimental Design: The choice of reactants is deliberate. Methyl 4-chlorobenzoate is used as the electrophilic acylating agent because it has no α-hydrogens and cannot form an enolate. Methyl acetate, which possesses acidic α-hydrogens, serves as the nucleophile precursor. A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is required to deprotonate methyl acetate to form the reactive enolate nucleophile. The reaction is driven to completion by the irreversible deprotonation of the resulting β-keto ester product, which is more acidic than the starting alcohol (methanol).

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation MA Methyl Acetate (Nucleophile Precursor) Enolate Methyl Acetate Enolate (Nucleophile) MA->Enolate Deprotonation MCB Methyl 4-Chlorobenzoate (Electrophile) Tetrahedral Tetrahedral Intermediate MCB->Tetrahedral Base Strong Base (e.g., NaH, NaOMe) Enolate->Tetrahedral Product This compound (β-Keto Ester) Tetrahedral->Product Alkoxide Methoxide Leaving Group Tetrahedral->Alkoxide Loss of Leaving Group FinalEnolate Product Enolate (Stabilized) Product->FinalEnolate Alkoxide->FinalEnolate Irreversible FinalEnolate->Product Final Product Isolation Acid Aqueous Acid Workup

Caption: Workflow of the Crossed Claisen Condensation for synthesis.

Experimental Protocol: Synthesis via Crossed Claisen Condensation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations should be performed by qualified personnel in a well-ventilated fume hood.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Enolate Formation: A solution of methyl acetate (1.5 eq) in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

  • Acylation: The reaction mixture is cooled back to 0 °C, and a solution of methyl 4-chlorobenzoate (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material (methyl 4-chlorobenzoate) is consumed (typically 4-6 hours).

  • Quenching: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of 10% aqueous hydrochloric acid (HCl) until the pH is acidic (~pH 5-6).

  • Extraction: The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by flash column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/hexane) affords the pure this compound.

Applications in Pharmaceutical and Heterocyclic Synthesis

The 1,3-dicarbonyl functionality of this compound makes it a cornerstone intermediate for the synthesis of five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry.[4]

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[5][6] The synthesis of a 3-methyl-5-pyrazolone derivative can be readily achieved through the condensation of a β-keto ester with hydrazine hydrate.

Pyrazolone_Synthesis Ketoester This compound Pyrazolone 5-(4-chlorophenyl)-3-hydroxy- 1H-pyrazole Derivative Ketoester->Pyrazolone Condensation & Cyclization Hydrazine Hydrazine Hydrate (N-N Dinucleophile) Hydrazine->Pyrazolone

Caption: Synthesis of a pyrazolone scaffold from the title compound.

Mechanism Insight: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto the more electrophilic ketone carbonyl, followed by intramolecular attack of the second nitrogen onto the ester carbonyl, leading to cyclization and elimination of methanol and water to form the stable heterocyclic ring.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and their derivatives are extensively used as anticancer, antiviral, and antibacterial agents.[7][8] A common route to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.

Synthetic Utility: this compound can react with reagents like urea or thiourea in the presence of a base to form pyrimidine-2,4-dione (uracil) or pyrimidine-2-thione-4-one scaffolds, respectively. These structures can then be further functionalized, making the title compound a key starting point for libraries of potential drug candidates.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed. The information below is summarized from available Safety Data Sheets (SDS).[1][2][9]

  • Hazard Classification:

    • GHS Pictogram: GHS07 (Exclamation Mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statements: H319 - Causes serious eye irritation.[1] May also cause skin and respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH-approved standards.

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear protective clothing.

    • Respiratory Protection: Use a dust mask (type N95) or other approved respirator if handling as a powder or if dust is generated.[1]

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Avoid breathing dust, fumes, or vapor.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move person into fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the predictable reactivity of its β-keto ester functionality. Its straightforward synthesis via the Crossed Claisen Condensation and its role as a precursor to medicinally relevant heterocyclic systems like pyrazolones and pyrimidines ensure its continued importance in the fields of drug discovery, process development, and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful molecular building block.

References

  • Safety Data Sheet: this compound. Angene Chemical. [URL: https://www.angene.com/cas/22027-53-8]
  • Safety Data Sheet: Methyl 4-chlorobenzoylacetate. Matrix Scientific. [URL: https://www.matrixscientific.com/msds/006948_msds.pdf]
  • Methyl (4-chlorobenzoyl)acetate 22027-53-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651761]
  • This compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/or6987]
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  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol34no5/synthesis-of-some-pyrazolone-derivatives-and-evaluation-of-its-antibacterial-and-cytotoxic-activity/]
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8419163/]
  • Pyrazolone – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/topics/chemistry/pyrazolone-tcsc20]
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_119561.html]
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [URL: https://www.researchgate.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [URL: https://www.heteroletters.org/wp-content/uploads/2023/07/643-665.pdf]
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [URL: https://www.researchgate.

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Spectroscopic data of "Methyl 3-(4-chlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 22027-53-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, process chemists, and quality control analysts, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data itself, but the underlying scientific rationale for the observed signals and fragmentation patterns. The protocols herein are designed to be self-validating, ensuring reproducibility and trustworthiness in a drug development setting.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₀H₉ClO₃, is a β-keto ester featuring a 4-chlorophenyl moiety.[1] This structural arrangement presents distinct features amenable to spectroscopic elucidation: an aromatic system, a ketone, an ester, and an active methylene group. The precise characterization of this molecule is critical as its purity directly impacts the yield and quality of subsequent synthetic steps.

The structural features are systematically numbered in the diagram below for unambiguous assignment in the spectroscopic discussions that follow.

Caption: Numbered structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the target compound, we anticipate four distinct proton signals corresponding to the aromatic, methylene, and methyl protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is typically used as it is chemically inert and its residual peak is well-defined.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion and resolution, which is particularly useful for resolving the aromatic region.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data Summary and Interpretation
Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale for Assignment
H-2, H-6~7.90Doublet (d)2HThese protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and a downfield shift. They appear as a doublet due to coupling with H-3 and H-5.
H-3, H-5~7.50Doublet (d)2HThese protons are meta to the carbonyl group and ortho to the chlorine atom. They are less deshielded than H-2/H-6 and appear as a doublet from coupling to their ortho neighbors.
H-8 (Methylene)~4.00Singlet (s)2HThe methylene protons are positioned between two electron-withdrawing carbonyl groups (ketone and ester), which deshields them significantly. The signal is a singlet as there are no adjacent protons.
H-10 (Methyl)~3.75Singlet (s)3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom. This signal is a characteristic singlet.

Expert Insight: The 1,4-disubstituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets when the substituents have significantly different electronic effects, as is the case here with the carbonyl and chlorine groups. The singlet for the active methylene protons (H-8) is a key identifier for this class of β-keto esters.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for identifying all unique carbon atoms in a molecule, providing direct insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Utilize the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Number of Scans: A larger number of scans (e.g., 512 to 2048) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set to a wide range to encompass all carbon types (e.g., 0-220 ppm).[2]

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

¹³C NMR Data Summary and Interpretation
Signal AssignmentChemical Shift (δ, ppm) (Predicted)Rationale for Assignment
C-7 (Ketone C=O)~192.0Carbonyl carbons of ketones are highly deshielded and appear significantly downfield.
C-9 (Ester C=O)~167.0Ester carbonyl carbons are also strongly deshielded but typically appear slightly upfield compared to ketone carbonyls.
C-4 (C-Cl)~140.0The carbon directly attached to the electronegative chlorine atom is deshielded.
C-1~135.0This is the quaternary carbon of the aromatic ring attached to the carbonyl group.
C-2, C-6~129.5Aromatic CH carbons ortho to the carbonyl group.
C-3, C-5~129.0Aromatic CH carbons meta to the carbonyl group.
C-10 (OCH₃)~52.5The methyl carbon of the ester is shielded by the single-bonded oxygen.
C-8 (CH₂)~45.0The methylene carbon is located in the aliphatic region, deshielded by the adjacent carbonyl groups.

Trustworthiness Check: The presence of eight distinct signals in the ¹³C NMR spectrum is consistent with the molecular structure, which has eight unique carbon environments (C-2/C-6 and C-3/C-5 are equivalent due to symmetry).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)
  • Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

IR Data Summary and Interpretation
Wavenumber (cm⁻¹) (Predicted)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch (from -CH₂- and -CH₃)
~1745 Strong Ester C=O Stretch
~1685 Strong Aryl Ketone C=O Stretch
~1600, ~1480Medium-WeakAromatic C=C Ring Stretch
~1250StrongEster C-O Stretch
~1100MediumC-Cl Stretch

Authoritative Grounding: The presence of two distinct and strong carbonyl (C=O) absorption bands is the most telling feature of this IR spectrum. The ester carbonyl absorbs at a higher frequency (~1745 cm⁻¹) than the aryl ketone carbonyl (~1685 cm⁻¹). This difference is due to the resonance effect in the aryl ketone, which slightly weakens the C=O bond and lowers its vibrational frequency.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 40-300 amu) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Record the relative abundance of each ion to generate the mass spectrum.

MS Data Summary and Interpretation

The molecular weight of C₁₀H₉ClO₃ is 212.63 g/mol .[1]

m/zProposed Fragment IonStructure of Fragment
212/214[M]⁺Molecular Ion
181/183[M - OCH₃]⁺Loss of the methoxy radical
153/155[M - COOCH₃]⁺Loss of the carbomethoxy radical
139/141 [Cl-C₆H₄-CO]⁺ 4-Chlorobenzoyl cation (Base Peak)
111/113[Cl-C₆H₄]⁺4-Chlorophenyl cation

Fragmentation Pathway Diagram:

Fragmentation_Pathway M [M]⁺ m/z 212/214 F1 [M - OCH₃]⁺ m/z 181/183 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 153/155 M->F2 - •COOCH₃ F3 [Cl-C₆H₄-CO]⁺ m/z 139/141 (Base Peak) M->F3 - •CH₂COOCH₃ F4 [Cl-C₆H₄]⁺ m/z 111/113 F3->F4 - CO

Caption: Major fragmentation pathways for this compound in EI-MS.

Expert Insight: The most crucial diagnostic feature is the isotopic pattern for chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio. The base peak at m/z 139/141 corresponds to the highly stable 4-chlorobenzoyl cation, formed by cleavage of the C-C bond between the two carbonyl groups. This is a characteristic fragmentation for β-keto esters.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. Each technique offers complementary information: NMR elucidates the precise H and C environments, IR confirms the key functional groups (especially the two distinct carbonyls), and MS provides the molecular weight and a characteristic fragmentation pattern dominated by the stable 4-chlorobenzoyl cation. This comprehensive spectroscopic dataset serves as a reliable fingerprint for compound identification, quality assurance, and ongoing research in synthetic chemistry.

References

  • ChemBK. (2024). This compound. Retrieved from ChemBK.com. URL: [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. URL: [Link]

Sources

An In-depth Technical Guide to the Keto-enol Tautomerism of Methyl 4-chlorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in methyl 4-chlorobenzoylacetate, a β-ketoester of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven methodologies for the characterization and quantification of tautomeric equilibria. We will delve into the structural and environmental factors governing this equilibrium, with a particular focus on the electronic influence of the para-chloro substituent. Detailed, step-by-step protocols for analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, complete with explanations of the underlying causality for experimental choices. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative scientific literature.

Introduction: The Duality of β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1][2] While for simple ketones, the equilibrium heavily favors the keto form, the situation is markedly different for β-dicarbonyl compounds like methyl 4-chlorobenzoylacetate.[3][4][5] The presence of a second carbonyl group at the β-position significantly increases the acidity of the α-hydrogens, facilitating the formation of the enol tautomer.[5][6]

The enol form of β-dicarbonyls is stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more extensive π-system that delocalizes electron density and lowers the overall energy of the molecule.[3][4][7]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[3][4][8][9]

The precise position of this equilibrium is a delicate balance of structural and environmental factors, making its study crucial for understanding and predicting the reactivity of these versatile compounds in drug development and complex organic synthesis.

The Influence of the 4-Chloro Substituent

The electronic nature of substituents on the benzoyl ring plays a pivotal role in modulating the keto-enol equilibrium. In methyl 4-chlorobenzoylacetate, the chlorine atom at the para position exerts a dual electronic effect:

  • Inductive Effect (-I): Chlorine is an electronegative atom and withdraws electron density from the aromatic ring through the sigma bond network. This electron withdrawal increases the acidity of the α-protons, thereby favoring the formation of the enolate intermediate and, consequently, the enol tautomer.[10]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity.

Overall, the net effect of the electron-withdrawing chloro group is an increase in the enol content compared to the unsubstituted methyl benzoylacetate.[10][11] This is a critical consideration for reaction design, as the enol tautomer exhibits distinct nucleophilic character at the α-carbon, influencing its reactivity in alkylation and condensation reactions.

Experimental Quantification of Tautomeric Equilibrium

Precise quantification of the keto-enol ratio is essential for mechanistic studies and process optimization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used technique for this purpose.[10][12][13][14]

¹H NMR Spectroscopy: A Direct View of the Equilibrium

The interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[12][15]

Characteristic ¹H NMR Signals:

TautomerProtonTypical Chemical Shift (δ, ppm)Multiplicity
Keto Methylene (-CH₂-)3.5 - 4.5Singlet
Methoxy (-OCH₃)3.7 - 3.9Singlet
Aromatic (Ar-H)7.2 - 8.0Multiplet
Enol Vinylic (=CH-)5.0 - 6.0Singlet
Enolic Hydroxyl (-OH)10 - 17Broad Singlet
Methoxy (-OCH₃)3.6 - 3.8Singlet
Aromatic (Ar-H)7.2 - 8.0Multiplet

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare a solution of methyl 4-chlorobenzoylacetate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.[15] Allow the solution to equilibrate for at least 60 minutes before analysis to ensure the tautomeric equilibrium has been reached.[15]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to include the downfield enolic hydroxyl proton (up to 17 ppm).[13]

  • Integration: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. The most reliable signals for integration are typically the keto methylene singlet and the enol vinylic singlet.[10][13]

  • Calculation of Percent Enol:

    Let Iketo be the integral of the keto methylene peak (-CH₂-), which represents 2 protons. Let Ienol be the integral of the enol vinylic peak (=CH-), which represents 1 proton.

    To normalize the integrals, the integral for the enol peak must be multiplied by 2.

    % Enol = [ (2 * Ienol) / (Iketo + (2 * Ienol)) ] * 100

Causality Behind Experimental Choices:

  • Choice of Solvent: The keto-enol equilibrium is highly sensitive to the solvent.[10][16][17] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Polar protic solvents can disrupt this intramolecular bond by forming intermolecular hydrogen bonds with both the keto and enol forms, often shifting the equilibrium towards the keto tautomer.[17] Therefore, it is crucial to report the solvent used for any determination of tautomeric ratio.

  • Equilibration Time: The rate of tautomerization can vary. Allowing the solution to stand ensures that the measured ratio reflects the true thermodynamic equilibrium.[15]

  • Choice of Integration Signals: The keto methylene and enol vinylic protons are chosen because they are singlets and appear in regions of the spectrum that are typically free from overlapping signals, leading to more accurate integration.[13]

Diagram: ¹H NMR Workflow for Tautomer Quantification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Allow to Equilibrate (>60 min) prep1->prep2 acq1 Acquire ¹H NMR Spectrum (Wide Spectral Width) prep2->acq1 an1 Integrate Keto Methylene and Enol Vinylic Signals acq1->an1 an2 Normalize Integrals an1->an2 an3 Calculate % Enol an2->an3

Caption: Workflow for determining the keto-enol ratio by ¹H NMR spectroscopy.

UV-Vis Spectroscopy: An Indirect Probe

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms have different chromophores and thus absorb light at different wavelengths.[18][19] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the keto form.[20][21]

Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble.[22] Note the solvent's cutoff wavelength.[22]

  • Reference Spectrum: Obtain a baseline spectrum of the pure solvent.

  • Sample Spectrum: Record the UV-Vis spectrum of a dilute solution of methyl 4-chlorobenzoylacetate.

  • Analysis: The appearance of a distinct absorption band at a longer wavelength, which changes in intensity with solvent polarity or temperature, can be attributed to the enol tautomer. Quantitative analysis is more complex than with NMR and often requires the use of theoretical calculations or comparison with spectra of "locked" keto or enol analogues.[18]

Causality Behind Experimental Choices:

  • Solvent Transparency: The solvent must not absorb light in the same region as the analyte, as this would interfere with the measurement.[22]

  • Dilute Solution: The Beer-Lambert Law, which relates absorbance to concentration, is most accurate for dilute solutions.[22]

Thermodynamic Considerations

The position of the keto-enol equilibrium is governed by the relative Gibbs free energies (ΔG) of the two tautomers. This can be further broken down into enthalpic (ΔH) and entropic (ΔS) contributions.

  • Enthalpy (ΔH): The enol form is enthalpically favored due to the stabilization from conjugation and intramolecular hydrogen bonding.[17]

  • Entropy (ΔS): The intramolecular hydrogen bond in the enol form creates a more ordered, rigid structure, leading to a decrease in entropy.[17]

The equilibrium can be shifted by changing the temperature. Variable temperature NMR studies can be employed to determine these thermodynamic parameters.

Diagram: Factors Influencing Keto-Enol Equilibrium

G cluster_structural Structural Factors cluster_environmental Environmental Factors Equilibrium Keto-Enol Equilibrium Conjugation Conjugation Conjugation->Equilibrium H_Bond Intramolecular H-Bonding H_Bond->Equilibrium Substituent Substituent Effects (e.g., 4-Chloro) Substituent->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Temp Temperature Temp->Equilibrium

References

A Theoretical and Computational Treatise on Methyl 3-(4-chlorophenyl)-3-oxopropanoate: From Molecular Architecture to Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Digital Twin of a Versatile Chemical Intermediate

In the landscape of modern chemical and pharmaceutical research, the journey from a simple molecule to a life-changing therapeutic is both arduous and intricate. Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a seemingly unassuming β-keto ester, stands as a pivotal intermediate in the synthesis of a variety of organic compounds, including those with potential applications in pesticides and pharmaceuticals.[1] Its true potential, however, lies not just in its synthetic utility but in the nuanced tapestry of its electronic structure and conformational dynamics. This guide endeavors to construct a "digital twin" of this molecule, employing a suite of theoretical and computational methodologies to dissect its intrinsic properties. By transcending the limitations of empirical observation, we can predict its reactivity, understand its potential interactions with biological macromolecules, and ultimately, guide its future applications in drug discovery and materials science. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just a roadmap for computational analysis but a deeper, mechanistically-grounded understanding of this versatile chemical entity.

Foundational Physicochemical and Synthetic Landscape

This compound, with the chemical formula C10H9ClO3, is an organic compound that serves as a crucial building block in organic synthesis.[1][2][3][4][5] Its strategic importance is underscored by its role as a precursor in the creation of more complex molecules.[1][6]

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical characteristics is the bedrock of any theoretical investigation. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 22027-53-8[2][3][4]
Molecular Formula C10H9ClO3[2][3]
Molecular Weight 212.63 g/mol [2]
Melting Point 42-46 °C[1]
Boiling Point 100-106 °C at 0.2 mmHg[1]
Appearance Colorless liquid[1]
Synthesis Overview

The primary synthetic route to this compound involves an acyl chloride reaction.[1] This method typically entails the reaction of a substituted propionic acid with a chlorinating agent to form the acyl chloride, which is subsequently reacted with methanol to yield the final ester product.[1]

Below is a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start 3-(4-chlorophenyl)propionic acid acyl_chloride Acyl Chloride Formation (e.g., with thionyl chloride) start->acyl_chloride esterification Esterification (with methanol) acyl_chloride->esterification product This compound esterification->product

Caption: A simplified workflow for the synthesis of this compound.

The Quantum Mechanical Lens: Elucidating Electronic Structure with Density Functional Theory (DFT)

To truly understand the reactivity and potential interactions of this compound, we must delve into its electronic architecture. Density Functional Theory (DFT) stands as a powerful and computationally efficient method for this purpose, providing a robust framework for predicting molecular geometries, electronic properties, and spectroscopic signatures.[7][8]

Rationale for DFT in Small Molecule Analysis

For organic molecules of this size, DFT, particularly with hybrid functionals like B3LYP, offers an excellent balance of accuracy and computational cost.[7] It allows for the reliable prediction of ground-state geometries, vibrational frequencies (for comparison with experimental IR spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial indicators of chemical reactivity.[7]

Step-by-Step Protocol for DFT Calculations

The following protocol outlines a standard procedure for performing DFT calculations on this compound using a quantum chemistry software package (e.g., Gaussian, ORCA, or GAMESS).

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Functional and Basis Set Selection: Choose a suitable level of theory. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[9]

    • Input File Preparation: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet) of the molecule. Define the calculation type as geometry optimization (Opt) and frequency analysis (Freq).

    • Execution: Run the calculation. The optimization process will iteratively adjust the atomic positions to find the lowest energy conformation. The subsequent frequency calculation will confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Analysis of Results:

    • Optimized Geometry: Extract the final, optimized Cartesian coordinates and analyze bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Examine the output for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical stability and reactivity.[7]

    • Vibrational Frequencies: Compare the calculated vibrational frequencies with experimental IR spectra to validate the accuracy of the computational model.[8]

    • Mulliken Population Analysis: Investigate the distribution of atomic charges to identify electrophilic and nucleophilic sites within the molecule.[7]

The following diagram illustrates the workflow for DFT calculations.

G cluster_dft DFT Calculation Workflow cluster_analysis_details Analysis Components mol_build Molecule Building & Initial Optimization dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc analysis Analysis of Results freq_calc->analysis geom Optimized Geometry electro Electronic Properties (HOMO, LUMO) vib Vibrational Frequencies charge Atomic Charges

Caption: A schematic of the workflow for performing DFT calculations.

Simulating Molecular Motion: Insights from Molecular Dynamics (MD)

While DFT provides a static, time-independent picture of the molecule, its true behavior in a biological or solution-phase environment is dynamic. Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the intricate dance of atoms and molecules over time, providing invaluable insights into conformational flexibility, solvation effects, and intermolecular interactions.[10][11][12]

The Power of MD in a Biological Context

MD simulations are particularly adept at exploring how a small molecule like this compound might behave in an aqueous environment or within the binding pocket of a protein.[10] This is crucial for drug development, as the dynamic behavior of a ligand can significantly influence its binding affinity and efficacy.[10]

Protocol for a Basic MD Simulation in Aqueous Solution

This protocol outlines the steps for running an MD simulation of this compound in a water box using common MD engines like GROMACS, AMBER, or NAMD.

  • System Preparation:

    • Ligand Parameterization: Generate a force field topology for this compound. This can be done using tools like the Antechamber suite in AMBER or the CHARMM General Force Field (CGenFF) server.

    • Solvation: Place the parameterized molecule in the center of a periodic box of water molecules (e.g., TIP3P water model).[13]

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.[13]

  • Simulation Execution:

    • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble) to ensure the correct density.

    • Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 100 ns).[13] During this phase, the positions, velocities, and energies of all atoms are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone atoms over time to assess its structural stability.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual atoms to identify flexible regions of the molecule.

    • Radial Distribution Function (RDF): Compute the RDF between the molecule and water molecules to understand its solvation shell.

    • Hydrogen Bonding Analysis: Quantify the number and lifetime of hydrogen bonds formed between the molecule and water.

The following diagram illustrates the MD simulation workflow.

G cluster_md Molecular Dynamics Simulation Workflow cluster_analysis_md_details Analysis Metrics prep System Preparation (Parameterization, Solvation, Ionization) sim Simulation Execution (Minimization, Equilibration, Production) prep->sim analysis_md Trajectory Analysis sim->analysis_md rmsd RMSD rmsf RMSF rdf RDF hbond Hydrogen Bonding

Caption: A generalized workflow for conducting molecular dynamics simulations.

Predicting Biological Interactions: Molecular Docking

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule might bind to a biological target, such as a protein receptor or enzyme. Molecular docking is a powerful technique for this purpose, predicting the preferred orientation of a ligand within a binding site and estimating the strength of the interaction.[14][15][16]

The Utility of Docking in Early-Stage Drug Discovery

Molecular docking allows for the rapid screening of large libraries of compounds against a protein target, helping to identify potential drug candidates.[14] For this compound, docking studies could be used to explore its potential to inhibit enzymes for which β-keto esters are known substrates or inhibitors.[17]

A Generalized Molecular Docking Protocol

The following protocol describes a typical molecular docking workflow using software such as AutoDock Vina, Glide, or GOLD.

  • Preparation of Receptor and Ligand:

    • Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation: Generate a 3D conformation of this compound and assign atomic charges.

  • Docking Simulation:

    • Binding Site Definition: Define the search space for the docking simulation, typically a grid box encompassing the active site of the protein.

    • Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Binding Pose Analysis: Visualize the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

    • Scoring Function Evaluation: Compare the docking scores of different ligands to rank their potential binding affinities.

The following diagram outlines the molecular docking process.

G cluster_docking Molecular Docking Workflow cluster_analysis_dock_details Analysis Focus prep_rec Receptor Preparation (from PDB) docking_sim Docking Simulation (Binding Site Definition & Execution) prep_rec->docking_sim prep_lig Ligand Preparation prep_lig->docking_sim analysis_dock Analysis of Results docking_sim->analysis_dock pose Binding Pose Analysis score Scoring Function Evaluation

Caption: A conceptual overview of the molecular docking workflow.

Synthesis and Future Directions

This guide has delineated a comprehensive theoretical and computational framework for the in-depth analysis of this compound. By integrating DFT, MD simulations, and molecular docking, researchers can construct a holistic understanding of this molecule, from its fundamental electronic properties to its potential biological activity. The protocols and workflows presented herein are not merely academic exercises; they are practical tools for hypothesis generation and experimental design. For instance, the predicted reactive sites from DFT could guide synthetic modifications to enhance desired properties. The dynamic behavior revealed by MD can inform the design of more effective drug delivery systems. Finally, the binding hypotheses generated by molecular docking can be directly tested in the laboratory, accelerating the pace of drug discovery. The "digital twin" of this compound, as constructed through these computational methods, serves as an invaluable asset in unlocking its full scientific and commercial potential.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

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  • Guo, H., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 13(9), 2057-2071. Retrieved from [Link]

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  • El-Gazzar, A. A., et al. (2020). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Molecules, 25(1), 199. Retrieved from [Link]

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  • Al-Ostath, A. I., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1264, 133245. Retrieved from [Link]

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  • Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S250-S261. Retrieved from [Link]

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  • Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. Retrieved from [Link]

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  • Kumar, S. N., et al. (2024). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. ACS Omega. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

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  • El-Metwaly, N. M., et al. (2022). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. Molecules, 27(19), 6546. Retrieved from [Link]

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  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. BMC Chemistry, 14(1), 49. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Characteristics of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physical and spectroscopic characteristics of Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS No. 22027-53-8), a valuable β-keto ester intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. This document collates critical data on its molecular properties, thermal behavior, and spectroscopic signature to support its identification, purification, and application in a research and development setting. All presented data is supported by authoritative sources and accompanied by detailed experimental protocols for verification.

Introduction: The Chemical Identity of this compound

This compound, also known by its synonym Methyl (4-chlorobenzoyl)acetate, is a solid organic compound.[1] Its molecular structure, featuring a 4-chlorophenyl group attached to a β-keto ester moiety, makes it a versatile building block in the synthesis of more complex molecules. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations.

This guide will systematically detail the physical properties of this compound, offering a foundational understanding for its handling, characterization, and use in experimental workflows.

Molecular Structure:

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its handling, storage, and use in chemical reactions. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 22027-53-8[2]
Molecular Formula C₁₀H₉ClO₃[2]
Molecular Weight 212.63 g/mol [2]
Appearance Solid[1]
Melting Point 42-46 °C[1]
Boiling Point 100-106 °C at 0.2 mmHg
Predicted Density 1.255 g/cm³[3]
Predicted Refractive Index 1.528[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section provides an overview of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet2HAromatic protons (ortho to carbonyl)
~7.45Doublet2HAromatic protons (meta to carbonyl)
~4.00Singlet2HMethylene protons (-CH₂-)
~3.75Singlet3HMethyl ester protons (-OCH₃)

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~195Carbonyl carbon (ketone, C=O)
~167Carbonyl carbon (ester, C=O)
~140Aromatic carbon (C-Cl)
~135Aromatic carbon (ipso to carbonyl)
~129Aromatic carbons (CH)
~128Aromatic carbons (CH)
~52Methyl ester carbon (-OCH₃)
~45Methylene carbon (-CH₂-)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data:

Wavenumber (cm⁻¹)Functional Group Assignment
~3000-3100C-H stretch (aromatic)
~2850-2960C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1685C=O stretch (ketone)
~1600, ~1480C=C stretch (aromatic)
~1200-1300C-O stretch (ester)
~1090C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z ≈ 212 and 214 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the chlorobenzoyl cation.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental results, standardized protocols for the determination of physical characteristics are essential.

Workflow for Physical Characterization

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Melting Point Determination A->B C Boiling Point Determination (at reduced pressure) A->C D NMR Spectroscopy (¹H and ¹³C) A->D E IR Spectroscopy A->E F Mass Spectrometry A->F G Compile and Analyze Data B->G C->G D->G E->G F->G H Generate Technical Report G->H

Caption: Experimental workflow for the physical characterization of a chemical compound.

Protocol for Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (42-46 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid particle melts (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure accuracy.

Protocol for NMR Sample Preparation

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃), 0.6-0.7 mL

  • NMR tube (5 mm) and cap

  • Pipette or syringe

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of the solid sample and place it in a clean, dry vial.

  • Add the deuterated solvent to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Transfer the solution to the NMR tube using a pipette.

  • Cap the NMR tube securely.

  • Place the NMR tube in the spinner turbine and insert it into the NMR spectrometer.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, reaction setup, and formulation.

Qualitative Solubility Data:

SolventExpected Solubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
MethanolSparingly Soluble
WaterInsoluble
HexaneSparingly Soluble

Note: This data is based on the general solubility of similar organic compounds and should be experimentally verified.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectroscopic characteristics of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating the confident identification, handling, and application of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the generation of accurate and reproducible data in a research and development environment.

References

  • Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-(3-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 53101-00-1 | this compound. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-2-methyl-3-oxopropanenitrile. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate (3). Retrieved from [Link]

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"Methyl 3-(4-chlorophenyl)-3-oxopropanoate" CAS number 22027-53-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 22027-53-8)

Executive Summary

This compound, also known as Methyl 4-chlorobenzoylacetate, is a highly versatile β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive methylene group flanked by two carbonyl functionalities and a 4-chlorophenyl ring, makes it an invaluable building block for a diverse range of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in pharmaceutical and agrochemical research. Detailed protocols and mechanistic diagrams are provided to offer researchers and drug development professionals the practical insights necessary for its effective utilization.

Physicochemical and Structural Characteristics

This compound is an organic compound characterized by its ester and ketone functional groups.[1] The presence of the 4-chlorophenyl substituent imparts increased lipophilicity and modulates the electronic properties of the molecule, enhancing its reactivity in various chemical transformations.[1] Depending on purity, it typically presents as a colorless to pale yellow solid or liquid and is soluble in common organic solvents.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 22027-53-8[1][2]
Molecular Formula C₁₀H₉ClO₃[1][2]
Molar Mass 212.63 g/mol [2]
Melting Point 42-46 °C[2]
Boiling Point 100-106 °C at 0.2 mmHg[2]
Synonyms Methyl 4-chlorobenzoylacetate; Benzenepropanoic acid, 4-chloro-β-oxo-, methyl ester[1]
pKa 9.54 ± 0.25 (Predicted)[2]

Synthesis: The Crossed Claisen Condensation

The most efficient and common industrial synthesis of this compound is the Crossed Claisen Condensation .[3][4] This carbon-carbon bond-forming reaction is particularly well-suited for this target molecule because it involves one ester that can form an enolate (methyl acetate) and one that cannot (methyl 4-chlorobenzoate).[4][5] This strategic choice minimizes self-condensation side products and improves the overall yield of the desired β-keto ester.[3][4]

The reaction is driven by the use of a strong, non-nucleophilic base and the thermodynamic stability of the resulting resonance-stabilized enolate of the product.[6][7]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 Methyl 4-chlorobenzoate (Non-enolizable ester) Condensation Base-Catalyzed Condensation R1->Condensation R2 Methyl Acetate (Enolizable ester) R2->Condensation Base Strong Base (e.g., NaH, NaOMe) Base->Condensation Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Condensation Workup Acidic Workup (e.g., aq. HCl) Condensation->Workup Neutralizes base & protonates enolate Purification Purification (Distillation or Recrystallization) Workup->Purification Isolates product Product Methyl 3-(4-chlorophenyl) -3-oxopropanoate Purification->Product Analysis Characterization (NMR, IR, GC-MS) Product->Analysis Verify Structure & Purity

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol
  • Reagents: Methyl 4-chlorobenzoate (1.0 eq), Methyl acetate (2.0-3.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Toluene, 1M Hydrochloric Acid.

  • Procedure:

    • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.

    • Base Addition: Carefully add the sodium hydride to the toluene. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the enolizable ester, driving the reaction forward. Using an excess of methyl acetate ensures it acts as both reactant and solvent.

    • Enolate Formation: Slowly add the methyl acetate to the stirred suspension at room temperature. The mixture may warm, and hydrogen gas will evolve. Stir until the gas evolution ceases, indicating the formation of the sodium enolate of methyl acetate.

    • Condensation: Add the methyl 4-chlorobenzoate dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

    • Workup: Cool the mixture in an ice bath. Cautiously quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6). Trustworthiness Note: This step neutralizes the remaining base and protonates the product enolate, which is the thermodynamically stable species in the basic reaction mixture.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the reactivity of the active methylene protons (C2) and the two distinct carbonyl groups. The C2 protons are acidic (pKa ≈ 9.5) and can be readily removed by a base to form a nucleophilic enolate, which can participate in a wide array of alkylation and acylation reactions.

Mechanism of the Crossed Claisen Condensation

The formation of the β-keto ester proceeds through a well-established multi-step mechanism.

Claisen_Mechanism cluster_steps Mechanism Steps Step1 Step 1: Enolate Formation Methyl acetate is deprotonated by a strong base (B:) to form a resonance-stabilized enolate ion. Step2 Step 2: Nucleophilic Attack The enolate attacks the electrophilic carbonyl carbon of methyl 4-chlorobenzoate. Step1->Step2 Step3 Step 3: Elimination The tetrahedral intermediate collapses, eliminating a methoxide leaving group (-OCH3). Step2->Step3 Step4 Step 4: Deprotonation (Driving Force) The product β-keto ester is deprotonated by methoxide to form a highly stable enolate. Step3->Step4 Step5 Step 5: Protonation Acidic workup protonates the final enolate to yield the neutral product. Step4->Step5

Caption: Step-wise mechanism of the Crossed Claisen Condensation.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its structure is a precursor to more complex heterocyclic systems that form the core of many biologically active agents.

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceuticals. The β-keto ester moiety is ideal for constructing heterocyclic rings like pyrazoles, isoxazoles, and dihydropyridines, which are prevalent in medicinal chemistry.

  • Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides.[2]

  • Research Chemical: Its versatile reactivity makes it a valuable tool for developing novel synthetic methodologies and creating libraries of compounds for biological screening.[1]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed.

  • ¹H NMR: The spectrum will show characteristic peaks for the aromatic protons (a doublet of doublets in the 7-8 ppm region), a singlet for the active methylene protons (CH₂), and a singlet for the methyl ester protons (OCH₃). The methylene peak may be broad or split due to keto-enol tautomerism.

  • ¹³C NMR: The spectrum will display distinct signals for the two carbonyl carbons (ketone and ester), aromatic carbons, the methylene carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching of the ketone and the ester groups, typically in the range of 1680-1750 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular ion peak, confirming the molecular weight of the compound.

Safety and Handling

As with many organic reagents, proper safety protocols must be followed.

  • Hazards: The compound may be irritating to the eyes, skin, and respiratory tract.[2]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[2]

  • First Aid: In case of eye contact, immediately rinse with plenty of water and seek medical advice.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • ChemBK. This compound. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Allen. Claisen Condensation – Mechanism, Variations & FAQs. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

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An In-Depth Technical Guide to Methyl 4-chlorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-chlorobenzoylacetate, a versatile reagent with significant applications in synthetic chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This document will delve into its core attributes, applications, and a conceptual experimental workflow, providing researchers and drug development professionals with essential information for its effective utilization.

Core Molecular Attributes

Methyl 4-chlorobenzoylacetate, also known by its synonyms (p-Chlorobenzoyl)acetic acid methyl ester and Methyl 3-(4-chlorophenyl)-3-oxopropionate, is a solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C10H9ClO3[1][2][3]
Molecular Weight 212.63 g/mol [1][2][3]
CAS Number 22027-53-8[1][2][3]
Appearance Solid[1]
Melting Point 42-46 °C[1]
Boiling Point 92-98°C at 0.3 torr[2]

Applications in Research and Drug Development

The reactivity of the dicarbonyl functionality in Methyl 4-chlorobenzoylacetate makes it a valuable precursor in various organic transformations. Its utility is particularly pronounced in the synthesis of complex molecular architectures. Some of its key applications include:

  • Oxidative Coupling and Annulation: It serves as a reactant in tandem oxidative coupling and annulation of phenols.[3]

  • Cyclization Reactions: The compound is utilized in intramolecular cyclization reactions to form heterocyclic systems.[3]

  • Hydrogenation Reactions: It is a substrate for the enantioselective hydrogenation of unprotected β-enamine esters.

  • C-H Bond Functionalization: It participates in the oxidative alkylation of benzylic C-H bonds.[3]

  • Synthesis of Pyridine Derivatives: It is involved in oxidative coupling reactions with aminopyridines.

Experimental Workflow: A Conceptual Overview

The following section outlines a conceptual workflow for a typical synthetic transformation involving Methyl 4-chlorobenzoylacetate, such as a cyclization reaction to form a heterocyclic compound.

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-chlorobenzoylacetate in a suitable anhydrous solvent.

  • Reagent Addition: To the stirred solution, add the appropriate co-reagents and catalyst at a controlled temperature. The choice of reagents and catalyst is dictated by the desired transformation.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using an appropriate technique, such as column chromatography, recrystallization, or distillation, to yield the pure desired compound.

  • Characterization: The structure and purity of the final product are confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_workflow Conceptual Synthetic Workflow start Reaction Setup: - Methyl 4-chlorobenzoylacetate - Anhydrous Solvent - Inert Atmosphere reagent_addition Reagent Addition: - Co-reagents - Catalyst - Temperature Control start->reagent_addition Step 1 monitoring Reaction Monitoring: - TLC / LC-MS reagent_addition->monitoring Step 2 workup Work-up: - Quenching - Extraction - Drying monitoring->workup Step 3 (upon completion) purification Purification: - Column Chromatography - Recrystallization workup->purification Step 4 characterization Characterization: - NMR - IR - MS purification->characterization Step 5

Caption: A conceptual workflow for a synthetic reaction.

Safety and Handling

Methyl 4-chlorobenzoylacetate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl 4-chlorobenzoylacetate is a key chemical intermediate with a well-defined set of properties and a growing list of applications in organic synthesis. Its utility in the construction of complex molecules underscores its importance for researchers in both academic and industrial settings, particularly within the field of drug discovery and development. A thorough understanding of its reactivity and handling requirements is crucial for its safe and effective use in the laboratory.

References

  • PubChem. Methyl 4-chlorophenylacetate | C9H9ClO2 | CID 104196. [Link]

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Solubility profile of "Methyl 3-(4-chlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to detail the experimental logic, methodologies, and data interpretation required for a thorough assessment of this compound's solubility, a critical parameter in pharmaceutical sciences.

Compound Identification and Physicochemical Properties

This compound (CAS 22027-53-8) is a benzoylacetate derivative.[1] A precise understanding of its fundamental physicochemical properties is the mandatory first step before any experimental solubility work is initiated. These properties dictate the choice of analytical techniques and provide a theoretical basis for interpreting experimental outcomes.

PropertyValueSource(s)
Chemical Formula C₁₀H₉ClO₃[2][3]
Molecular Weight 212.63 g/mol [2][3][4]
CAS Number 22027-53-8[1][3]
Appearance Colorless liquid or low-melting solid[2]
Melting Point 42-46 °C[2]
Synonyms Methyl 4-chlorobenzoylacetate[1]

The Imperative of Solubility Profiling in Pharmaceutical Research

Solubility is a cornerstone of the drug development process. It is a primary determinant of a drug candidate's bioavailability, influencing the rate and extent of its absorption. A poor solubility profile can lead to inadequate therapeutic concentrations, high inter-subject variability, and significant formulation challenges. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic media is not merely a data collection exercise; it is a critical risk assessment tool that informs lead optimization, formulation strategy, and the overall viability of a potential therapeutic agent.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent at a specific temperature and pressure. The Shake-Flask method, as standardized by OECD Guideline 105, remains the definitive "gold standard" for this determination due to its directness and robustness.

Causality Behind the Shake-Flask Protocol

The core principle is to establish a saturated solution in equilibrium with an excess of solid material. This ensures that the measured concentration is the maximum achievable under the given conditions. The extended equilibration time (24-72 hours) is crucial to allow the dissolution process to reach a true thermodynamic steady state, overcoming any kinetic barriers. Subsequent filtration or centrifugation is vital to remove undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Detailed Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, pH 7.4 Phosphate-Buffered Saline, 0.1 M HCl, Fasted State Simulated Intestinal Fluid) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 48 hours. A preliminary time-to-equilibrium study is recommended to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a sample from the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. Self-Validation Step: The first few drops of the filtrate should be discarded to prevent drug loss from filter adsorption.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.

  • Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Workflow for Thermodynamic Solubility Determination

G A Start: Add excess solid compound to vial B Add precise volume of solvent (e.g., PBS pH 7.4) A->B C Equilibrate: Agitate at constant temp. (e.g., 37°C) for 48-72h B->C D Phase Separation: Allow excess solid to settle C->D E Sample supernatant and filter through 0.22 µm syringe filter D->E F Analyze filtrate concentration via validated HPLC-UV method E->F G Calculate Solubility (mg/mL) F->G H End G->H

Caption: Shake-Flask method for equilibrium solubility.

High-Throughput Determination of Kinetic Solubility

In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. While not a measure of true equilibrium, it is an excellent predictor of potential solubility issues in later development stages.

Methodology and Rationale

This method mimics the situation where a drug, formulated in a solubilizing vehicle, is introduced into the aqueous environment of the gastrointestinal tract. The immediate precipitation, or lack thereof, is the key observation. Nephelometry or turbidimetry are often employed to detect the formation of solid particles in real-time.

Detailed Protocol: DMSO Co-Solvent Method
  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (<1-2%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-2 hours) at room temperature.

  • Measurement: Read the plate on a nephelometer or plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 650 nm).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Workflow for Kinetic Solubility Screening

G cluster_prep Preparation cluster_exec Execution & Measurement cluster_analysis Analysis A Prepare high-concentration stock solution in 100% DMSO C Add DMSO stock to buffer to create a concentration gradient A->C B Dispense aqueous buffer (e.g., PBS) into 96-well plate B->C D Incubate for a short period (e.g., 2 hours) C->D E Measure turbidity/nephelometry using a plate reader D->E F Identify highest concentration without precipitation E->F G Report Kinetic Solubility Limit (µM) F->G

Caption: High-throughput kinetic solubility workflow.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is highly dependent on environmental conditions. A thorough profile must investigate these factors.

  • pH: For ionizable compounds, solubility is critically dependent on the pH of the medium. Although this compound does not possess strongly acidic or basic functional groups, the keto-enol tautomerism could lead to a weakly acidic proton on the alpha-carbon. Determining solubility in buffers of varying pH (e.g., pH 2, 5, 7.4, 9) is essential to build a complete profile.

  • Co-solvents and Formulation Vehicles: In drug formulation, co-solvents (e.g., ethanol, propylene glycol, PEG 400) are often used to enhance solubility. Characterizing the compound's solubility in these vehicles and their aqueous dilutions provides crucial data for developing liquid formulations.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Measuring solubility at both ambient (25 °C) and physiological (37 °C) temperatures is standard practice.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in solubility experiments to ensure consistency.

Data Interpretation and Reporting

All solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and experimental method used. This allows for direct comparison and provides a comprehensive overview of the compound's behavior.

Solvent/MediumTemperature (°C)MethodSolubility (mg/mL or µM)
Deionized Water25Shake-FlaskExperimental Value
0.1 M HCl (pH ~1.2)37Shake-FlaskExperimental Value
PBS (pH 7.4)37Shake-FlaskExperimental Value
PBS (pH 7.4)25KineticExperimental Value
Acetonitrile25Shake-FlaskExperimental Value
Ethanol25Shake-FlaskExperimental Value

This structured approach ensures that the solubility profile of this compound is characterized with scientific rigor, providing the trustworthy and authoritative data necessary to guide critical decisions in the drug development pipeline.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]

  • Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate | C11H11ClO3 | CID - PubChem. (n.d.). PubChem. [Link]

  • Methyl 3-(3-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 2757832 - PubChem. (n.d.). PubChem. [Link]

  • Diethylenetriaminepentaacetic acid(DTPA) - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Diethylenetriaminepentaacetic Acid CAS 67-43-6 - Home Sunshine Pharma. (n.d.). Home Sunshine Pharma. [Link]

  • Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Synthesis and characterization of new meso-substituted unsymmetrical metalloporphyrins - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and chemical research. The synthesis is achieved through a crossed Claisen condensation, a robust carbon-carbon bond-forming reaction.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing both theoretical understanding and practical application.

Introduction: The Strategic Importance of β-Keto Esters and the Claisen Condensation

β-Keto esters, such as the target molecule this compound, are pivotal building blocks in organic synthesis. Their unique structural motif, featuring a ketone and an ester with a β-relationship, allows for a wide array of subsequent chemical transformations. The acidic α-hydrogen situated between the two carbonyl groups is a key feature, enabling reactions like alkylation and acylation, which are fundamental in constructing more complex molecular architectures.[3][4]

The Claisen condensation stands as a classic and highly effective method for the synthesis of β-keto esters.[4] This reaction involves the base-promoted condensation of two ester molecules.[1][5] In the context of synthesizing our target molecule, a "crossed" or "mixed" Claisen condensation is employed. This variation involves two different esters: one that can form an enolate (the nucleophile) and one that cannot (the electrophile).[6][7] This strategic choice is crucial to avoid a statistical mixture of products that would otherwise arise from the self-condensation of two different enolizable esters.[6]

For the synthesis of this compound, methyl acetate serves as the enolizable ester, while methyl 4-chlorobenzoate, lacking α-hydrogens, acts as the non-enolizable electrophile. This directed approach ensures a high yield of the desired product.

Mechanistic Insights: Driving the Reaction Forward

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The crossed Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide, abstracts an acidic α-proton from the enolizable ester (methyl acetate) to form a resonance-stabilized enolate ion.[1][8] The choice of base is critical; to prevent transesterification, the alkoxide used should match the alcohol portion of the ester (i.e., sodium methoxide for methyl esters).[9][10][11]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the non-enolizable ester (methyl 4-chlorobenzoate). This results in the formation of a tetrahedral intermediate.[8][12]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (methoxide in this case).[1][8] This step yields the β-keto ester product.

  • Deprotonation of the Product (The Driving Force): The reaction is driven to completion by a final, essentially irreversible acid-base reaction. The newly formed β-keto ester has α-protons that are significantly more acidic than those of the starting ester, due to the presence of two electron-withdrawing carbonyl groups. The alkoxide base present in the reaction mixture readily deprotonates the β-keto ester, forming a highly stabilized enolate.[1][9] This final deprotonation step shifts the overall equilibrium in favor of the product.[9]

  • Acidic Workup: The final product is obtained after an acidic workup, which neutralizes the enolate and any remaining base.[12][13]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Methyl 4-chlorobenzoate170.5917.06 g0.10Must be dry.
Methyl acetate74.0811.11 g (12.0 mL)0.15Used in excess. Must be dry.
Sodium methoxide54.026.48 g0.12Highly hygroscopic. Handle under inert atmosphere.
Toluene-150 mL-Anhydrous grade.
1 M Hydrochloric acid-~150 mL-For workup.
Saturated Sodium Bicarbonate Solution-50 mL-For washing.
Brine-50 mL-For washing.
Anhydrous Magnesium Sulfate---For drying.
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Addition of Base and Solvent: Under the inert atmosphere, add sodium methoxide (6.48 g, 0.12 mol) to the flask, followed by anhydrous toluene (100 mL).

  • Addition of Esters: In the dropping funnel, prepare a mixture of methyl 4-chlorobenzoate (17.06 g, 0.10 mol) and methyl acetate (11.11 g, 0.15 mol).

  • Initiation of Reaction: Begin stirring the sodium methoxide suspension in toluene and slowly add the ester mixture from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (~150 mL) until the aqueous layer is acidic (pH ~2-3).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Claisen_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble Dry Glassware (3-neck RBF, condenser, dropping funnel) inert 2. Purge with Inert Gas (Nitrogen or Argon) setup->inert add_base 3. Add Sodium Methoxide and Anhydrous Toluene inert->add_base add_esters 4. Add Ester Mixture (Methyl 4-chlorobenzoate + Methyl Acetate) add_base->add_esters Slowly reflux 5. Heat to Reflux (3-4 hours) add_esters->reflux cool_quench 6. Cool and Quench with 1M HCl reflux->cool_quench extraction 7. Liquid-Liquid Extraction cool_quench->extraction wash 8. Wash Organic Layer (NaHCO₃, Brine) extraction->wash dry_evap 9. Dry and Evaporate Solvent wash->dry_evap purify 10. Purify by Vacuum Distillation or Recrystallization dry_evap->purify product Final Product: This compound purify->product

Workflow for the Synthesis of this compound.

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Presence of moisture. - Incorrect stoichiometry.- Extend reflux time and monitor by TLC. - Ensure all reagents and solvents are anhydrous. Use freshly opened reagents. - Accurately measure all reagents.
Formation of Byproducts - Self-condensation of methyl acetate. - Transesterification if the wrong base is used.- Use a slight excess of the enolizable ester (methyl acetate). - Ensure the alkoxide base matches the ester's alcohol component (sodium methoxide for methyl esters).[10][11]
Difficult Purification - Incomplete removal of starting materials. - Oily product that is difficult to crystallize.- Ensure efficient extraction and washing during workup. - Attempt vacuum distillation. If crystallization is preferred, try different solvent systems or seed with a small crystal.

Conclusion

The crossed Claisen condensation is a powerful and reliable method for the synthesis of β-keto esters like this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture and the use of the appropriate base, high yields of the desired product can be achieved. This application note provides a solid foundation for researchers to successfully perform this synthesis and adapt it for related target molecules.

References

  • NROChemistry. Claisen Condensation: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

  • Wikipedia. Claisen condensation. Available at: [Link]

  • BYJU'S. Claisen Condensation Mechanism. Available at: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

  • Organic Chemistry Tutor. Claisen Condensation. Available at: [Link]

  • Chemistry Stack Exchange. Claisen Ester Condensation with Sodium Methoxide. Available at: [Link]

  • Royals, E. E. (1945). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 67(9), 1508–1509. Available at: [Link]

  • YouTube. Claisen Condensation - EASY!. Available at: [Link]

  • Chemistry Stack Exchange. Base used in Claisen Condensation. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Methyl 4-chlorobenzoylacetate via Acyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the synthesis of Methyl 4-chlorobenzoylacetate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The featured protocol centers on the C-acylation of a methyl acetate equivalent using 4-chlorobenzoyl chloride. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, and critical insights into process optimization and safety.

Introduction: The Significance of β-Keto Esters

β-keto esters, such as Methyl 4-chlorobenzoylacetate, are pivotal structural motifs in organic synthesis. Their unique bifunctional nature, possessing both a ketone and an ester, allows for a wide array of subsequent chemical transformations. They are key precursors in the synthesis of heterocycles (e.g., pyrazoles, pyrimidines), and serve as fundamental building blocks in the construction of more complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The 4-chloro substitution on the benzoyl ring provides a handle for further functionalization, often through cross-coupling reactions, making this particular β-keto ester a versatile intermediate.

Synthetic Strategy: Acyl Chloride-Mediated C-Acylation

The synthesis of β-keto esters can be achieved through various methods, including the Claisen condensation of esters. However, for producing unsymmetrical β-keto esters like Methyl 4-chlorobenzoylacetate, a directed C-acylation approach using a highly reactive acylating agent is often more efficient and provides better control over the product outcome. The use of 4-chlorobenzoyl chloride as the acylating agent offers high reactivity, driving the reaction to completion.

The core of this synthesis involves the generation of a nucleophilic enolate from a methyl acetate precursor, which then attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[1][2] A common and effective strategy to generate the required enolate is the use of a malonic ester, such as diethyl malonate, which possesses more acidic α-hydrogens (pKa ≈ 13) compared to simple esters like methyl acetate (pKa ≈ 25).[3] This heightened acidity allows for facile deprotonation with a moderately strong base like sodium ethoxide. The resulting enolate then undergoes acylation, followed by hydrolysis and decarboxylation to yield the target β-keto ester.

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism:

  • Enolate Formation: A base, typically sodium ethoxide, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate ion.

  • Nucleophilic Acyl Substitution: The nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of the chloride leaving group, forming an acylated malonic ester intermediate.

  • Saponification (Hydrolysis): The ester groups of the intermediate are hydrolyzed to carboxylate salts under basic conditions.

  • Acidification & Decarboxylation: Acidification of the reaction mixture protonates the carboxylates to form a β-keto dicarboxylic acid. This species is unstable and readily undergoes decarboxylation upon gentle heating to yield the final product, Methyl 4-chlorobenzoylacetate.

Experimental Protocols

This section details the necessary protocols, from the preparation of the key acyl chloride intermediate to the final purification of the target compound.

Preparation of 4-chlorobenzoyl chloride

While commercially available, 4-chlorobenzoyl chloride can be readily synthesized in the laboratory from 4-chlorobenzoic acid. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[4]

Materials:

  • 4-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide solution)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a fume hood, charge a dry round-bottom flask with 4-chlorobenzoic acid.

  • Carefully add an excess of thionyl chloride (approximately 1.5 to 2.0 equivalents). The reaction can also be performed in an inert solvent like anhydrous toluene.

  • Equip the flask with a reflux condenser and a gas trap to neutralize the evolved HCl and SO₂ gases.[4]

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.[4]

  • Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.[4]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump from corrosive vapors.[5] The crude 4-chlorobenzoyl chloride is often of sufficient purity for the next step.[5]

Synthesis of Methyl 4-chlorobenzoylacetate

This protocol is based on the acylation of a malonic ester followed by decarboxylation.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Anhydrous ethanol

  • 4-chlorobenzoyl chloride

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (concentrated and dilute solutions)

  • Sodium hydroxide solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle and reflux condenser

Procedure:

  • Enolate Formation:

    • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Add diethyl malonate (1.0 eq) dropwise to the cooled sodium ethoxide solution with stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Acylation:

    • Dissolve 4-chlorobenzoyl chloride (1.0 eq) in an anhydrous solvent such as diethyl ether or THF.

    • Add the 4-chlorobenzoyl chloride solution dropwise to the enolate solution at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Hydrolysis:

    • Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid to neutralize the excess base.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated malonic ester.

  • Hydrolysis and Decarboxylation:

    • To the crude intermediate, add a solution of sodium hydroxide in a mixture of water and ethanol.

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester groups.

    • Cool the reaction mixture and acidify carefully with concentrated hydrochloric acid until the pH is acidic (pH 1-2), which will precipitate the dicarboxylic acid intermediate.

    • Gently heat the acidic mixture to promote decarboxylation until gas evolution ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 4-chlorobenzoylacetate.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

  • Column Chromatography: Flash chromatography on silica gel is an effective method for purification.[6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically suitable.[6] Fractions should be monitored by Thin Layer Chromatography (TLC).[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can provide a high degree of purity.[6]

Visualization of the Process

Overall Synthesis Workflow

Synthesis_Workflow cluster_prep Step 1: Acyl Chloride Formation cluster_main Step 2: Acylation & Decarboxylation cluster_purification Step 3: Purification A 4-Chlorobenzoic Acid C 4-Chlorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C G Acylated Malonate C->G D Diethyl Malonate F Enolate Intermediate D->F E Sodium Ethoxide E->F Deprotonation F->G Acylation H Hydrolysis & Decarboxylation G->H I Crude Product H->I J Purified Methyl 4-chlorobenzoylacetate I->J Column Chromatography or Recrystallization

Caption: Overall workflow for the synthesis of Methyl 4-chlorobenzoylacetate.

Chemical Reaction Mechanism

Reaction_Mechanism cluster_enolate Enolate Formation cluster_acylation Acylation cluster_decarboxylation Hydrolysis & Decarboxylation EtO- EtO⁻ Enolate ⁻CH(COOEt)₂ EtO-->Enolate α-H abstraction EtOH EtOH EtO-->EtOH Malonate CH₂(COOEt)₂ Malonate->Enolate AcylChloride 4-Cl-Ph-COCl Enolate->AcylChloride Nucleophilic Attack Tetrahedral_Int Tetrahedral Intermediate AcylChloride->Tetrahedral_Int Acylated_Product 4-Cl-Ph-CO-CH(COOEt)₂ Tetrahedral_Int->Acylated_Product Collapse Cl- Cl⁻ Tetrahedral_Int->Cl- Diacid 4-Cl-Ph-CO-CH(COOH)₂ Acylated_Product->Diacid 1. NaOH, H₂O 2. H₃O⁺ Final_Product Methyl 4-chlorobenzoylacetate Diacid->Final_Product Δ (-CO₂) CO2 CO₂ Diacid->CO2

Caption: Simplified mechanism of the acylation and decarboxylation steps.

Quantitative Data Summary

Parameter4-chlorobenzoyl chloride Prep.Methyl 4-chlorobenzoylacetate Synthesis
Key Starting Materials 4-chlorobenzoic acidDiethyl malonate, 4-chlorobenzoyl chloride
Key Reagents Thionyl chlorideSodium ethoxide, HCl, NaOH
Solvent Toluene (optional)Anhydrous Ethanol, Diethyl Ether/THF
Reaction Temperature ~80°C (Reflux)0°C to Reflux
Reaction Time 2-4 hours4-8 hours (total)
Typical Yield >90% (crude)60-80% (after purification)
Purity Assessment Assumed for next stepTLC, NMR, GC-MS

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several checkpoints and analytical validations:

  • Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is essential for monitoring the consumption of starting materials and the formation of the product at each key stage. For the acylation step, comparing the reaction mixture to the starting materials (diethyl malonate and 4-chlorobenzoyl chloride) will confirm the formation of a new, less polar product.

  • Intermediate Characterization: While not always necessary for this sequence, the crude 4-chlorobenzoyl chloride can be quickly checked by adding a small aliquot to methanol and observing the rapid formation of the corresponding methyl ester, which can be analyzed by TLC or GC-MS.

  • Final Product Validation: The identity and purity of the final Methyl 4-chlorobenzoylacetate must be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing characteristic peaks for the aromatic, methylene, and methyl protons and carbons.

    • Mass Spectrometry (MS): Will verify the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Will show characteristic carbonyl stretching frequencies for the ketone and the ester.

  • Awareness of Side Reactions: A potential side reaction is O-acylation of the enolate. However, using aprotic solvents for the acylation step generally favors C-acylation. Dimerization or self-condensation of the starting ester is minimized by the directed nature of the acylation with the highly reactive acyl chloride.

Safety and Handling

Caution: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water.[7] Handle with extreme care. Use in a dry apparatus and quench any excess slowly and carefully with an appropriate alcohol or basic solution in an ice bath.[7]

  • 4-chlorobenzoyl chloride: Is a corrosive and moisture-sensitive liquid.[8][9] It is a lachrymator and causes burns.[10][11] Avoid contact with skin, eyes, and inhalation of vapors.[8][10] Store in a cool, dry place under an inert atmosphere.[9]

  • Sodium Ethoxide: Is a strong base and is corrosive. It reacts with moisture in the air. Handle in an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

References

  • Preparation of 4-chlorobenzyl chloride. (n.d.). PrepChem.com. Retrieved December 12, 2023, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2023, from [Link]

  • Process for the preparation of chloro-benzoyl chlorides. (1999). Google Patents.
  • Material Safety Data Sheet - 4-Chlorobenzoyl chloride. (n.d.). Cole-Parmer. Retrieved December 12, 2023, from [Link]

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Application Notes and Protocols: The Strategic Use of Methyl 3-(4-chlorophenyl)-3-oxopropanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with a Key Building Block

In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of bioactive molecules and functional materials. Central to their construction are versatile and reactive starting materials. Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a specialized β-keto ester, has emerged as a powerful and strategic building block for this purpose.[1][2]

Its utility is anchored in its molecular architecture: a 1,3-dicarbonyl system that provides two electrophilic sites, an ester group amenable to modification, and a 4-chlorophenyl ring that can be a key pharmacophore or a handle for further functionalization. This arrangement allows for controlled reactions with a variety of binucleophiles to construct diverse five- and six-membered heterocyclic rings, including pyrazoles, isoxazoles, and pyrimidines. This guide provides an in-depth exploration of its application, detailing the underlying mechanisms and providing field-proven protocols for researchers in organic synthesis and drug development.

Synthesis of Substituted Pyrazoles via Knorr Cyclization

The pyrazole core is a fundamental scaffold in medicinal chemistry, found in drugs ranging from anti-inflammatory agents to kinase inhibitors.[3][4] The reaction of β-keto esters with hydrazine and its derivatives, known as the Knorr pyrazole synthesis, is a direct and efficient route to this important heterocycle.

Mechanistic Rationale

The reaction proceeds through a condensation-cyclization cascade. The more nucleophilic terminal nitrogen of the hydrazine derivative initiates an attack on the more electrophilic ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. The subsequent elimination of water and methanol drives the reaction to completion, yielding the stable aromatic pyrazole ring. The choice of a substituted hydrazine allows for the introduction of diversity at the N1 position of the pyrazole.

G cluster_start Reactants cluster_intermediate Reaction Pathway cluster_product Product start1 This compound intermediate1 Hydrazone Intermediate start1->intermediate1 Nucleophilic Attack start2 Hydrazine Hydrate (R-NHNH2) start2->intermediate1 intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one intermediate2->product Dehydration & Demethoxylation

Figure 1: General mechanism for the synthesis of pyrazolones.

Protocol: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one

This protocol describes the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound (1 equiv.)

  • Hydrazine hydrate (1.1 equiv.)

  • Glacial Acetic Acid

  • Ethanol (95%)

  • Ice bath, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.12 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add glacial acetic acid (5 mL) to catalyze the reaction.

  • Slowly add hydrazine hydrate (e.g., 0.55 g, 11 mmol) dropwise while stirring. An exothermic reaction may be observed.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the final product as a white or off-white solid.

Data and Discussion

The 4-chlorophenyl moiety often enhances the biological activity of the resulting pyrazole derivatives, making this a valuable synthetic route in drug discovery.[5] The protocol is robust and generally provides good to excellent yields.

Reactant 2 (R-NHNH₂)ProductTypical YieldReference Principle
Hydrazine (R=H)3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one85-95%[2]
Methylhydrazine (R=CH₃)3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5(4H)-one80-90%[6]
Phenylhydrazine (R=Ph)3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one82-92%[7]

Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry, known for their roles as bioisosteres of other functional groups and their diverse biological activities.[8] Their synthesis from β-keto esters is typically achieved through condensation with hydroxylamine.

Mechanistic Rationale

The reaction with hydroxylamine hydrochloride proceeds similarly to the pyrazole synthesis. The hydroxylamine attacks one of the carbonyl groups to form an oxime intermediate. Subsequent acid-catalyzed cyclization and dehydration lead to the formation of the isoxazole ring. Careful control of pH is often necessary to ensure the nucleophilicity of the hydroxylamine while facilitating the dehydration step.

cluster_workflow General Synthetic Workflow start Starting Material: Methyl 3-(4-chlorophenyl) -3-oxopropanoate reaction Reaction: Condensation with Binucleophile (e.g., Hydrazine, Hydroxylamine, Urea) start->reaction 1. Setup workup Work-up: Precipitation/ Extraction reaction->workup 2. Monitoring purification Purification: Recrystallization/ Chromatography workup->purification 3. Isolation product Final Heterocyclic Product purification->product 4. Analysis

Figure 2: General experimental workflow for heterocyclic synthesis.

Protocol: Synthesis of 3-(4-chlorophenyl)-5-methylisoxazole

This protocol provides a general method for the synthesis of an isoxazole derivative.

Materials:

  • This compound (1 equiv.)

  • Hydroxylamine hydrochloride (1.2 equiv.)

  • Sodium acetate or other suitable base

  • Ethanol/Water solvent system

  • Reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (2.12 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and sodium acetate (0.98 g, 12 mmol).

  • Add a solvent mixture of ethanol (30 mL) and water (10 mL).

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Add 50 mL of cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and air dry.

  • Purify the crude product by recrystallization from an appropriate solvent like ethanol or hexane/ethyl acetate.[9][10]

Multicomponent Synthesis of Pyrimidine Derivatives

Six-membered heterocycles like pyrimidines are of immense biological importance, forming the backbone of nucleobases.[11] The Biginelli reaction, a classic multicomponent reaction, allows for the efficient one-pot synthesis of dihydropyrimidinones (DHPMs) from a β-keto ester, an aldehyde, and urea or thiourea.[12][13]

Mechanistic Rationale

While the exact mechanism is debated and can be catalyst-dependent, it is generally accepted to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-keto ester enolate. The final step involves an intramolecular cyclization and dehydration to furnish the dihydropyrimidinone ring. The use of an acid catalyst (Brønsted or Lewis) is crucial for driving the reaction.

G ketoester Methyl 3-(4-chlorophenyl) -3-oxopropanoate enolate_add Enolate Adduct ketoester->enolate_add + Iminium aldehyde Aldehyde (R-CHO) iminium N-Acyliminium Ion aldehyde->iminium + Urea urea Urea/Thiourea iminium->enolate_add cyclized Cyclized Intermediate enolate_add->cyclized Cyclization product Dihydropyrimidinone (DHPM) Product cyclized->product Dehydration

Figure 3: Simplified Biginelli reaction pathway.

Protocol: Synthesis of a 4-Aryl-6-(4-chlorophenyl)-dihydropyrimidinone

Materials:

  • This compound (1 equiv.)

  • An aromatic aldehyde (e.g., Benzaldehyde) (1 equiv.)

  • Urea or Thiourea (1.5 equiv.)

  • Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)₃)

  • Ethanol or Acetonitrile

  • Reflux condenser, magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (2.12 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of concentrated HCl (3-4 drops).

  • Heat the mixture to reflux with stirring for 8-12 hours. The product may begin to precipitate from the hot solution.

  • Monitor the reaction by TLC. After completion, cool the flask to room temperature and then in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • The product is often pure enough after filtration, but it can be further purified by recrystallization from ethanol or acetic acid if necessary.

Conclusion

This compound is an exemplary reagent that demonstrates the power of β-keto esters in the streamlined synthesis of complex and medicinally relevant heterocycles.[14] The protocols and mechanisms detailed herein for pyrazoles, isoxazoles, and pyrimidines provide a foundational framework for researchers. The inherent reactivity of its 1,3-dicarbonyl moiety, combined with the electronic properties of the chlorophenyl group, offers a reliable and versatile entry point into a rich chemical space, paving the way for the development of new therapeutic agents and advanced materials.

References

  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis.
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  • International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters.
  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Smolecule. (n.d.). 3-(3-Chlorophenyl)-4-methyl-1H-pyrazole.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
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  • ResearchGate. (n.d.). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent.
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  • Heterocyclic Letters. (2023). Vol. 13| No.3|525-531|May-July|2023.
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Methyl 4-chlorobenzoylacetate: A Versatile Precursor for the Synthesis of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The synthesis of these vital heterocyclic scaffolds often relies on the versatile and efficient Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1][2][3][4] Methyl 4-chlorobenzoylacetate stands out as a particularly valuable precursor in this context. The presence of the 4-chlorophenyl moiety is a common feature in many biologically active molecules, and its incorporation into the pyrazole ring system can significantly influence the pharmacological profile of the resulting compounds.[5][6]

This comprehensive guide provides detailed application notes and protocols for the utilization of methyl 4-chlorobenzoylacetate as a precursor for the synthesis of pyrazole derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole and pyrazolone rings. The reaction proceeds through the condensation of a 1,3-dicarbonyl compound, such as methyl 4-chlorobenzoylacetate, with a hydrazine derivative. The reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency due to the formation of a stable aromatic pyrazole ring.[1]

The mechanism can be summarized in the following key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Dehydration: Subsequent elimination of a molecule of water (or alcohol from the ester) leads to the formation of the stable pyrazole ring.

The regioselectivity of the reaction, particularly with unsymmetrical β-keto esters and substituted hydrazines, is a critical consideration and can be influenced by the reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a key pyrazole derivative from methyl 4-chlorobenzoylacetate.

Protocol 1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol

This protocol outlines the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol, a versatile intermediate for further functionalization.

Materials:

  • Methyl 4-chlorobenzoylacetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial Acetic Acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: Ethyl acetate/Hexane (e.g., 1:1)

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-chlorobenzoylacetate (e.g., 10 mmol, 2.12 g) in ethanol (30 mL).

  • To this solution, add hydrazine hydrate (e.g., 20 mmol, 1.25 mL of 80% solution) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate and elute with a suitable mobile phase (e.g., ethyl acetate/hexane 1:1). The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold distilled water (50 mL) to the reaction mixture with stirring to precipitate the product.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 20 mL) to remove any unreacted hydrazine and other water-soluble impurities.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Characterization:

The structure of the synthesized 3-(4-chlorophenyl)-1H-pyrazol-5-ol can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

  • Expected ¹H NMR (DMSO-d₆): Peaks corresponding to the aromatic protons of the chlorophenyl group, the pyrazole ring proton, and the hydroxyl and NH protons.

  • Expected ¹³C NMR: Signals for the carbon atoms of the chlorophenyl ring and the pyrazole ring. For example, related compounds such as 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl- show characteristic peaks for the chlorophenyl group.[7]

Data Presentation

The following table summarizes the key reactants and expected product for the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mmol)
Methyl 4-chlorobenzoylacetateC₁₀H₉ClO₃212.6310
Hydrazine Hydrate (80%)H₆N₂O50.0620
3-(4-chlorophenyl)-1H-pyrazol-5-olC₉H₇ClN₂O194.62Theoretical Yield

Visualizations

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Product Reactants Methyl 4-chlorobenzoylacetate Hydrazine Hydrate Ethanol Glacial Acetic Acid Reaction_Setup Combine reactants in a round-bottom flask Reactants->Reaction_Setup Reflux Heat to reflux (80-90°C, 2-4h) Reaction_Setup->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Add cold water to precipitate Cooling->Precipitation Filtration Isolate solid by vacuum filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry in vacuum oven Washing->Drying Final_Product 3-(4-chlorophenyl)-1H-pyrazol-5-ol Drying->Final_Product

Caption: Workflow for the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol.

Knorr Pyrazole Synthesis Mechanism

The diagram below outlines the key steps in the Knorr pyrazole synthesis mechanism.

G Start Methyl 4-chlorobenzoylacetate + Hydrazine Step1 Nucleophilic attack on ketone carbonyl Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack on ester carbonyl Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Elimination of Methanol Intermediate2->Step3 Product 3-(4-chlorophenyl)-1H-pyrazol-5-ol Step3->Product

Caption: Mechanism of the Knorr pyrazole synthesis.

Applications in Drug Development

Derivatives of 3-(4-chlorophenyl)pyrazole have shown significant promise in various therapeutic areas. The 4-chlorophenyl substituent is a key feature in several compounds with demonstrated biological activity. For instance, pyrazoline derivatives bearing a 4-chlorophenyl group have been investigated as cannabinoid CB1 receptor modulators for the treatment of obesity and schizophrenia.[6] Furthermore, compounds with this moiety have exhibited antidepressant and anti-inflammatory activities.[6] The pyrazole scaffold itself is present in numerous approved drugs, highlighting its importance in pharmaceutical research.

The synthesized 3-(4-chlorophenyl)-1H-pyrazol-5-ol serves as a versatile building block for the creation of a diverse library of pyrazole derivatives through further chemical modifications, such as N-alkylation, N-arylation, and substitution at other positions of the pyrazole ring.

Conclusion

Methyl 4-chlorobenzoylacetate is a readily accessible and highly effective precursor for the synthesis of a variety of 3-(4-chlorophenyl)pyrazole derivatives via the Knorr pyrazole synthesis. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis and therapeutic potential of this important class of heterocyclic compounds. The straightforward nature of the reaction, coupled with the biological significance of the resulting products, underscores the value of methyl 4-chlorobenzoylacetate in modern medicinal chemistry.

References

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Application Note: Synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one Utilizing Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique photophysical properties.[1][2] While the classical synthesis involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, the use of alternative synthons offers access to a wider range of functionalized quinoxaline cores.[3][4] This application note provides a comprehensive guide to the synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one, a valuable heterocyclic intermediate, using Methyl 3-(4-chlorophenyl)-3-oxopropanoate. We detail the mechanistic rationale, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Versatility of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery.[3] Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[1][5][6] The functional versatility and rigid, planar structure of the quinoxaline core make it an ideal template for designing molecules that can interact with various biological targets.

The most traditional route to quinoxalines, established by Körner and Hinsberg, is the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3] However, the structural diversity of quinoxaline-based compounds can be significantly expanded by employing alternative precursors. β-Ketoesters, such as this compound, serve as highly effective 1,3-dielectrophilic synthons. Their reaction with o-phenylenediamines proceeds via a regioselective cyclocondensation to yield quinoxalin-2(1H)-one derivatives, which are themselves important precursors for further functionalization.[7]

Reagent Profile: this compound

This compound is a β-ketoester that contains two distinct electrophilic centers: a ketone carbonyl and an ester carbonyl. This dual reactivity is harnessed in the synthesis of the quinoxalinone core.

PropertyValueSource
Chemical Formula C₁₀H₉ClO₃[8][9]
Molar Mass 212.63 g/mol [8][9]
Appearance White to off-white solid[8]
Melting Point 42-46 °C[8]
Boiling Point 100-106 °C at 0.2 mmHg[8]
Key Reactive Sites Ketone (C3), Ester (C1), Active Methylene (C2)[10]

Mechanistic Rationale: Cyclocondensation Pathway

The synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one from o-phenylenediamine and this compound is a classic example of a cyclocondensation reaction. The reaction is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen atoms, thereby increasing their electrophilicity.

The proposed mechanism involves two key nucleophilic attacks:

  • Initial Attack: One of the amino groups of o-phenylenediamine attacks the more reactive ketone carbonyl of the β-ketoester. This step is generally faster than the attack on the ester carbonyl.

  • Intramolecular Cyclization: Following the initial attack, the second amino group performs an intramolecular nucleophilic acyl substitution on the ester carbonyl.

  • Dehydration & Demethoxylation: The resulting tetrahedral intermediate undergoes a series of proton transfers, followed by the elimination of a molecule of water and a molecule of methanol to yield the stable, aromatic quinoxalin-2(1H)-one ring system.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product R1 o-Phenylenediamine I2 Hemiaminal Intermediate R1->I2 R2 This compound I1 Protonated Keto-Ester R2->I1 Protonation I1->I2 Nucleophilic Attack I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 3-(4-chlorophenyl)quinoxalin-2(1H)-one I3->P Elimination Elimination - H₂O - CH₃OH I3->Elimination Catalyst H⁺ (Acid Catalyst) Catalyst->I1

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one.

Experimental Protocol

This protocol describes the synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.

4.1. Materials and Reagents

ReagentM.W.Amount (Scale)MolesEq.
o-Phenylenediamine108.140.541 g5.0 mmol1.0
This compound212.631.063 g5.0 mmol1.0
Glacial Acetic Acid60.05~0.5 mL-Cat.
Ethanol (Absolute)46.0725 mL-Solvent
Ethyl Acetate-As needed-TLC/Column
Hexane-As needed-TLC/Column

4.2. Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Apparatus for column chromatography

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (0.541 g, 5.0 mmol) and this compound (1.063 g, 5.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask, followed by glacial acetic acid (~0.5 mL) to act as the catalyst.

  • Reflux: Attach the reflux condenser, ensuring a steady flow of cooling water. Place the flask in a heating mantle and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Reaction Monitoring (Trustworthiness Pillar): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.

    • Eluent System: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The starting materials should gradually be consumed as a new, typically lower Rf spot corresponding to the product appears. The reaction is considered complete when the spot for o-phenylenediamine is no longer visible (typically 2-4 hours).

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to precipitate from the solution. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Purification: If the crude product requires further purification (as determined by TLC), recrystallization from ethanol or purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) is recommended.

  • Drying and Characterization: Dry the purified product under vacuum to obtain 3-(4-chlorophenyl)quinoxalin-2(1H)-one as a solid. Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Experimental Workflow Visualization

G A 1. Reagent Combination (o-Phenylenediamine, β-Ketoester, Ethanol, Acetic Acid) B 2. Heat to Reflux (~85°C, 2-4 hours) A->B C 3. Monitor by TLC (Hexane:EtOAc 3:1) B->C C->B Reaction Incomplete D 4. Cool to Room Temp & Ice Bath C->D Reaction Complete E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization or Chromatography) E->F G 7. Dry & Characterize (NMR, MS, IR) F->G

Caption: Step-by-step experimental workflow for the synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one.

Field-Proven Insights & Troubleshooting

  • Causality of Catalyst: Glacial acetic acid serves as an effective and mild Brønsted acid catalyst. It protonates the carbonyl groups, making them significantly more susceptible to nucleophilic attack by the weakly basic amino groups of o-phenylenediamine. Stronger acids are typically unnecessary and may lead to side reactions.[7][11]

  • Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants at elevated temperatures and is sufficiently polar to facilitate the reaction. Its boiling point allows for a controlled reaction rate.

  • Troubleshooting - Low Yield: If the yield is low, ensure the o-phenylenediamine is of high purity, as it can oxidize upon storage. Additionally, extending the reflux time (monitored by TLC) may be necessary.

  • Troubleshooting - Impurities: The primary impurity is often unreacted starting material. A cold ethanol wash during filtration is effective at removing residual o-phenylenediamine. If the product is oily or refuses to crystallize, column chromatography is the most reliable purification method.

Safety Precautions

  • o-Phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • This compound may cause skin and eye irritation.[8]

  • Glacial acetic acid is corrosive. Avoid inhalation and skin contact.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This compound is a highly effective and accessible synthon for the preparation of 3-aryl-substituted quinoxalin-2(1H)-ones. The described protocol is robust, scalable, and employs standard laboratory techniques. This method provides a reliable pathway for accessing a key heterocyclic core, enabling further exploration in drug discovery and materials science programs.

References

Application Note: Synthesis of Bio-active Dihydropyrimidinones via the Biginelli Reaction Employing Methyl 4-chlorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of methyl 4-chlorobenzoylacetate in the Biginelli three-component reaction to synthesize a key class of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant interest due to their wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the influence of catalysts and reaction conditions on yield and purity. The inclusion of the chloro-substituent on the benzoylacetate moiety offers a strategic advantage for downstream functionalization, enhancing the potential for library development in drug discovery programs.

Introduction: The Biginelli Reaction and the Significance of DHPMs

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea).[3][4][5] This multicomponent reaction (MCR) is a cornerstone of heterocyclic chemistry, prized for its operational simplicity and efficiency in generating complex molecules from readily available starting materials.[6]

The resulting dihydropyrimidinone (DHPM) core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities.[7] DHPMs are known to act as calcium channel blockers, antihypertensive agents, and α-1a-antagonists.[3][8] Notably, the DHPM derivative Monastrol has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5, a target for novel anticancer therapies.[1][8] The versatility of the Biginelli reaction allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting DHPMs.

The Role of Methyl 4-chlorobenzoylacetate: A Strategic Choice

The selection of the β-ketoester is critical in defining the substitution pattern at the C5 and C6 positions of the DHPM ring. While ethyl acetoacetate is the classic choice, the use of aryl-substituted β-ketoesters like methyl 4-chlorobenzoylacetate introduces an aryl group at the C6 position, a common feature in many biologically active DHPMs.

Causality behind this choice:

  • Pharmacophore Contribution: The 4-chlorophenyl group can serve as a key pharmacophoric element, engaging in halogen bonding or other specific interactions within a biological target.

  • Handle for Further Modification: The chlorine atom provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of DHPM analogues for structure-activity relationship (SAR) studies.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the β-ketoester and potentially affect the overall reaction kinetics and yield.

Reaction Mechanism

The mechanism of the Biginelli reaction has been the subject of considerable study, with the "iminium" pathway being the most widely accepted under acidic catalysis.[9][10][11]

Step 1: Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of an aromatic aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is key to the subsequent steps.

Step 2: Nucleophilic Addition: The enol form of methyl 4-chlorobenzoylacetate acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

Step 3: Cyclization and Dehydration: The resulting open-chain intermediate undergoes intramolecular cyclization via the attack of the remaining urea nitrogen onto the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester Methyl 4-chlorobenzoylacetate Adduct Open-chain Adduct Ketoester->Adduct + Iminium Ion Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & -H₂O

Caption: Proposed Iminium-based mechanism for the Biginelli reaction.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade and used without further purification unless otherwise noted. Solvents should be dry.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Safety: The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol outlines a standard, robust method for the synthesis of DHPMs using a Brønsted acid catalyst.[4][12]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Methyl 4-chlorobenzoylacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), methyl 4-chlorobenzoylacetate (10 mmol, 2.12 g), and urea (15 mmol, 0.90 g).

  • Add ethanol (30 mL) to the flask.

  • Add a catalytic amount of concentrated HCl (e.g., 5-10 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[12]

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone derivative.[13]

Protocol 2: Lewis Acid-Catalyzed, Solvent-Free Synthesis

This protocol offers a greener and often more efficient alternative, utilizing a Lewis acid catalyst under solvent-free conditions.[9][14][15]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Methyl 4-chlorobenzoylacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid (e.g., FeCl₃·6H₂O, CuCl) (10 mol%)[9][12]

Procedure:

  • In a clean, dry round-bottom flask, combine the aromatic aldehyde (10 mmol), methyl 4-chlorobenzoylacetate (10 mmol, 2.12 g), urea (15 mmol, 0.90 g), and Yb(OTf)₃ (1 mmol, 0.62 g).

  • Heat the reaction mixture with stirring at 100-110°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add crushed ice and cold water to the flask and stir until a solid precipitate forms.[16]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain the pure DHPM.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aldehyde - Methyl 4-chlorobenzoylacetate - Urea B Add Catalyst & Solvent (if applicable) A->B C Heat to Reflux/Specified Temp. B->C D Monitor by TLC C->D E Cool & Precipitate D->E Reaction Complete F Filter & Wash Solid E->F G Recrystallize F->G H Characterize Product G->H

Caption: General experimental workflow for DHPM synthesis.

Data and Expected Results

The choice of catalyst and reaction conditions can significantly impact the yield. The table below provides a comparative overview of expected outcomes for the synthesis of a model compound, 5-methoxycarbonyl-6-(4-chlorophenyl)-4-(phenyl)-3,4-dihydropyrimidin-2(1H)-one.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
1Conc. HCl (cat.)Ethanol804-675-85[4][12]
2Yb(OTf)₃ (10)None1001-290-95[9]
3FeCl₃·6H₂O (10)None1002-388-92[12]
4CuCl (10)MethanolReflux16~90[12]

Note: Yields are approximate and can vary based on the specific aromatic aldehyde used and the scale of the reaction. Aromatic aldehydes with electron-withdrawing groups may result in better yields.[12][15]

Troubleshooting and Field-Proven Insights

  • Low Yields: The original Biginelli protocol was often plagued by low yields.[2][6] The use of Lewis acid catalysts or solvent-free conditions generally provides a significant improvement.[9][17] Ensure all reagents are pure and dry, as water can interfere with the reaction.

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading or extending the reaction time. For stubborn substrates, microwave irradiation can be an effective method to accelerate the reaction.[8]

  • Purification Issues: If the product is difficult to crystallize, purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) is a reliable alternative.

  • Catalyst Choice: While strong Brønsted acids like HCl are effective, a wide array of Lewis acids (e.g., Yb(OTf)₃, InCl₃, Bi(NO₃)₃) and even green catalysts have been successfully employed, often leading to shorter reaction times and higher yields.[9][14][18] The choice of catalyst can be optimized for specific substrates.

Conclusion

The use of methyl 4-chlorobenzoylacetate in the Biginelli reaction is a highly effective strategy for the synthesis of 6-aryl-substituted dihydropyrimidinones. This application note provides robust and reproducible protocols that can be readily implemented in a research setting. The resulting DHPMs, featuring a versatile chloro-substituent, are valuable scaffolds for the development of new therapeutic agents. The operational simplicity, high convergence, and atom economy of this multicomponent reaction make it an indispensable tool for medicinal and synthetic chemists.

References

  • Wikipedia. Biginelli reaction. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
  • ResearchGate. Catalysts and conditions for Biginelli reaction | Download Table. [URL: https://www.researchgate.net/figure/Catalysts-and-conditions-for-Biginelli-reaction_tbl1_362848971]
  • Organic Chemistry Portal. Biginelli Reaction. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
  • ResearchGate. Synthesis of dihydropyrimidinones 4a,b | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Synthesis-of-dihydropyrimidinones-4a-b_fig1_372138258]
  • SciSpace. Recent progress in the chemistry of dihydropyrimidinones. [URL: https://typeset.io/papers/recent-progress-in-the-chemistry-of-dihydropyrimidinones-2l4g9k6k]
  • PubMed. Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. [URL: https://pubmed.ncbi.nlm.nih.gov/29128821/]
  • PubMed. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. [URL: https://pubmed.ncbi.nlm.nih.gov/31965933/]
  • ResearchGate. Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts a. [URL: https://www.researchgate.
  • University of Illinois, Department of Chemistry. THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [URL: https://chemistry.illinois.edu/sites/default/files/inline-files/2008_Woerly.pdf]
  • Journal of Synthetic Chemistry. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [URL: https://jsc.iau-arak.ac.ir/article_699898.html]
  • ResearchGate. The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. [URL: https://www.researchgate.
  • PubMed. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. [URL: https://pubmed.ncbi.nlm.nih.gov/36896894/]
  • ResearchGate. Biginelli conditions for the synthesis of compound 4a, reagents: Benzaldehyde, Ethylacetoacetate/Urea a. [URL: https://www.researchgate.net/figure/Biginelli-conditions-for-the-synthesis-of-compound-4a-reagents-Benzaldehyde_tbl1_265355609]
  • Asian Journal of Green Chemistry. Tetrahedron template. [URL: https://ajgreenchem.com/article_42531_2c96c4d8c835d03a116f1d234f9547d7.pdf]
  • ARKAT USA. New protocol for Biginelli reaction-a practical synthesis of Monastrol. [URL: https://www.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [URL: https://www.jmchemsci.com/article_155106.html]
  • International Journal of Pharmaceutical and Phytopharmacological Research. COMPARATIVE ASSESMENT OF CATALYTIC ACTIVITY OF VARIOUS CATALYSTS IN THE SYNTHESIS OF DIHYDROPYRIMIDINONES. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2018/12/15.Dr_.S.B.-Tak_.pdf]
  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [URL: https://www.mdpi.com/1420-3049/24/19/3513]
  • International Journal of Pharmaceutical and Phytopharmacological Research. Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [URL: https://ijppr.humanjournals.com/dihydropyrimidinone-synthesis-and-pharmacological-action-an-overview/]

Sources

The Versatile Building Block: Methyl 3-(4-chlorophenyl)-3-oxopropanoate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-chlorophenyl)-3-oxopropanoate has emerged as a pivotal starting material in the synthesis of a diverse range of agrochemicals, particularly a class of highly effective pyrazole-based fungicides. Its unique chemical architecture, featuring a reactive β-ketoester system and a stable chlorophenyl moiety, allows for the efficient construction of complex heterocyclic scaffolds that are central to the bioactivity of these crop protection agents. This application note provides a comprehensive technical guide for researchers and scientists in the agrochemical industry, detailing the strategic importance of this building block. We will delve into the synthetic pathways, provide detailed, field-proven protocols for the synthesis of key intermediates and a final agrochemical product, and elucidate the underlying chemical principles that make this compound an indispensable tool in the development of modern fungicides.

Introduction: The Strategic Importance of the 3-(4-chlorophenyl)-3-oxopropanoate Scaffold

The relentless pursuit of novel and effective agrochemicals is driven by the need to safeguard global food production against a myriad of fungal pathogens. Within the arsenal of synthetic chemistry, certain molecular frameworks serve as privileged structures, consistently appearing in a variety of successful commercial products. The 3-(4-chlorophenyl)pyrazole moiety is one such scaffold, renowned for its potent fungicidal activity. This compound is a primary and versatile precursor for the construction of this critical pharmacophore.

The significance of this building block lies in its inherent reactivity and the desirable physicochemical properties it imparts to the final agrochemical. The β-ketoester functionality provides a convenient handle for a variety of chemical transformations, most notably cyclocondensation reactions with hydrazine and its derivatives to form the pyrazole ring. The presence of the 4-chlorophenyl group is also crucial, as it often enhances the biological activity and metabolic stability of the resulting fungicide. This guide will focus on the practical application of this compound in the synthesis of pyrazole-based fungicides, using the synthesis of a key intermediate and its subsequent elaboration into a representative commercial product as a case study.

Core Synthesis: From Building Block to Key Intermediate

The cornerstone of utilizing this compound in agrochemical synthesis is its conversion to the corresponding pyrazole derivative. A pivotal and widely used intermediate is 3-(4-chlorophenyl)-1H-pyrazol-5-ol . This transformation is typically achieved through a cyclocondensation reaction with hydrazine hydrate.

Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol: A Detailed Protocol

This protocol outlines the synthesis of the key pyrazole intermediate, which serves as a versatile platform for the subsequent synthesis of various agrochemicals.

Reaction Scheme:

G compound1 This compound intermediate 3-(4-chlorophenyl)-1H-pyrazol-5-ol compound1->intermediate + compound2 Hydrazine Hydrate compound2->intermediate

A schematic of the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound22027-53-8212.6321.26 g (0.1 mol)
Hydrazine Hydrate (80%)7803-57-850.067.5 g (0.12 mol)
Ethanol64-17-546.07100 mL
Glacial Acetic Acid64-19-760.055 mL
Deionized Water7732-18-518.02As needed
Hydrochloric Acid (1 M)7647-01-036.46As needed

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 21.26 g (0.1 mol) of this compound in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add 7.5 g (0.12 mol) of 80% hydrazine hydrate dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Catalysis and Reflux: After the addition is complete, add 5 mL of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid product and wash it with cold ethanol (2 x 20 mL) and then with deionized water (2 x 30 mL).

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified product.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization:

The typical yield for this reaction is in the range of 85-95%. The final product, 3-(4-chlorophenyl)-1H-pyrazol-5-ol, can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the hydrazine hydrate, and its boiling point is suitable for the reflux conditions.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the starting ketoester.

  • Glacial Acetic Acid as Catalyst: The acidic conditions catalyze the cyclization and dehydration steps of the reaction, leading to the formation of the pyrazole ring.

  • Recrystallization: This step is crucial for removing any unreacted starting materials and by-products, ensuring the high purity of the intermediate required for subsequent reactions.

Application in Agrochemical Synthesis: The Case of Pyraclostrobin

The intermediate, 3-(4-chlorophenyl)-1H-pyrazol-5-ol, is a key building block for the synthesis of the broad-spectrum fungicide, Pyraclostrobin .[1] Pyraclostrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi.[2]

Synthesis of Pyraclostrobin from 3-(4-chlorophenyl)-1H-pyrazol-5-ol: A Detailed Protocol

This protocol outlines the etherification of the pyrazole intermediate, a critical step in the synthesis of pyraclostrobin.

Reaction Scheme:

G intermediate 3-(4-chlorophenyl)-1H-pyrazol-5-ol product Pyraclostrobin intermediate->product + reagent Methyl [2-(bromomethyl)phenyl]methoxycarbamate reagent->product

A schematic of the synthesis of Pyraclostrobin.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-(4-chlorophenyl)-1H-pyrazol-5-ol862588-62-3194.6219.46 g (0.1 mol)
Methyl [2-(bromomethyl)phenyl]methoxycarbamate175013-18-0274.1127.41 g (0.1 mol)
Potassium Carbonate (anhydrous)584-08-7138.2120.73 g (0.15 mol)
Acetone67-64-158.08150 mL
Deionized Water7732-18-518.02As needed

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 19.46 g (0.1 mol) of 3-(4-chlorophenyl)-1H-pyrazol-5-ol and 20.73 g (0.15 mol) of anhydrous potassium carbonate in 150 mL of acetone.

  • Addition of Electrophile: To the stirred suspension, add a solution of 27.41 g (0.1 mol) of methyl [2-(bromomethyl)phenyl]methoxycarbamate in 50 mL of acetone dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Isolation: Filter off the drying agent and remove the dichloromethane under reduced pressure to obtain the crude pyraclostrobin. The crude product can be purified by recrystallization from a suitable solvent, such as methanol or isopropanol, to yield the final product.[3]

  • Drying: Dry the purified pyraclostrobin in a vacuum oven at a suitable temperature to a constant weight.

Expected Yield and Characterization:

The yield of pyraclostrobin from this etherification step is typically high, often exceeding 90%.[3] The final product should be characterized by its melting point, and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required purity standards for agrochemical applications.

Causality Behind Experimental Choices:

  • Potassium Carbonate as Base: Anhydrous potassium carbonate is a suitable base to deprotonate the hydroxyl group of the pyrazole, forming the corresponding phenoxide which is a more potent nucleophile for the subsequent Williamson ether synthesis.

  • Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its relatively low boiling point allows for easy removal after the reaction.

  • Recrystallization for Purity: For an active agrochemical ingredient, high purity is paramount to ensure efficacy and to meet regulatory standards. Recrystallization is a critical final step to remove any impurities.

Mechanism of Action and the Role of the 3-(4-chlorophenyl)pyrazole Moiety

Pyraclostrobin, and other fungicides derived from the 3-(4-chlorophenyl)pyrazole scaffold, primarily function by inhibiting the mitochondrial respiration of fungal pathogens.[2] Specifically, they target the Qi site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This inhibition disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

The 3-(4-chlorophenyl)pyrazole moiety plays a crucial role in the molecule's ability to bind to the target site. The specific arrangement of the chlorophenyl and pyrazole rings, along with the other substituents, allows for a precise fit into the binding pocket of the cytochrome bc1 complex. The chlorine atom on the phenyl ring often contributes to increased binding affinity and can enhance the overall stability and lipophilicity of the molecule, which is important for its transport to the site of action within the fungal cell.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its utility as a precursor to the 3-(4-chlorophenyl)pyrazole scaffold has enabled the development of a new generation of highly effective fungicides. The detailed protocols provided in this application note offer a practical guide for the synthesis of a key pyrazole intermediate and its subsequent elaboration into a commercially significant agrochemical. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers can leverage this versatile building block to innovate and develop the next generation of crop protection solutions.

References

  • Pathak, R. B., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]

  • CN110105287B. (2020). Synthesis process of pyraclostrobin.
  • Banerjee, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Annals of Medicine, 54(1), 2549-2561. [Link]

  • AERU. (n.d.). Pyraclostrobin (Ref: BAS 500F). University of Hertfordshire. Retrieved from [Link]

  • CN106008350A. (2016). Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.
  • Huang, J. (2016). Synthesis technology of pyraclostrobin. SciSpace. [Link]

  • CN106008347A. (2016). Synthesis technology of pyraclostrobin.
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Application and Protocol Guide: Methyl 4-Chlorobenzoylacetate as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Medicinal chemists are increasingly turning to versatile chemical synthons that can be elaborated into diverse heterocyclic frameworks, a strategy that accelerates the discovery of new bioactive molecules. Among these, β-keto esters are exceptionally valuable building blocks due to their dual electrophilic sites, enabling facile cyclocondensation reactions. This guide focuses on the synthetic utility of Methyl 4-chlorobenzoylacetate , a readily accessible β-keto ester, as a foundational scaffold for the synthesis of potent antimicrobial compounds. The presence of the 4-chlorophenyl moiety is of particular interest, as halogenated aromatic rings are prevalent in many clinically approved drugs and are known to enhance antimicrobial potency.[1]

This document provides detailed protocols for the synthesis of key heterocyclic cores derived from Methyl 4-chlorobenzoylacetate, including pyrazolones and pyrimidines. We will explore the chemical logic behind these syntheses and present data on the antimicrobial activities of analogous compounds, thereby offering a practical roadmap for researchers in drug discovery and development.

Core Synthetic Pathways and Methodologies

Methyl 4-chlorobenzoylacetate serves as a versatile precursor for a variety of heterocyclic systems known to possess antimicrobial properties. The primary reaction pathways leverage the reactivity of the 1,3-dicarbonyl system.

Pathway 1: Synthesis of Pyrazolone Derivatives

The reaction of β-keto esters with hydrazines is a cornerstone of pyrazole chemistry, leading to the formation of pyrazolones. These five-membered heterocyclic compounds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[2]

The initial and most critical step involves the cyclocondensation of Methyl 4-chlorobenzoylacetate with a hydrazine derivative. For the purpose of this guide, we will detail the synthesis using hydrazine hydrate, which yields the foundational intermediate, 5-(4-chlorophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one.

start Starting Material: Methyl 4-chlorobenzoylacetate step1 Step 1: Cyclocondensation (Reflux in Ethanol) start->step1 reagent1 Reagent: Hydrazine Hydrate reagent1->step1 intermediate Intermediate: 5-(4-chlorophenyl)-3-methyl- 2,4-dihydro-3H-pyrazol-3-one step1->intermediate step2 Step 2: Purification (Recrystallization) intermediate->step2 product Final Product: Purified Pyrazolone step2->product

Caption: Workflow for the synthesis of the pyrazolone intermediate.

This protocol is adapted from established methodologies for the synthesis of pyrazolones from β-keto esters.[3][4]

Materials:

  • Methyl 4-chlorobenzoylacetate

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, filter funnel, and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 4-chlorobenzoylacetate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reagents: To this solution, add hydrazine hydrate (0.1 mol) dropwise with continuous stirring. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Purification: Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Elaboration of the Pyrazolone Core for Enhanced Antimicrobial Activity

The synthesized pyrazolone is a versatile intermediate that can be further modified to generate a library of compounds with potential antimicrobial activity. A common and effective strategy is the Knoevenagel condensation of the active methylene group at the C4 position of the pyrazolone ring with various aromatic aldehydes.

Pyrazolone 5-(4-chlorophenyl)-3-methyl- 2,4-dihydro-3H-pyrazol-3-one Reaction Knoevenagel Condensation (Glacial Acetic Acid, Reflux) Pyrazolone->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Product 4-Arylidene-5-(4-chlorophenyl)- 3-methyl-2,4-dihydro-3H-pyrazol-3-one (Antimicrobial Candidate) Reaction->Product

Caption: Knoevenagel condensation of the pyrazolone intermediate.

This protocol is a general procedure based on established Knoevenagel condensation reactions involving pyrazolones.[5]

Materials:

  • 5-(4-chlorophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, take an equimolar mixture of 5-(4-chlorophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one (0.01 mol) and the desired substituted aromatic aldehyde (0.01 mol).

  • Solvent and Catalyst: Add glacial acetic acid (20 mL) to the flask.

  • Reflux: Reflux the reaction mixture for 3-5 hours.

  • Isolation: After cooling, pour the reaction mixture into crushed ice with constant stirring.

  • Purification: The solid product that separates out is filtered, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure arylidene derivative.

  • Characterization: Confirm the structure of the final product using IR, ¹H NMR, and Mass Spectrometry.

Pathway 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of nitrogen-containing heterocycles that are of great interest due to their presence in nucleic acids and a wide range of pharmacological activities, including antimicrobial properties.[6] Methyl 4-chlorobenzoylacetate can be used in a Biginelli-type reaction or a similar cyclocondensation with urea or thiourea to form pyrimidine derivatives.

This protocol describes a classical approach to pyrimidine synthesis from a β-keto ester and urea.

Materials:

  • Methyl 4-chlorobenzoylacetate

  • Urea

  • Sodium Ethoxide

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.11 mol) in absolute ethanol (100 mL).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add Methyl 4-chlorobenzoylacetate (0.1 mol) followed by urea (0.1 mol).

  • Reflux: Heat the mixture to reflux for 8-10 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and acidify with dilute hydrochloric acid to a pH of 6-7.

  • Isolation and Purification: The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to give the pure 4-(4-chlorophenyl)-6-methylpyrimidin-2(1H)-one.

  • Characterization: The structure of the synthesized pyrimidine should be confirmed by spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and MS).

Antimicrobial Activity Profile

While specific antimicrobial data for compounds directly synthesized from Methyl 4-chlorobenzoylacetate in a single, continuous study are not available in the retrieved literature, the antimicrobial potential of the resulting heterocyclic cores is well-documented for closely related analogues. The following table summarizes the antimicrobial activity of representative pyrazole and pyrimidine derivatives containing the 4-chlorophenyl moiety.

Compound ClassRepresentative StructureTest OrganismMIC (µg/mL)Reference
Pyrazole Derivative4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleStaphylococcus aureus250[7]
Pyrazole Derivative4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleEscherichia coli500[7]
Pyrazole Derivative4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleAspergillus niger250[7]
Pyrimidine Derivative2-Amino-4-(4-chlorophenyl)-6-arylpyrimidineBacillus subtilis12.5[6]
Pyrimidine Derivative2-Amino-4-(4-chlorophenyl)-6-arylpyrimidineEscherichia coli25[6]

Note: The presented MIC (Minimum Inhibitory Concentration) values are for analogous compounds and serve to illustrate the antimicrobial potential of the scaffolds accessible from Methyl 4-chlorobenzoylacetate. Researchers should perform their own antimicrobial screening for newly synthesized compounds.

Conclusion and Future Directions

Methyl 4-chlorobenzoylacetate has been demonstrated to be a valuable and versatile starting material for the synthesis of pyrazolone and pyrimidine-based heterocyclic compounds. The protocols outlined in this guide provide a robust foundation for the generation of compound libraries for antimicrobial screening. The presence of the 4-chlorophenyl group is a key structural feature that is often associated with enhanced biological activity.

Future work should focus on the systematic exploration of various substituents on both the pyrazolone/pyrimidine core and any appended aromatic rings. Structure-activity relationship (SAR) studies on these newly synthesized compounds will be crucial in identifying derivatives with improved potency and a broader spectrum of activity against clinically relevant and drug-resistant pathogens.

References

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  • Babu, V., et al. (2014). Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives. Der Pharma Chemica, 6(5), 356-363.
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Application Notes and Protocols for the Preparation of Antifungal Compounds from Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of multidrug-resistant fungal infections necessitates the urgent development of novel antifungal agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of potential antifungal compounds derived from the versatile starting material, Methyl 3-(4-chlorophenyl)-3-oxopropanoate. We delve into the synthetic strategies for creating bioactive heterocyclic scaffolds, provide detailed, field-proven protocols for their preparation, and outline standardized methods for assessing their antifungal efficacy. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for a New Generation of Antifungals

The global burden of invasive fungal infections is significant, with high mortality rates, particularly in immunocompromised individuals. The existing arsenal of antifungal drugs is limited, and the emergence of resistant strains further complicates clinical management. Consequently, there is a pressing need for new chemical entities with novel mechanisms of action.

This compound, a β-keto ester, is an attractive and commercially available starting material for the synthesis of a diverse range of heterocyclic compounds.[1] The presence of a reactive 1,3-dicarbonyl moiety allows for facile cyclocondensation reactions with various binucleophiles, leading to the formation of privileged scaffolds in medicinal chemistry, such as pyrazoles, pyrimidinones, and thiazoles.[2][3][4] These heterocyclic systems are known to exhibit a broad spectrum of biological activities, including potent antifungal effects.[4][5][6]

This guide will focus on the practical synthesis of pyrazole derivatives from this compound, as pyrazoles are a well-established class of antifungal agents.[2][7] We will also provide a detailed protocol for evaluating the in vitro antifungal activity of the synthesized compounds against clinically relevant fungal pathogens.

Synthetic Strategies: From a Simple Ester to Complex Heterocycles

The chemical versatility of this compound lies in the reactivity of its β-keto ester functionality. This moiety can readily react with nitrogen-containing nucleophiles to form a variety of five- and six-membered heterocyclic rings. The choice of the reacting partner dictates the final heterocyclic scaffold.

  • Pyrazoles: Reaction with hydrazine or its derivatives yields pyrazoles.[5][8] The two adjacent nitrogen atoms in the pyrazole ring are crucial for their biological activity, often acting as hydrogen bond donors or acceptors, or as ligands for metal ions in fungal enzymes.[2] Some pyrazole-based antifungals are known to act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain.[9]

  • Pyrimidinones: Condensation with urea or thiourea in the presence of an aldehyde (Biginelli reaction) leads to the formation of dihydropyrimidinones.[10][11] These compounds have shown promising antifungal activity against a range of fungal species.[12][13][14][15]

  • Thiazoles: Reaction with a source of sulfur and nitrogen, such as thiourea or thioamides, can lead to the formation of thiazole derivatives.[4][16][17] The thiazole ring is a key component of several approved drugs and is known to be a valuable scaffold in the design of new antifungal agents.[18][19]

The following workflow diagram illustrates the general process from starting material to the evaluation of antifungal activity.

Antifungal Compound Synthesis and Evaluation Workflow Overall Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Antifungal Activity Evaluation start Starting Material: This compound reaction Cyclocondensation Reaction (e.g., with Hydrazine Hydrate) start->reaction Step 1 workup Reaction Workup (Extraction, Washing) reaction->workup Step 2 purification Purification (Recrystallization or Chromatography) workup->purification Step 3 characterization Structural Characterization (NMR, MS, etc.) purification->characterization Step 4 antifungal_testing In Vitro Antifungal Susceptibility Testing (Broth Microdilution) characterization->antifungal_testing Proceed with pure compound mic_determination MIC Determination antifungal_testing->mic_determination data_analysis Data Analysis and Interpretation mic_determination->data_analysis end Identification of Lead Compound(s) data_analysis->end

Caption: Overall workflow from synthesis to biological evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole

This protocol details the synthesis of a representative pyrazole derivative from this compound. The reaction involves a cyclocondensation with hydrazine hydrate.

Rationale: The acidic medium facilitates the initial condensation between the keto group of the β-keto ester and hydrazine, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Glacial acetic acid serves as both the solvent and the acid catalyst.

Synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole Synthesis Pathway for a Pyrazole Derivative start_material This compound conditions Glacial Acetic Acid Reflux start_material->conditions reagent Hydrazine Hydrate (N2H4·H2O) reagent->conditions product 4-(4-chlorophenyl)-3-methyl-1H-pyrazole conditions->product Cyclocondensation

Caption: Synthesis pathway for a pyrazole derivative.

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the starting material is completely dissolved. To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Expertise Note: The excess hydrazine hydrate ensures the complete consumption of the starting material. The dropwise addition helps to control any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Trustworthiness Note: A self-validating system for this step involves running a co-spot of the starting material and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot is no longer visible.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring. A solid precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual acetic acid and unreacted hydrazine hydrate.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-(4-chlorophenyl)-3-methyl-1H-pyrazole as a crystalline solid.

    • Expertise Note: The choice of ethanol for recrystallization is based on the differential solubility of the product at high and low temperatures, allowing for the formation of pure crystals upon cooling.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using NMR and Mass Spectrometry.

Quantitative Data Summary:

ParameterExpected Value
Yield 75-85%
Melting Point Dependent on the specific pyrazole derivative
¹H NMR Characteristic peaks for aromatic and pyrazole protons
¹³C NMR Characteristic peaks for aromatic and pyrazole carbons
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[20][21][22][23]

Rationale: The broth microdilution method is a standardized and reproducible technique to quantify the antifungal activity of a compound.[24] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration that inhibits the visible growth of the fungus.

Materials and Equipment:

  • Synthesized antifungal compound

  • Positive control antifungal drug (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Fungal Inoculum: a. Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions. b. Include a positive control (fungal inoculum with a known antifungal drug), a negative control (fungal inoculum with no compound), and a sterility control (medium only). c. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for fungal growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. The endpoint can also be read spectrophotometrically.

Antifungal Activity Data Presentation:

CompoundFungal StrainMIC (µg/mL)
Test Compound 1 Candida albicans[Value]
Cryptococcus neoformans[Value]
Fluconazole Candida albicans[Value]
Cryptococcus neoformans[Value]

Concluding Remarks

This compound serves as a readily accessible and versatile platform for the synthesis of a variety of heterocyclic compounds with potential antifungal activity. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and biological evaluation of these compounds. By understanding the chemical principles behind the synthetic strategies and adhering to standardized testing methodologies, researchers can effectively explore the potential of these novel molecules in the critical search for new antifungal therapies. The structure-activity relationship data generated from these studies will be invaluable for the rational design and optimization of future lead compounds.[2]

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  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
  • (PDF) Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Buy 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole (EVT-326489). EvitaChem.

Sources

Application Notes and Protocols: Methyl 3-(4-chlorophenyl)-3-oxopropanoate in the Synthesis of Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of β-Ketoesters in Anticonvulsant Drug Discovery

The quest for novel anticonvulsant agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Within this landscape, the synthesis of heterocyclic scaffolds has proven to be a particularly fruitful avenue of research. Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-ketoester, has emerged as a highly valuable and versatile starting material for the construction of a variety of heterocyclic systems that exhibit significant anticonvulsant properties. The presence of the 4-chlorophenyl group is of particular interest, as this moiety is found in numerous centrally acting drugs and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potential anticonvulsant drugs. We will delve into the chemical logic behind its use, provide detailed, field-proven protocols for the synthesis of key heterocyclic derivatives, and outline the standard methodologies for their preclinical anticonvulsant evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel central nervous system therapeutics.

Core Synthetic Strategy: The Biginelli Reaction

A primary and highly efficient method for utilizing this compound is the Biginelli reaction, a one-pot, three-component condensation reaction.[1][2] This reaction provides access to a class of compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, which have demonstrated a wide range of biological activities, including anticonvulsant effects.[1]

The general mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. An initial acid-catalyzed condensation between an aldehyde and urea (or thiourea) forms an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the imine, and subsequent cyclization and dehydration to yield the final dihydropyrimidine ring system.[1]

Experimental Protocols

Part 1: Synthesis of a Dihydropyrimidinone (DHPM) Derivative

This protocol details the synthesis of a model dihydropyrimidinone, specifically Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , a compound structurally analogous to those with reported biological activity.

Reaction Scheme:

Biginelli Reaction cluster_catalyst Catalyst/Solvent R1 This compound P1 Methyl 4-(4-chlorophenyl)-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine- 5-carboxylate R1->P1 + R2 4-Chlorobenzaldehyde R2->P1 + R3 Urea R3->P1 + C1 Ethanol, cat. HCl

Figure 1: General scheme for the Biginelli condensation.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compoundReagent grade
4-ChlorobenzaldehydeReagent grade
UreaReagent grade
EthanolAbsolute
Hydrochloric AcidConcentrated
Round-bottom flaskAppropriate size (e.g., 100 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and filter paper
Beakers, graduated cylinders
Thin Layer Chromatography (TLC) apparatusSilica gel plates, developing chamber

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 0.01 mol), 4-chlorobenzaldehyde (0.01 mol), and urea (0.015 mol) in absolute ethanol (30-40 mL).

  • Acid Catalysis: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane mixture). Visualize the spots under UV light to track the consumption of starting materials and the formation of the product.

  • Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. As the solution cools, a solid product may precipitate.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Anticonvulsant Activity Screening

The synthesized compounds are typically evaluated for their anticonvulsant potential using well-established animal models. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[3]

Workflow for Anticonvulsant Screening:

Anticonvulsant Screening Workflow cluster_synthesis Synthesis & Purification cluster_formulation Dose Preparation cluster_animal_admin Animal Administration cluster_testing Seizure Induction & Observation cluster_neurotoxicity Neurotoxicity Assessment S1 Synthesized Compound (e.g., DHPM derivative) F1 Compound solubilized/suspended in appropriate vehicle (e.g., 0.5% methylcellulose) S1->F1 A1 Intraperitoneal (i.p.) injection into mice at various doses (e.g., 30, 100, 300 mg/kg) F1->A1 T1 Maximal Electroshock (MES) Test (Tonic hind limb extension) A1->T1 30 min / 4h post-injection T2 Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic seizures) A1->T2 30 min / 4h post-injection N1 Rotarod Test (Motor impairment) A1->N1 30 min / 4h post-injection

Figure 2: Workflow for preclinical anticonvulsant screening.

Protocol for Maximal Electroshock (MES) Test:

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]

  • Animal Preparation: Use adult male mice, acclimatized to the laboratory conditions.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, and 300 mg/kg). A control group should receive the vehicle only.

  • Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension. The absence of this response is indicative of protection.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected at each dose level. The median effective dose (ED₅₀) can be calculated.

Protocol for Subcutaneous Pentylenetetrazole (scPTZ) Test:

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.[5]

  • Animal Preparation: As in the MES test.

  • Drug Administration: Administer the test compound i.p. at various doses.

  • Chemoconvulsant Administration: At a predetermined time after drug administration, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for the onset and presence of clonic seizures for a specified period (e.g., 30 minutes). Protection is defined as the absence of clonic seizures.

  • Data Analysis: Calculate the percentage of animals protected and determine the ED₅₀.

Neurotoxicity Screening (Rotarod Test):

To assess for potential motor impairment, a common side effect of anticonvulsants, the rotarod test is employed.[3]

  • Training: Train mice to remain on a rotating rod (e.g., at a constant speed).

  • Testing: At the time of peak drug effect determined from the seizure tests, place the drug-treated mice on the rotarod.

  • Observation: Record the time the animals remain on the rod. An inability to remain on the rod for a predetermined duration (e.g., 1 minute) is considered an indication of neurotoxicity.

Data Presentation and Interpretation

The results from the anticonvulsant screening are typically summarized in a table for easy comparison.

CompoundDose (mg/kg, i.p.)MES Screen (% Protection)scPTZ Screen (% Protection)Neurotoxicity (Rotarod)
Test Compound 1 30
100
300
Phenytoin (Standard) 30
Diazepam (Standard) 10

The data should be analyzed to determine the potency (ED₅₀) and the therapeutic index (TD₅₀/ED₅₀, where TD₅₀ is the median toxic dose from the rotarod test). A high therapeutic index is desirable, indicating a wide margin between the effective and toxic doses.

Conclusion and Future Directions

This compound serves as an excellent and readily available precursor for the synthesis of dihydropyrimidinone-based anticonvulsant candidates through the efficient Biginelli reaction. The protocols outlined in this guide provide a robust framework for the synthesis and preclinical evaluation of these compounds. The structural diversity that can be achieved by varying the aldehyde and urea/thiourea components in the Biginelli reaction allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future work should focus on exploring these structural variations to optimize anticonvulsant activity and minimize neurotoxicity, with the ultimate goal of identifying novel and effective treatments for epilepsy.

References

  • Alam, O., Mullick, P., Verma, S. P., Gilani, S. J., Khan, S. A., Siddiqui, N., & Ahsan, W. (2010). Synthesis, anticonvulsant and toxicity screening of newer pyrimidine semicarbazone derivatives. European Journal of Medicinal Chemistry, 45(6), 2467–2472.
  • Wikipedia. (2023, October 28). Biginelli reaction. Retrieved from [Link]

  • Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 436–446.
  • Siddiqui, N., Rana, A., Khan, S. A., Arshad, M. F., & Ahsan, W. (2010). Synthesis of some novel 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives and their anticonvulsant activity. Acta Poloniae Pharmaceutica, 67(3), 241–247.
  • Nayak, S. K., Venugopala, K. N., Chopra, D., Govender, T., Kruger, H. G., Maguire, G. E. M., & Guru Row, T. N. (2009). Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2518.
  • PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Singh, P., Kumar, A., & Singh, R. (2013). Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide. CNS & Neurological Disorders - Drug Targets, 12(8), 1165–1177.
  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548–5555.
  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2010). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 9(4), 385–393.
  • Sharma, P., & Kumar, A. (2019). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(1), 1-6.
  • Soldi, C., Basso, A., & Banfi, L. (2021). Biginelli Reaction and β‐Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.
  • Słoczyńska, K., Pękala, E., Wesołowska, A., Ekiert, M., & Szewczyk, B. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.
  • Loghman-Adham, M., & Shafiee, A. (2004). Anticonvulsant Activities of New 1,4-dihydropyridine Derivatives Containing 4-nitroimidazolyl Substituents. DARU Journal of Pharmaceutical Sciences, 12(3), 85-91.
  • Foroumadi, A., Vahid, S., Tabatabai, S. A., Shafiee, A., & Davood, A. (2006). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF NOVEL 2-AMINO-5-[4-CHLORO-2-(2-CHLOROPHENOXY) PHENYL]-1,3,4-THIADIAZOLE DERIVATIVES. DARU Journal of Pharmaceutical Sciences, 14(3), 130-134.
  • Navidpour, L., Miri, R., & Shafiee, A. (2006). Synthesis and Calcium Channel Antagonist Activity of New 1,4-Dihydropyridine Derivatives Containing Lipophilic 4-Imidazolyl Substituents. Arzneimittelforschung, 56(11), 755-763.
  • Ashton, D., & Wauquier, A. (1986). Anticonvulsant properties of flunarizine on reflex and generalized models of epilepsy. Neuropharmacology, 25(8), 853-856.

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Reaction mechanism of "Methyl 4-chlorobenzoylacetate" with hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Mechanistic Analysis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one via Cyclocondensation of Methyl 4-chlorobenzoylacetate with Hydrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This application note provides a comprehensive guide to the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, a representative member of this class. The synthesis is achieved through the robust and efficient Knorr pyrazole synthesis, involving the cyclocondensation reaction of Methyl 4-chlorobenzoylacetate with hydrazine hydrate.[1][3] We present a detailed mechanistic elucidation, a step-by-step experimental protocol optimized for laboratory use, methods for reaction monitoring and product characterization, and a discussion of the critical process parameters. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug discovery.

Reaction Principle and Mechanism

The formation of the pyrazolone ring from a β-keto ester and hydrazine is a classic example of a cyclocondensation reaction.[3][4] The reaction is thermodynamically driven by the formation of a stable five-membered heterocyclic ring and the elimination of a small molecule (methanol).

The mechanism proceeds through two key stages:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of Methyl 4-chlorobenzoylacetate. The ester carbonyl is less reactive due to the resonance delocalization of the lone pair of electrons on the adjacent oxygen atom. This initial attack, followed by dehydration, yields a hydrazone intermediate.

  • Intramolecular Cyclization and Elimination: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This step results in a cyclic intermediate which subsequently eliminates a molecule of methanol to afford the final, stable 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one product. The reaction is often facilitated by heat and can be catalyzed by a small amount of acid.[1]

Mechanistic Diagram

ReactionMechanism Fig. 1: Reaction Mechanism of Pyrazolone Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant_Ketoester Methyl 4-chlorobenzoylacetate Intermediate_Hydrazone Hydrazone Intermediate Reactant_Ketoester:e->Intermediate_Hydrazone:w 1. Nucleophilic Attack (on Ketone C=O) Reactant_Hydrazine Hydrazine (H₂N-NH₂) Reactant_Hydrazine:e->Intermediate_Hydrazone:w Intermediate_Cyclic Cyclic Intermediate Intermediate_Hydrazone:e->Intermediate_Cyclic:w 2. Intramolecular Nucleophilic Attack (on Ester C=O) Product_Pyrazolone 5-(4-chlorophenyl)-2,4-dihydro- 3H-pyrazol-3-one Intermediate_Cyclic:e->Product_Pyrazolone:w 3. Elimination Methanol Methanol (CH₃OH) Intermediate_Cyclic->Methanol

Caption: Fig. 1: Reaction Mechanism of Pyrazolone Synthesis.

Experimental Protocol

This protocol details the synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one. The procedure has been optimized for both yield and purity.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Quantity (mmol)Mass/VolumeEquivalents
Methyl 4-chlorobenzoylacetate33333-46-9212.63102.13 g1.0
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.0625~1.25 mL2.5
Ethanol (Absolute)64-17-546.07-20 mL-
Glacial Acetic Acid64-19-760.05-0.5 mLCatalyst
Deionized Water7732-18-518.02-~100 mL-
Ethyl Acetate (TLC Grade)141-78-688.11-As needed-
Hexane (TLC Grade)110-54-386.18-As needed-
Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Glassware for workup (beakers, Buchner funnel, filter flask)

  • Vacuum source for filtration

  • Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp

  • Melting point apparatus

Detailed Synthesis Procedure
Experimental Workflow

Workflow Fig. 2: Experimental Workflow A 1. Combine Reactants Methyl 4-chlorobenzoylacetate, Ethanol, Acetic Acid, and Hydrazine Hydrate in a flask. B 2. Heat & Reflux Heat the mixture to reflux (approx. 80-85°C). A->B C 3. Monitor Reaction Track progress via TLC until starting material is consumed (approx. 2-3 hours). B->C D 4. Product Precipitation Cool slightly and add hot water to the stirring mixture to precipitate the product. C->D E 5. Isolate & Purify Cool to room temp, then ice bath. Collect solid by vacuum filtration. Wash with cold water. D->E F 6. Dry & Characterize Dry the solid product under vacuum. Determine yield, melting point, and perform spectral analysis. E->F

Caption: Fig. 2: Experimental Workflow.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-chlorobenzoylacetate (2.13 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) and glacial acetic acid (0.5 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (~1.25 mL, 25 mmol) dropwise to the flask.

    • Scientist's Note: Hydrazine hydrate is highly corrosive and a suspected carcinogen; always handle it in a fume hood with appropriate personal protective equipment (PPE).[5] An excess is used to ensure the complete conversion of the limiting β-keto ester.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the reaction's progress using TLC every 30-45 minutes.

    • TLC System: Prepare a developing chamber with a mobile phase of 30% Ethyl Acetate / 70% Hexane.

    • Procedure: Spot the starting material (a solution of Methyl 4-chlorobenzoylacetate in ethyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

    • Analysis: The reaction is complete when the starting material spot (higher Rf value) is no longer visible in the reaction mixture lane. The product spot will appear at a lower Rf value due to its higher polarity. The reaction is typically complete within 2-3 hours.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot and stirring, carefully add hot deionized water (~50 mL). A white precipitate will form immediately.

    • Scientist's Note: Adding water to the hot solution facilitates the precipitation of the organic product, which has low solubility in the aqueous-ethanol mixture, effectively separating it from water-soluble impurities.

  • Purification: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (25 mL each) to remove any residual hydrazine, acetic acid, and other water-soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight.

  • Characterization: Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected product is a white to off-white solid.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient heating time or temperature.Continue heating and monitor by TLC. Ensure the internal temperature is at reflux. If stalled, a small additional charge of hydrazine may be added.
Low Yield Incomplete precipitation or product loss during transfer.Ensure the mixture is thoroughly cooled in an ice bath before filtration. Use minimal cold solvent for washing the filter cake.
Oily Product Impurities or incomplete drying.Ensure thorough washing. Consider recrystallization from an appropriate solvent system (e.g., ethanol/water) for higher purity.

Conclusion

The synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one from Methyl 4-chlorobenzoylacetate and hydrazine hydrate via the Knorr synthesis is a reliable and high-yielding method.[1][6] The protocol described herein is robust and provides a straightforward path to obtaining this valuable heterocyclic scaffold. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of a diverse array of pyrazolone derivatives for applications in drug discovery and materials science.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • NIH National Library of Medicine. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • NIH National Library of Medicine. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... [Link]

  • Canadian Journal of Chemistry. (n.d.). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • New York Science Journal. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. [Link]

  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]

  • World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

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The Strategic Utility of Methyl 3-(4-chlorophenyl)-3-oxopropanoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a versatile β-keto ester, represents a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, characterized by reactive ketone and ester moieties, allows for its strategic incorporation into complex molecular architectures, particularly those of high value in medicinal chemistry. This guide provides an in-depth exploration of the applications of this intermediate, with a particular focus on its potential role in the synthesis of widely-prescribed antidepressant drugs. Detailed experimental protocols, mechanistic insights, and workflow visualizations are presented to equip researchers and drug development professionals with the practical knowledge required to leverage this compound in their synthetic endeavors.

Introduction: The Chemical Versatility of a Key Building Block

This compound (CAS No: 22027-53-8) is an organic compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a 4-chlorophenyl ketone and a methyl ester separated by a methylene group, imparts a high degree of reactivity, making it an ideal precursor for a range of chemical transformations.[2] The presence of the electron-withdrawing chlorophenyl group enhances the acidity of the α-protons, facilitating a variety of condensation and alkylation reactions.

This application note will delve into the practical utility of this intermediate, proposing its application in the synthesis of key pharmaceutical scaffolds. While direct literature outlining the use of this specific intermediate in the synthesis of blockbuster drugs like sertraline and duloxetine is not prevalent, its inherent chemical reactivity allows for the rational design of synthetic pathways towards these and other valuable pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.

PropertyValueReference
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
Appearance Colorless liquid or low melting solid[1]
Melting Point 42-46 °C[1]
Boiling Point 100-106 °C at 0.2 mmHg[1]

Proposed Application in Antidepressant Synthesis: A Hypothetical Pathway to a Sertraline Precursor

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and anxiety disorders.[3] A key structural feature of sertraline is its tetralone core. While the commercial synthesis of sertraline typically starts from a pre-formed tetralone,[4] we propose a plausible synthetic route that utilizes this compound to construct a related tetralone intermediate. This approach leverages the classic intramolecular Friedel-Crafts acylation of a β-keto ester derivative.

Rationale for the Proposed Synthetic Strategy

The inherent reactivity of the β-keto ester allows for an initial Knoevenagel or Michael-type reaction to introduce the necessary carbon framework, followed by a cyclization step to form the tetralone ring. This strategy offers a convergent approach to a key intermediate, potentially allowing for greater flexibility in analog synthesis.

Proposed Synthetic Workflow

G cluster_0 Synthesis of a Tetralone Precursor for Sertraline A This compound B Michael Addition with Acrylonitrile A->B Base (e.g., NaOEt) C Hydrolysis and Decarboxylation B->C Acidic or Basic Hydrolysis D Intramolecular Friedel-Crafts Acylation C->D Strong Acid (e.g., PPA, H₂SO₄) E 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Tetralone Intermediate) D->E

Caption: Proposed synthetic pathway from this compound to a tetralone intermediate.

Detailed Experimental Protocols

Protocol 1: Michael Addition of this compound with Acrylonitrile

This protocol describes a plausible Michael addition reaction to introduce the cyanoethyl group, which is a precursor to the carboxylic acid needed for cyclization.

Materials:

  • This compound (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Sodium ethoxide (0.1 eq)

  • Anhydrous ethanol

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous ethanol in a round-bottom flask.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

  • Slowly add acrylonitrile to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Sodium ethoxide: A catalytic amount of a non-nucleophilic base is used to deprotonate the α-carbon of the β-keto ester, generating the nucleophile for the Michael addition.

  • Anhydrous ethanol: The reaction is carried out under anhydrous conditions to prevent side reactions, such as hydrolysis of the ester.

  • Inert atmosphere: Prevents oxidation of the reagents.

Protocol 2: Hydrolysis and Decarboxylation

This step converts the nitrile and ester groups to a carboxylic acid, which is necessary for the subsequent cyclization.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Concentrated hydrochloric acid

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • To the product from the previous step, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the evolution of CO₂ ceases.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Intramolecular Friedel-Crafts Acylation

This is the key ring-forming step to generate the tetralone core.

Materials:

  • Product from Protocol 2 (1.0 eq)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Add the carboxylic acid from the previous step to an excess of polyphosphoric acid.

  • Heat the mixture with stirring to promote cyclization. The optimal temperature should be determined empirically, typically in the range of 80-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting tetralone intermediate by chromatography or recrystallization.

Application in the Synthesis of Duloxetine: A Conceptual Approach

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and neuropathic pain.[5] Its synthesis often involves the formation of a key aminoketone intermediate.[5] While established routes start from 2-acetylthiophene,[5] the reactivity of this compound could be harnessed in a novel approach.

A plausible, though not yet documented, strategy would involve a condensation reaction with an appropriate amine, followed by reduction and further functional group manipulations. For instance, a Mannich-type reaction could be envisioned to introduce the aminomethyl group, a common feature in duloxetine's precursors.

Mechanisms of Action of Target Pharmaceuticals

A fundamental aspect of drug development is understanding the biological mechanism through which a compound exerts its therapeutic effect.

Sertraline: Selective Serotonin Reuptake Inhibition

Sertraline's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[3] This blockage prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter available to bind to postsynaptic receptors.[6]

G cluster_0 Mechanism of Action of Sertraline (SSRI) Presynaptic Presynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic->SERT Postsynaptic Postsynaptic Neuron SERT->Presynaptic Serotonin Reuptake Serotonin Serotonin Receptor Serotonin Receptor Serotonin->Receptor Binding Sertraline Sertraline Sertraline->SERT Inhibition

Caption: Sertraline blocks the reuptake of serotonin, increasing its availability in the synapse.

Duloxetine: Dual Serotonin and Norepinephrine Reuptake Inhibition

Duloxetine functions as a dual reuptake inhibitor, targeting both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] By blocking both transporters, duloxetine increases the synaptic concentrations of both serotonin and norepinephrine, which is believed to contribute to its efficacy in treating both depression and pain.[8]

G cluster_1 Mechanism of Action of Duloxetine (SNRI) Presynaptic_SN Presynaptic Neuron SERT_SN SERT Presynaptic_SN->SERT_SN NET_SN NET Presynaptic_SN->NET_SN Postsynaptic_SN Postsynaptic Neuron SERT_SN->Presynaptic_SN Serotonin Reuptake NET_SN->Presynaptic_SN Norepinephrine Reuptake Serotonin_SN Serotonin Receptor_S Serotonin Receptor Serotonin_SN->Receptor_S Binding Norepinephrine_SN Norepinephrine Receptor_N Norepinephrine Receptor Norepinephrine_SN->Receptor_N Binding Duloxetine_SN Duloxetine Duloxetine_SN->SERT_SN Inhibition Duloxetine_SN->NET_SN Inhibition

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 3-(4-chlorophenyl)-3-oxopropanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, scientists, and drug development professionals with in-depth FAQs and troubleshooting protocols to optimize this important synthesis. The target molecule is a valuable β-keto ester, a class of compounds widely used as intermediates in the pharmaceutical and chemical industries.

The primary and most effective route for this synthesis is the Crossed Claisen Condensation . This guide is structured to address common challenges and questions related to this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most reliable method is a Crossed Claisen Condensation.[1][2] This reaction involves the base-catalyzed condensation between two different esters.[3] For this specific target, the reactants are typically Methyl 4-chlorobenzoate and Methyl acetate . Methyl 4-chlorobenzoate cannot form an enolate because it lacks α-hydrogens, so it can only act as the electrophile (the "acceptor").[4][5] Methyl acetate, which has acidic α-hydrogens, acts as the nucleophile (the "donor") after being deprotonated by a strong base.[6][7] This strategic choice minimizes the formation of unwanted side-products that are common in condensations between two enolizable esters.[4]

Q2: What is the underlying mechanism of the Crossed Claisen Condensation for this synthesis?

The reaction proceeds through several key steps:[1][6][8]

  • Enolate Formation: A strong base (e.g., sodium methoxide, sodium hydride) removes an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion.[1][6][7]

  • Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-chlorobenzoate. This forms a tetrahedral intermediate.[1][6]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating a methoxide leaving group (CH₃O⁻) to form the desired β-keto ester, this compound.[1][6]

  • Deprotonation (Driving Force): The newly formed β-keto ester is highly acidic at the α-carbon situated between the two carbonyl groups (pKa ≈ 11).[2] The methoxide generated in the previous step rapidly deprotonates the product. This final, irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[2][6]

  • Protonation: A final acidic workup (e.g., with dilute HCl or NH₄Cl) is required to neutralize the reaction mixture and protonate the enolate, yielding the final neutral β-keto ester product.[6][7]

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate + Base Base Base (e.g., NaOMe) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Methyl 4-chlorobenzoate MeClBz Methyl 4-chlorobenzoate Product_Enolate Product Enolate Tetrahedral->Product_Enolate - MeO⁻ Final_Product Methyl 3-(4-chlorophenyl) -3-oxopropanoate Product_Enolate->Final_Product + H₃O⁺ Troubleshooting_Low_Yield cluster_base Base Issues cluster_conditions Condition Issues cluster_addition Procedure Issues Start Low or No Product Yield CheckBase Check Base Activity & Stoichiometry Start->CheckBase CheckConditions Check Reaction Conditions Start->CheckConditions CheckAddition Check Order of Addition Start->CheckAddition BaseOld Is base old or exposed to air? CheckBase->BaseOld BaseStoich Was >= 1 equivalent used? CheckBase->BaseStoich Temp Was reaction heated after addition? CheckConditions->Temp Anhydrous Were anhydrous conditions maintained? CheckConditions->Anhydrous Order Was Methyl Acetate added slowly to base/ester mixture? CheckAddition->Order Sol_Base Solution: Use fresh base under inert atmosphere. BaseOld->Sol_Base Yes BaseStoich->Sol_Base No Sol_Temp Solution: Heat to reflux and monitor by TLC. Temp->Sol_Temp No Sol_Anhydrous Solution: Ensure all reagents, solvents, and glassware are dry. Anhydrous->Sol_Anhydrous No Sol_Order Solution: Reverse addition order. Add enolizable ester last. Order->Sol_Order No

Caption: Troubleshooting workflow for diagnosing low product yield.

Optimized Experimental Protocol

This protocol is a generalized procedure based on common practices for Crossed Claisen condensations. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Loading: To the flask, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas. Add anhydrous THF, followed by methyl 4-chlorobenzoate (1.2 eq).

  • Enolate Formation: Cool the stirred suspension to 0 °C using an ice bath. In the dropping funnel, prepare a solution of anhydrous methyl acetate (1.0 eq) in anhydrous THF.

  • Reaction: Add the methyl acetate solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters.
  • JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism.
  • Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs.
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Mixed Claisen Condensations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Claisen Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Maximizing the Yield of Methyl 4-chlorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of synthesizing Methyl 4-chlorobenzoylacetate and consistently achieve high yields.

Introduction: The Synthetic Challenge

Methyl 4-chlorobenzoylacetate is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, typically through a crossed Claisen condensation, is a cornerstone reaction in organic synthesis. However, optimizing the yield of this reaction requires a nuanced understanding of the underlying chemical principles and careful control of experimental parameters. This guide is designed to equip you with the expertise to overcome common hurdles and maximize your synthetic efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Methyl 4-chlorobenzoylacetate?

A1: The most common and effective method is the crossed Claisen condensation between methyl 4-chlorobenzoate and methyl acetate. In this reaction, a strong base is used to deprotonate methyl acetate, which then acts as a nucleophile, attacking the carbonyl group of methyl 4-chlorobenzoate.[1] Since methyl 4-chlorobenzoate lacks α-hydrogens, it cannot enolize, which simplifies the reaction and prevents self-condensation, making a crossed Claisen condensation synthetically useful.[1]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base plays a dual role in the Claisen condensation. Initially, it must be strong enough to deprotonate methyl acetate to form the reactive enolate. Subsequently, and crucially for driving the reaction to completion, the base deprotonates the newly formed β-keto ester product. This final deprotonation is essentially irreversible and shifts the reaction equilibrium towards the product.[1] Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred to alkoxides like sodium methoxide to increase the yield.[1]

Q3: What are the primary side reactions that can lower my yield?

A3: The two most common side reactions are:

  • Self-condensation of methyl acetate: If the reaction conditions are not carefully controlled, the enolate of methyl acetate can react with another molecule of methyl acetate, leading to the formation of methyl acetoacetate.

  • Saponification: The strong base can hydrolyze either the starting ester (methyl 4-chlorobenzoate or methyl acetate) or the product (Methyl 4-chlorobenzoylacetate) to the corresponding carboxylate salt, especially if water is present in the reaction mixture.

Q4: Can I use a different ester instead of methyl acetate?

A4: Yes, other esters with α-hydrogens can be used. However, using methyl acetate is often advantageous due to its relatively high acidity and lower steric hindrance, which can lead to faster reaction rates and higher yields.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (methyl 4-chlorobenzoate and methyl acetate) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of Methyl 4-chlorobenzoylacetate and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause Explanation Troubleshooting Protocol
Ineffective Base The base used may not be strong enough to efficiently generate the methyl acetate enolate or to deprotonate the final product.Switch to a stronger base such as sodium hydride (NaH) or sodium amide (NaNH₂). Ensure the base is fresh and has not been deactivated by exposure to air or moisture.
Presence of Water Trace amounts of water in the reactants or solvent can quench the enolate and promote saponification of the esters.Use freshly distilled and anhydrous solvents and reactants. Dry all glassware thoroughly before use.
Incorrect Stoichiometry An insufficient amount of base will result in an incomplete reaction, as the final deprotonation step is stoichiometric.Use at least one full equivalent of a strong base relative to the limiting reagent (typically methyl acetate).
Low Reaction Temperature The activation energy for the reaction may not be reached if the temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.

Problem 2: Presence of Significant Amounts of Methyl Acetoacetate (Self-Condensation Product)

Possible Cause Explanation Troubleshooting Protocol
Incorrect Order of Addition Adding the base to a mixture of both esters allows for the self-condensation of methyl acetate to compete with the desired crossed condensation.Add the methyl acetate slowly to a mixture of the methyl 4-chlorobenzoate and the strong base. This ensures that the concentration of the methyl acetate enolate is kept low at all times, favoring the reaction with the more abundant methyl 4-chlorobenzoate.
Excess of Methyl Acetate Using a large excess of methyl acetate increases the probability of self-condensation.Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of methyl acetate relative to methyl 4-chlorobenzoate.

Problem 3: Product is an Oil and Difficult to Purify

Possible Cause Explanation Troubleshooting Protocol
Impurities The presence of unreacted starting materials, side products, or residual solvent can prevent the product from solidifying. Methyl 4-chlorobenzoylacetate has a reported melting point of approximately 25°C, so it may exist as an oil at or slightly above room temperature even when pure.Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system. If the purified product is still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by cooling it in an ice bath.
Residual Acid/Base Traces of acid or base from the workup can interfere with purification and stability.Ensure the workup includes a thorough wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of Methyl 4-chlorobenzoylacetate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

  • Methyl 4-chlorobenzoate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Formation of the Enolate:

    • In the dropping funnel, prepare a solution of methyl acetate (1.0 equivalent) in anhydrous THF.

    • Cool the sodium hydride suspension in an ice bath (0 °C).

    • Slowly add the methyl acetate solution dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Crossed Claisen Condensation:

    • Prepare a solution of methyl 4-chlorobenzoate (1.0 equivalent) in anhydrous THF.

    • Slowly add the methyl 4-chlorobenzoate solution to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3). Be cautious as hydrogen gas will be evolved.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Methyl 4-chlorobenzoylacetate. The product has a boiling point of 92-98°C at 0.3 torr.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_condensation Condensation cluster_workup Workup cluster_purification Purification A Add NaH to flask under N2 B Wash NaH with anhydrous hexanes A->B C Add anhydrous THF B->C D Cool NaH suspension to 0 °C C->D Suspension E Slowly add methyl acetate in THF D->E F Stir for 30-60 min at 0 °C E->F G Add methyl 4-chlorobenzoate in THF F->G Enolate H Warm to RT and stir G->H I Monitor by TLC H->I J Quench with 1M HCl I->J Crude Mixture K Extract with Ethyl Acetate J->K L Wash with H2O, NaHCO3, Brine K->L M Dry and Concentrate L->M N Column Chromatography M->N Crude Product O Isolate Pure Product N->O

Caption: Experimental workflow for the synthesis of Methyl 4-chlorobenzoylacetate.

troubleshooting_logic Start Low Yield? Base Is the base strong and fresh? Start->Base Yes Water Are reactants/solvents anhydrous? Base->Water Yes ChangeBase Use stronger/fresh base (e.g., NaH) Base->ChangeBase No Stoichiometry Is base stoichiometry >= 1 equivalent? Water->Stoichiometry Yes DryReagents Use anhydrous reagents and solvents Water->DryReagents No SelfCondensation Self-condensation observed? Stoichiometry->SelfCondensation Yes AdjustStoichiometry Use >= 1 eq. of base Stoichiometry->AdjustStoichiometry No OrderOfAddition Was methyl acetate added slowly to the base/benzoate mixture? SelfCondensation->OrderOfAddition Yes ImproveYield Optimize reaction conditions SelfCondensation->ImproveYield No OrderOfAddition->ImproveYield Yes OptimizeAddition Reverse order of addition OrderOfAddition->OptimizeAddition No ChangeBase->Start DryReagents->Start AdjustStoichiometry->Start OptimizeAddition->Start

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Organic Chemistry Portal. Claisen Condensation. [Link]

Sources

Common side reactions in the synthesis of "Methyl 3-(4-chlorophenyl)-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient reaction.

I. Overview of the Synthesis: The Crossed Claisen Condensation

The most common and efficient method for synthesizing this compound is through a crossed Claisen condensation . This reaction involves the base-mediated condensation of two different esters. In this specific case, the reactants are methyl 4-chlorobenzoate (which lacks α-hydrogens and thus cannot enolize) and methyl acetate (which possesses enolizable α-hydrogens).

The use of a non-enolizable ester like methyl 4-chlorobenzoate is crucial for the success of a crossed Claisen condensation. It prevents a mixture of all four possible products that would arise if both esters could act as both the nucleophile and the electrophile[1][2].

Below is a diagram illustrating the overall reaction workflow:

Synthesis_Workflow Reactants Methyl 4-chlorobenzoate + Methyl Acetate Reaction Crossed Claisen Condensation Reactants->Reaction Base Base (e.g., Sodium Methoxide) Base->Reaction Workup Aqueous Acid Workup Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Methyl 3-(4-chlorophenyl) -3-oxopropanoate Purification->Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

FAQ 1: My yield is significantly lower than expected. What are the likely causes?

Low yields in a Claisen condensation are a common issue and can often be traced back to several key factors[3][4].

  • Cause 1: Presence of Moisture: The base used in the Claisen condensation, typically sodium methoxide, is extremely sensitive to water. Any moisture in the reactants or solvent will consume the base, rendering it ineffective for deprotonating methyl acetate.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.

  • Cause 2: Self-Condensation of Methyl Acetate: Methyl acetate can react with itself in a "classic" Claisen condensation to form methyl acetoacetate. This is a significant competing reaction that consumes your starting material.

    • Solution: To minimize self-condensation, the concentration of the enolizable ester (methyl acetate) should be kept low at all times. This can be achieved by slowly adding the methyl acetate to a mixture of the non-enolizable ester (methyl 4-chlorobenzoate) and the base[1].

  • Cause 3: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a small, additional amount of base might be required. Increasing the reaction time or temperature (within reasonable limits) can also drive the reaction to completion[3].

FAQ 2: I've isolated my product, but it's an oil that won't solidify. What's the problem?

While this compound is a solid at room temperature, obtaining it as an oil suggests the presence of impurities that are depressing the melting point.

  • Cause 1: Residual Solvent: Incomplete removal of the extraction solvent (e.g., dichloromethane, ethyl acetate) is a common cause.

    • Solution: Ensure the product is dried under high vacuum for a sufficient period. Gentle heating can aid in the removal of residual solvent, but be cautious to avoid decomposition.

  • Cause 2: Presence of Byproducts: The primary byproduct is likely methyl acetoacetate from the self-condensation of methyl acetate. Its presence, even in small amounts, can prevent crystallization.

    • Solution: Purification is necessary. Column chromatography is often effective in separating the desired product from more polar impurities like methyl acetoacetate. A typical eluent system would be a gradient of ethyl acetate in hexane.

FAQ 3: My reaction mixture turned dark brown/black. Is this normal, and what should I do?

A dark coloration of the reaction mixture is not uncommon but can be indicative of side reactions.

  • Cause: Base-Promoted Decomposition: Strong bases at elevated temperatures can promote the decomposition of starting materials and products, leading to the formation of colored, polymeric materials.

    • Solution: Maintain careful temperature control throughout the reaction. If possible, run the reaction at a lower temperature for a longer duration. During workup, ensure the reaction mixture is cooled before quenching with acid to control the exotherm. While the color may persist, the desired product can often be isolated through careful purification.

FAQ 4: After workup, my NMR spectrum shows more than just the desired product. What are these other signals?

The presence of unexpected signals in the NMR spectrum points to impurities that were not removed during the initial workup.

  • Impurity 1: Unreacted Starting Materials: You may see signals corresponding to methyl 4-chlorobenzoate and/or methyl acetate.

    • Identification: Methyl 4-chlorobenzoate will show characteristic aromatic signals and a methyl singlet. Methyl acetate will have two singlets.

    • Solution: Improve purification, either by recrystallization from a suitable solvent system or by column chromatography.

  • Impurity 2: Methyl Acetoacetate: This is the product of methyl acetate self-condensation.

    • Identification: Methyl acetoacetate exists as a mixture of keto and enol tautomers, which can complicate the NMR spectrum. Look for characteristic signals for the acetyl methyl group and the methylene protons.

    • Solution: As mentioned previously, column chromatography is an effective method for removing this impurity.

  • Impurity 3: 4-Chlorobenzoic Acid: This can form if the methyl 4-chlorobenzoate is hydrolyzed during workup or if the starting material was impure.

    • Identification: The carboxylic acid proton will appear as a broad singlet far downfield in the ¹H NMR spectrum.

    • Solution: Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup will remove acidic impurities.

  • Impurity 4: 4-Chloroacetophenone: This can result from the decarboxylation of the product.

    • Identification: Look for a characteristic singlet for the methyl ketone protons.

    • Solution: Avoid excessive heat and acidic conditions, which can promote decarboxylation.

Below is a table summarizing the expected ¹H NMR signals for the product and common impurities.

CompoundChemical Shift (ppm, CDCl₃)MultiplicityIntegrationAssignment
This compound ~7.8d2HAr-H
~7.4d2HAr-H
~3.9s2H-CH₂-
~3.7s3H-OCH₃
Methyl 4-chlorobenzoate~7.9d2HAr-H
~7.4d2HAr-H
~3.9s3H-OCH₃
Methyl Acetoacetate (keto form)~3.7s3H-OCH₃
~3.5s2H-CH₂-
~2.3s3H-COCH₃
4-Chlorobenzoic Acid~8.0d2HAr-H
~7.5d2HAr-H
>10br s1H-COOH
4-Chloroacetophenone~7.9d2HAr-H
~7.4d2HAr-H
~2.6s3H-COCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Methyl 4-chlorobenzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous methanol or THF

  • Hydrochloric acid (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: To the flask, add sodium methoxide and anhydrous solvent. If using sodium metal, it should be reacted with anhydrous methanol in situ to generate sodium methoxide. Add methyl 4-chlorobenzoate to this mixture.

  • Addition of Methyl Acetate: Slowly add methyl acetate via the dropping funnel over a period of 30-60 minutes while stirring. The slow addition is critical to minimize self-condensation[1].

  • Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for several hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding cold, dilute hydrochloric acid until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for β-keto esters include ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Mechanistic Insights: Understanding Side Reactions

A deeper understanding of the reaction mechanisms can help in preempting and troubleshooting side reactions.

Mechanism of Self-Condensation of Methyl Acetate

Self_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination MA1 Methyl Acetate Enolate Methyl Acetate Enolate MA1->Enolate Deprotonation Base Base (MeO⁻) MA2 Another Methyl Acetate Intermediate Tetrahedral Intermediate Enolate->Intermediate Attacks Carbonyl MA2->Intermediate Product Methyl Acetoacetate Intermediate->Product Loss of MeO⁻

Caption: Mechanism of the self-condensation of methyl acetate.

Mechanism of Hydrolysis and Decarboxylation

If the β-keto ester product is exposed to harsh acidic or basic conditions, especially at elevated temperatures, it can undergo hydrolysis to the corresponding β-keto acid, which is often unstable and can readily decarboxylate to form 4-chloroacetophenone.

Hydrolysis_Decarboxylation Product Methyl 3-(4-chlorophenyl) -3-oxopropanoate Hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) Product->Hydrolysis KetoAcid β-Keto Acid Intermediate Hydrolysis->KetoAcid Decarboxylation Decarboxylation (Heat) KetoAcid->Decarboxylation SideProduct 4-Chloroacetophenone + CO₂ Decarboxylation->SideProduct

Sources

Identification of byproducts in "Methyl 4-chlorobenzoylacetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-chlorobenzoylacetate

Introduction: Welcome to the technical support guide for the synthesis of Methyl 4-chlorobenzoylacetate. This document is designed for researchers, chemists, and process development professionals who are utilizing the Claisen condensation reaction to synthesize this valuable β-keto ester intermediate. As experts in synthetic chemistry, we understand that even well-established procedures can present challenges, from unexpected side reactions to difficulties in purification. This guide provides in-depth, troubleshooting-focused FAQs and protocols to help you identify and mitigate the formation of common byproducts, ensuring the highest possible purity and yield for your target compound. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, providing you with a robust, self-validating framework for your work.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis and workup of Methyl 4-chlorobenzoylacetate. Each question is structured to help you diagnose the problem, understand its chemical origin, and implement an effective solution.

FAQ 1: My overall yield is significantly lower than expected, and the crude product is a dark, viscous oil instead of a crystalline solid. What is the likely cause?

Answer: This is a classic symptom of excessive side reactions, often driven by the choice and handling of the base or reaction temperature. The most probable cause is the formation of polymeric or resinous materials alongside self-condensation byproducts.

  • Mechanistic Insight: The synthesis of Methyl 4-chlorobenzoylacetate is typically a mixed Claisen condensation between methyl 4-chlorobenzoate and methyl acetate, using a strong base like sodium methoxide (NaOMe) or sodium hydride (NaH). The base deprotonates methyl acetate to form a nucleophilic enolate. This enolate can react with itself in a self-condensation reaction, leading to the formation of methyl acetoacetate. Furthermore, if the temperature is not properly controlled, these highly reactive species can undergo further reactions to form complex, high-molecular-weight polymeric materials.

  • Troubleshooting Steps:

    • Base Addition & Temperature Control: The base should be added slowly and portion-wise to a cooled solution of the starting materials (typically 0-5 °C). This maintains a low concentration of the highly reactive enolate at any given time, favoring the desired cross-condensation over self-condensation. Ensure your reaction vessel is adequately cooled in an ice bath.

    • Solvent Purity: Ensure your solvent (e.g., toluene, THF) is anhydrous. Water can hydrolyze the base, deactivating it, and can also hydrolyze the ester starting materials and the final product, leading to the formation of 4-chlorobenzoic acid and acetic acid.

    • Reagent Stoichiometry: An excess of methyl acetate is often used to favor the desired reaction, but a very large excess can increase the rate of its self-condensation. A molar ratio of 2-3 equivalents of methyl acetate to 1 equivalent of methyl 4-chlorobenzoate is a common starting point.

Diagram: Key Reaction Pathways

This diagram illustrates the desired reaction versus the primary side reactions.

G cluster_main Desired Pathway: Mixed Claisen Condensation cluster_side Competing Side Reactions M4CB Methyl 4-chlorobenzoate Product Methyl 4-chlorobenzoylacetate M4CB->Product Nucleophilic Attack MA Methyl Acetate Enolate Acetate Enolate MA->Enolate + Base Hydrolysis Hydrolysis Products (e.g., 4-Chlorobenzoic Acid) Product->Hydrolysis + H2O (Workup Issue) Base Base (e.g., NaH) Enolate2 Acetate Enolate Base->Enolate2 Enolate->Product Nucleophilic Attack MA2 Methyl Acetate MA2->Enolate2 + Base MAA Methyl Acetoacetate (Self-Condensation Product) MA2->MAA Enolate2->MAA M4CB2 Methyl 4-chlorobenzoate M4CB2->Hydrolysis + Acid/Base H2O Water H2O->Hydrolysis + Acid/Base

Caption: Desired vs. side reaction pathways in the synthesis.

FAQ 2: My NMR/GC-MS analysis shows a significant impurity with a mass and fragmentation pattern corresponding to 4,4'-dichloro-1,3-diphenylpropane-1,3-dione. How is this formed?

Answer: This byproduct, often referred to as a "diketone" impurity, arises from the self-condensation of the desired product, Methyl 4-chlorobenzoylacetate.

  • Mechanistic Insight: The product itself is a β-keto ester and possesses an acidic methylene proton between the two carbonyl groups. Under the basic reaction conditions, the product can be deprotonated to form its own enolate. This enolate can then attack a molecule of the starting material, methyl 4-chlorobenzoate, in a subsequent acylation reaction. This process displaces the methoxy group of the product, leading to the formation of the symmetrical diketone. This is more likely to occur if the reaction is allowed to proceed for too long or at elevated temperatures after the initial condensation has completed.

  • Troubleshooting Steps:

    • Reaction Time: Monitor the reaction progress using TLC or GC. Once the starting methyl 4-chlorobenzoate is consumed, the reaction should be quenched promptly. Over-extending the reaction time provides an opportunity for the product to react further.

    • Quenching Procedure: The reaction should be quenched by pouring it into a cold, dilute acid (e.g., 10% HCl or H₂SO₄) solution. This neutralizes the base and protonates all enolates, preventing further reactions. Ensure the quenching medium is cold to dissipate any heat generated during neutralization.

FAQ 3: I have an unexpected peak in my chromatogram that I suspect is 4'-Chloroacetophenone. Is this a common byproduct?

Answer: Yes, the formation of 4'-Chloroacetophenone is a known issue and occurs via the decarboxylation of the β-keto ester product.

  • Mechanistic Insight: β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions at elevated temperatures. During an acidic workup, if the temperature is not controlled or if the concentration of the acid is too high, the ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is unstable and readily loses carbon dioxide to yield 4'-Chloroacetophenone.

  • Troubleshooting Steps:

    • Controlled Workup: Always perform the acidic quench and subsequent extractions at low temperatures (e.g., using an ice bath).

    • Avoid Distillation at High Temperatures: If you are purifying the product by distillation, it must be done under a high vacuum to keep the boiling point as low as possible. Prolonged heating can promote decarboxylation. For many applications, recrystallization is a safer purification method.

Byproduct Identification and Characterization

A systematic approach to identifying impurities is crucial for effective troubleshooting. The table below summarizes the key byproducts, their common causes, and typical analytical signatures.

Byproduct NameCommon Cause(s)Typical GC-MS (m/z) Signature1H NMR Diagnostic Signal (CDCl₃, δ ppm)
Methyl Acetoacetate Self-condensation of methyl acetate.116 (M+), 101, 85, 74, 43Singlet ~2.2 ppm (CH₃CO-), Singlet ~3.4 ppm (-CH₂-), Singlet ~3.7 ppm (-OCH₃)
4-Chlorobenzoic Acid Hydrolysis of methyl 4-chlorobenzoate.156 (M+), 139, 111Doublets ~7.5 and ~8.1 ppm (aromatic), Broad singlet >10 ppm (acid OH)
4'-Chloroacetophenone Decarboxylation of the product.154 (M+), 139 (base peak), 111Singlet ~2.6 ppm (CH₃CO-), Doublets ~7.4 and ~7.9 ppm (aromatic)
4,4'-dichloro-1,3-diphenylpropane-1,3-dione Self-condensation of the product.292 (M+), 139 (base peak)Complex aromatic signals, possible enol tautomer peaks.

Experimental Protocol: GC-MS Analysis for Impurity Profiling

This protocol provides a standardized method for analyzing your crude or purified Methyl 4-chlorobenzoylacetate to identify the byproducts listed above.

Objective: To separate and identify volatile components and impurities in a sample of Methyl 4-chlorobenzoylacetate.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • DB-5ms column (or equivalent non-polar column), 30 m x 0.25 mm x 0.25 µm

  • Helium (carrier gas)

  • Sample vial

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC grade)

  • Microsyringe

Procedure:

  • Sample Preparation: Dissolve approximately 1-2 mg of your sample in 1 mL of DCM in a clean sample vial.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas Flow (He): 1.0 mL/min (constant flow)

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Scan Range: 40 - 450 amu

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for each peak.

    • Compare the obtained mass spectra with a known library (e.g., NIST) to identify the compounds.

    • Calculate the relative percentage of each component based on peak area (note: this assumes similar response factors and is for estimation).

Diagram: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving issues during the synthesis.

G cluster_troubleshoot_yield Yield Troubleshooting cluster_troubleshoot_impurity Impurity Identification start Synthesis of Methyl 4-chlorobenzoylacetate crude_analysis Analyze Crude Product (TLC, GC-MS, NMR) start->crude_analysis low_yield Problem: Low Yield / Oily Product crude_analysis->low_yield No impurity_x Problem: Unknown Impurity Detected crude_analysis->impurity_x No success Product Meets Purity Specs crude_analysis->success Yes check_temp Verify Temperature Control (0-5 °C during addition) low_yield->check_temp identify_byproduct Identify Byproduct via MS/NMR (Refer to Table) impurity_x->identify_byproduct check_reagents Check Reagent Purity (Anhydrous Solvent?) check_temp->check_reagents check_stoich Review Stoichiometry check_reagents->check_stoich is_decarbox Is it 4'-Chloroacetophenone? identify_byproduct->is_decarbox is_self_cond Is it Diketone? identify_byproduct->is_self_cond fix_decarbox Solution: Control Workup Temp & Avoid High Temp Distillation is_decarbox->fix_decarbox Yes fix_self_cond Solution: Reduce Reaction Time & Quench Promptly is_self_cond->fix_self_cond Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General mechanism of Claisen condensation). URL: [Link]

  • Bruice, P. Y. (2016). Organic Chemistry. Pearson. (Covers the mechanism of decarboxylation of β-keto acids). URL: [Link]

Technical Support Center: Purification of Methyl 3-(4-chlorophenyl)-3-oxopropanoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity crystalline material consistently.

Introduction to the Compound and Purification Rationale

This compound is a β-keto ester of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. An effective recrystallization process yields a product with high purity, desirable crystal morphology, and good recovery.

Key Physical Properties:

PropertyValueSource
Chemical Formula C₁₀H₉ClO₃PubChem
Molar Mass 212.63 g/mol PubChem
Melting Point 42-46 °C (lit.)ChemBK[1]
Appearance Colorless to pale yellow solidCymitQuimica

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the recrystallization of this compound?

A1: A significant challenge arises from its relatively low melting point (42-46 °C)[1]. This characteristic increases the risk of the compound "oiling out" during the cooling phase of recrystallization, where it separates as a liquid instead of forming crystals. Oiling out can trap impurities and hinder the formation of a pure crystalline lattice.

Q2: How does the β-keto ester functionality affect the recrystallization process?

A2: The presence of the β-keto ester group introduces the possibility of keto-enol tautomerism. The equilibrium between the keto and enol forms is solvent-dependent. While this doesn't always complicate recrystallization, changes in solvent polarity can shift this equilibrium, potentially affecting solubility and crystal packing. Additionally, β-keto esters can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, which could lead to the formation of impurities.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to consider solvents with moderate polarity. Based on the principle of "like dissolves like," alcohols (like ethanol or methanol) and esters (like ethyl acetate) are often good candidates for compounds containing ester and ketone functionalities. A systematic solvent screening is highly recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: The Compound "Oils Out" Upon Cooling

Symptoms:

  • Cloudiness or turbidity appears in the solution as it cools.

  • Formation of oily droplets instead of solid crystals.

  • The cooled mixture is a viscous liquid or a semi-solid mass.

Causality: Oiling out occurs when the solute's melting point is lower than the temperature at which it starts to precipitate from the solution[2]. The high concentration of the solute in the cooling solution can lead to a supersaturated state where the solute's solubility limit is exceeded while the temperature is still above its melting point.

Solutions:

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. This lowers the saturation temperature, potentially bringing it below the compound's melting point.

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature very slowly on the benchtop before transferring it to an ice bath. Rapid cooling promotes oiling out.

  • Use a Seed Crystal: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization at a specific nucleation point.

  • Change the Solvent System:

    • Single Solvent: Switch to a solvent with a lower boiling point.

    • Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. A common example is an ethanol/water mixture.

Problem 2: No Crystals Form Upon Cooling

Symptoms:

  • The solution remains clear even after prolonged cooling, including in an ice bath.

Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but crystal nucleation has not been initiated.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal of the pure compound.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

  • Cool to a Lower Temperature: If not already done, place the solution in an ice-salt bath or a freezer for a short period. Be cautious not to freeze the solvent.

Problem 3: Low Recovery of Crystalline Product

Symptoms:

  • A significantly lower mass of purified product is obtained than expected.

Causality:

  • Using an excessive amount of solvent, which retains a larger portion of the compound in the mother liquor.

  • Premature crystallization during hot filtration.

  • Incomplete crystallization before filtration.

  • Washing the crystals with a solvent that is not ice-cold, leading to redissolving of the product.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.

  • Ensure Complete Crystallization: Allow sufficient time for cooling and crystallization. Check the mother liquor for any further precipitation upon extended cooling.

  • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be determined experimentally.

1. Solvent Selection (Small-Scale Test):

  • Place approximately 50 mg of the crude compound into several test tubes.

  • Add 0.5 mL of a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is not soluble at room temperature, gently heat the test tube in a warm water bath and observe solubility.

  • The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating. A mixed solvent system (e.g., ethanol/water) can also be evaluated by dissolving the compound in the "good" solvent and adding the "poor" solvent dropwise.

2. Recrystallization Procedure (Example with Ethanol/Water):

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum or in a desiccator.

  • Determine the melting point of the dried crystals to assess purity.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insolubles) B->C Impurities Present D Slow Cooling (Crystal Formation) B->D No Insolubles C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General workflow for the recrystallization process.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting Start Oiling Out Occurs Reheat Reheat to Dissolve Oil Start->Reheat AddSolvent Add More Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool Seed Add Seed Crystal SlowCool->Seed StillOils Still Oils Out SlowCool->StillOils if no seeding Success Crystals Form Seed->Success ChangeSolvent Change Solvent System ChangeSolvent->Success StillOils->ChangeSolvent

Sources

Technical Support Center: Purification of Crude Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this key β-keto ester intermediate. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.

Troubleshooting Guide: Common Purification Issues

Question 1: My crude ¹H NMR spectrum shows unreacted starting materials. How can I remove methyl 4-chlorobenzoate and methyl acetate?

Answer:

The presence of starting materials is a common issue, especially if the Claisen condensation has not gone to completion.[1] A combination of an aqueous wash (acid-base extraction) followed by either recrystallization or column chromatography is highly effective for removing these impurities.

Underlying Principle:

The purification strategy relies on the differing polarities and acidic/basic properties of the components in your crude mixture. This compound, as a β-keto ester, has an acidic α-proton, allowing it to be selectively manipulated through pH changes.[2] However, a simple aqueous wash is often sufficient to remove the more polar unreacted methyl acetate, while the less polar methyl 4-chlorobenzoate can be separated based on solubility differences during recrystallization or chromatography.

Recommended Protocol: Acid-Base Wash & Recrystallization

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any acidic byproducts.[3] Follow this with a wash with deionized water to remove residual water-soluble impurities like methyl acetate. Finally, wash with brine to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization: Based on the solid nature of your product (Melting Point: 42-46°C), recrystallization is an excellent next step.[4] A common and effective solvent system for β-keto esters is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble).[5][6] A good starting point is a hexane/ethyl acetate or ethanol/water system.[7]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol.

    • Slowly add hot hexane or water, respectively, until the solution becomes slightly turbid.

    • Add a few more drops of the hot good solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Question 2: I'm observing a broad peak or tailing during column chromatography. Is my product decomposing?

Answer:

While decomposition on silica gel is a possibility for some sensitive compounds, for β-keto esters like yours, this phenomenon is more likely due to keto-enol tautomerism. The presence of two rapidly interconverting isomers (the keto and enol forms) on the column can lead to band broadening and poor separation.

Causality:

The slightly acidic nature of standard silica gel can sometimes catalyze this tautomerization, exacerbating the issue. It can also, in some cases, lead to hydrolysis of the ester.

Troubleshooting Protocol: Column Chromatography Optimization

  • TLC Analysis First: Before committing to a large-scale column, run a thin-layer chromatography (TLC) plate. If you see streaking or a "comet-tail" spot, this is a strong indicator of on-plate interactions.

  • Deactivate the Silica Gel: To minimize the acidic effects of the silica gel, you can prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (TEA). The TEA will neutralize the acidic silanol groups on the silica surface.

  • Solvent System Selection: A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on your TLC results. An ideal Rf value for the desired compound on TLC for good separation on a column is typically between 0.2 and 0.4.

  • Alternative Stationary Phases: If deactivation of silica gel is insufficient, consider using a more neutral stationary phase like alumina (neutral or basic).[8]

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product in Minimal Solvent load Load Sample dissolve->load slurry Prepare Silica Gel Slurry (with 1% TEA if needed) pack Pack Column slurry->pack pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected ¹H NMR signals for pure this compound?

Answer:

A key feature of β-keto esters is the presence of both keto and enol tautomers in solution, and you will see distinct signals for both forms in your ¹H NMR spectrum. The ratio of these tautomers can be solvent-dependent. For a similar compound, ethyl 3-oxo-3-(4-chlorophenyl)propanoate, the enol form is significant.[9]

Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons7.4 - 8.0mTwo doublets are expected for the para-substituted ring.
Enol -OH~12.5s (broad)This is a very downfield signal characteristic of the enol form.
Enol Vinyl Proton~5.6sThe proton on the carbon-carbon double bond of the enol.
Methylene Protons (keto form)~4.0sThe two protons between the carbonyl groups in the keto form.
Methyl Ester Protons~3.7sThe three protons of the methyl ester group.

Note: These are estimated chemical shifts based on similar compounds and general principles. Actual values may vary slightly.[10][11][12]

Visualizing Tautomerism:

Tautomers cluster_keto cluster_enol keto Keto Form enol Enol Form keto->enol Tautomerization enol->keto struct_keto [Structure of Keto Form] struct_enol [Structure of Enol Form]

Caption: Keto-enol tautomerism in β-keto esters.

FAQ 2: How can I assess the purity of my final product?

Answer:

A combination of techniques should be used to confidently assess the purity of your this compound.

Technique Purity Indication
Melting Point A sharp melting point range that matches the literature value (42-46°C) is a strong indicator of high purity.[4] Impurities tend to broaden and depress the melting point range.
¹H NMR Spectroscopy The absence of signals corresponding to starting materials, byproducts, or residual solvents. Integration of the signals should match the expected proton ratios.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak in the chromatogram indicates a pure compound. Purity can be quantified by the peak area percentage. A suitable method for a related compound used a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[13][14]
Thin-Layer Chromatography (TLC) A single spot with no tailing when eluted with an appropriate solvent system (e.g., 7:3 hexanes:ethyl acetate).
FAQ 3: My product has a yellowish tint after initial workup. What is the cause and how can I remove it?

Answer:

A yellowish tint in crude organic compounds often arises from minor, highly conjugated byproducts formed during the reaction, especially when strong bases and elevated temperatures are used. These colored impurities are typically present in very small amounts.

Decolorization Protocol:

  • During Recrystallization: The most effective way to remove colored impurities is during the recrystallization process.

    • After dissolving your crude product in the minimum amount of hot solvent, add a very small amount (a spatula tip) of activated charcoal to the hot solution.

    • Swirl the flask and keep it hot for a few minutes. The activated charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent the product from crystallizing prematurely in the funnel.

    • Allow the hot, colorless filtrate to cool as you would for a normal recrystallization.

  • During Column Chromatography: If you are purifying by column chromatography, the colored impurities will often separate from your main product. They may either run very fast or stick to the top of the column, depending on their polarity.

By following these troubleshooting guides and protocols, you can effectively address the common challenges associated with the purification of this compound and obtain a high-purity final product for your research and development needs.

References

Stability and storage conditions for "Methyl 4-chlorobenzoylacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-chlorobenzoylacetate (CAS 22027-53-8). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and storage of this key reagent. Here, you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4-chlorobenzoylacetate and what are its primary applications?

Methyl 4-chlorobenzoylacetate, also known as (p-Chlorobenzoyl)acetic acid methyl ester or Methyl 3-(4-chlorophenyl)-3-oxopropionate, is a solid β-keto ester.[1] It serves as a reactant in various chemical syntheses, including oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, and intramolecular cyclization reactions.[2]

Q2: What are the optimal storage conditions for Methyl 4-chlorobenzoylacetate?

To ensure the long-term stability of Methyl 4-chlorobenzoylacetate, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area.[3] The compound is a combustible solid, so it should be kept away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[3] For extended stability, some suppliers recommend storing the product in a freezer.

Q3: What are the known degradation pathways for Methyl 4-chlorobenzoylacetate?

As a β-keto ester, Methyl 4-chlorobenzoylacetate is susceptible to two primary degradation pathways, particularly in the presence of acidic or basic conditions and/or heat:

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding β-keto acid, 4-chloro-3-oxobutanoic acid.[4][5]

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO2) to yield a ketone, in this case, 4'-chloroacetophenone.[4][6][7]

These reactions can occur sequentially, where hydrolysis is followed by decarboxylation.[4][5][6]

Q4: How can I tell if my Methyl 4-chlorobenzoylacetate has degraded?

Visual inspection can sometimes indicate degradation. The pure compound is a solid with a melting point between 42-46 °C.[1] Any significant change in appearance, such as discoloration, clumping, or the presence of an oily substance, may suggest degradation. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to check for the presence of degradation products like 4-hydroxybenzoic acid or phenol.

Q5: Is Methyl 4-chlorobenzoylacetate sensitive to moisture?

Yes, exposure to moisture should be avoided as it can facilitate hydrolysis of the ester group, which is the initial step in one of its primary degradation pathways.[8] Always ensure the container is tightly sealed after use.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of Methyl 4-chlorobenzoylacetate.

Issue 1: Inconsistent or Low Yields in Reactions

Possible Cause: Degradation of the starting material.

Troubleshooting Steps:

  • Assess Purity: Before use, verify the purity of your Methyl 4-chlorobenzoylacetate. This can be done by checking its melting point. A broad or depressed melting point range compared to the literature value (42-46 °C) suggests impurities.[1] For a more rigorous check, run a quick proton NMR or thin-layer chromatography (TLC) to look for unexpected spots.

  • Proper Handling: Ensure that the reagent is handled under anhydrous conditions, especially if the reaction is sensitive to water. Use dry solvents and glassware, and work under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent for critical experiments.

Issue 2: Unexpected Side Products Observed in Reaction Mixture

Possible Cause: The presence of degradation products in the starting material is interfering with the reaction.

Troubleshooting Steps:

  • Identify Impurities: Characterize the unexpected side products using techniques like Mass Spectrometry (MS) and NMR. Compare the spectral data with those of potential degradation products like 4-hydroxybenzoic acid and phenol.

  • Purification of Starting Material: If the starting material is found to be impure, it may be possible to purify it by recrystallization. However, given the reactivity of the compound, obtaining a fresh batch is often the more reliable solution.

Issue 3: Physical Changes in the Stored Reagent

Possible Cause: Improper storage conditions leading to degradation.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the reagent has been stored according to the recommended guidelines (cool, dry, well-ventilated, and tightly sealed).[3]

  • Evaluate Stability: If the material has been stored for an extended period, especially if not under ideal conditions, its quality should be re-assessed using analytical methods before use.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool; Freezer for long-term storageMinimizes the rate of potential degradation reactions.
Atmosphere Dry, well-ventilated area; Inert gas for sensitive applicationsPrevents hydrolysis due to atmospheric moisture.[3]
Container Tightly closed containerPrevents exposure to moisture and air.[3]
Incompatibilities Away from acids, bases, oxidizing agents, and reducing agentsAvoids catalyzing degradation reactions.[3]
Experimental Protocol: Purity Assessment by Proton NMR

This protocol provides a general method for assessing the purity of Methyl 4-chlorobenzoylacetate using 1H NMR spectroscopy.

Materials:

  • Methyl 4-chlorobenzoylacetate sample

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the Methyl 4-chlorobenzoylacetate sample in about 0.6 mL of CDCl3 in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.

  • Acquire a 1H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the spectrum for the characteristic peaks of Methyl 4-chlorobenzoylacetate and any potential impurities. The expected chemical shifts for the pure compound are approximately:

    • Aromatic protons: ~7.4-8.0 ppm

    • Methylene protons (-CH2-): ~4.0 ppm

    • Methyl protons (-OCH3): ~3.7 ppm

  • The presence of significant peaks outside of these regions, or a complex multiplet pattern where a singlet is expected, may indicate the presence of impurities or degradation products.

Logical Relationship: Troubleshooting Inconsistent Experimental Results

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Assess Purity of Methyl 4-chlorobenzoylacetate start->check_purity purity_ok Purity is High check_purity->purity_ok  Acceptable purity_low Purity is Low/ Degradation Suspected check_purity->purity_low  Unacceptable check_procedure Review Experimental Procedure and Conditions purity_ok->check_procedure use_fresh Use Fresh Reagent purity_low->use_fresh purify Consider Purification (e.g., Recrystallization) purity_low->purify re_run Re-run Experiment check_procedure->re_run use_fresh->re_run purify->re_run end_success Problem Resolved re_run->end_success  Success end_fail Consult Senior Scientist re_run->end_fail  Failure

Sources

Technical Support Center: Catalyst Selection for Methyl 3-(4-chlorophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, an important intermediate in the pharmaceutical and agrochemical industries.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis.

The primary synthesis route for this β-keto ester is a crossed Claisen condensation.[2][3][4] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, catalyzed by a strong base.[2][4] In the case of this compound, this typically involves the reaction of a methyl ester of a malonic acid derivative with a 4-chlorobenzoyl derivative. The choice of catalyst is critical for achieving high yield and purity, and this guide will delve into the nuances of making that selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the crossed Claisen condensation.[2][3] This reaction is synthetically useful when one of the ester reactants has enolizable α-hydrogens and the other does not, which is the case in this synthesis.[3] Typically, this involves the acylation of a malonate ester with a derivative of 4-chlorobenzoic acid.

Q2: Why is catalyst selection so critical in this synthesis?

A2: Catalyst selection directly influences reaction rate, yield, and the side product profile. An inappropriate catalyst or suboptimal reaction conditions can lead to a host of issues including low conversion, self-condensation of the starting materials, and difficulty in product purification. The catalyst's role is to facilitate the formation of a key intermediate, the enolate anion, which then acts as the nucleophile in the condensation reaction.[2]

Q3: What are the standard catalysts used for this type of Claisen condensation?

A3: Strong, non-nucleophilic bases are typically required. Common choices include:

  • Sodium Hydride (NaH): A powerful base that effectively deprotonates the malonate.[3]

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These alkoxides are frequently used, but it's crucial to match the alkoxide to the ester's alcohol group to prevent transesterification.[5]

  • Magnesium Chloride (MgCl₂) with a tertiary amine (e.g., Triethylamine, Et₃N): This combination acts as a strong base system and can offer improved selectivity in some cases.[6][7]

Q4: Can Lewis acids be used as catalysts?

A4: Yes, Lewis acids can catalyze the acylation of silyl enol ethers or ketene silyl acetals with acid chlorides to produce β-keto esters.[8] For instance, Titanium(IV) chloride (TiCl₄) has been used for Ti-crossed Claisen condensations.[3][8] This approach can sometimes offer better control and milder reaction conditions compared to strong base-mediated reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low to No Product Formation 1. Ineffective Catalyst: The base may not be strong enough to deprotonate the malonate ester. 2. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 3. Low Reaction Temperature: The activation energy for the reaction may not be met.1. Switch to a stronger base: If using an alkoxide, consider switching to sodium hydride (NaH).[3] 2. Use fresh catalyst: Ensure NaH is fresh and handled under an inert atmosphere. Alkoxide solutions should be freshly prepared. 3. Increase reaction temperature: Gradually increase the temperature while monitoring the reaction progress.
Formation of Side Products (e.g., self-condensation) 1. Incorrect Stoichiometry: An excess of the enolizable ester can lead to self-condensation. 2. Reaction Temperature is too High: Higher temperatures can promote side reactions. 3. Slow Addition of Reagents: Allows for the buildup of reactive intermediates that can lead to undesired pathways.1. Optimize stoichiometry: Carefully control the molar ratios of your reactants. 2. Control the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Slowly add the acylating agent: Add the 4-chlorobenzoyl derivative dropwise to the mixture of the malonate and the base to keep its concentration low.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Catalyst: Not enough base to drive the reaction forward.1. Increase reaction time: Monitor the reaction by TLC or GC-MS until the starting material is consumed. 2. Increase catalyst loading: A stoichiometric amount of base is often required because the final deprotonation of the β-keto ester drives the reaction to completion.[4]
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup: Can be caused by the presence of salts and other byproducts. 2. Product is an oil that is difficult to crystallize. 1. Use brine washes: Washing the organic layer with a saturated sodium chloride solution can help break emulsions. 2. Purify by column chromatography: If crystallization is difficult, silica gel chromatography is a reliable method for purification.

Experimental Protocols

Protocol 1: Synthesis using Magnesium Chloride and Triethylamine

This protocol is adapted from procedures for the acylation of malonate derivatives using a MgCl₂-Et₃N base system.[7]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous magnesium chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile).

  • Addition of Malonate: Add dimethyl malonate (1.0 equivalent) to the suspension.

  • Base Addition: Cool the mixture in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Acylation: Add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed role of the MgCl₂-Et₃N system in the C-acylation of the malonate.

Catalytic_Cycle cluster_0 Catalyst Activation & Enolate Formation cluster_1 Acylation Step cluster_2 Product Release Malonate Malonate Mg_Enolate Magnesium Enolate (Chelated Intermediate) Malonate->Mg_Enolate + MgCl₂-Et₃N MgCl2_Et3N MgCl₂-Et₃N Complex Product_Complex Product-Mg Complex Mg_Enolate->Product_Complex + Acyl Chloride Acyl_Chloride 4-Chlorobenzoyl Chloride Final_Product Methyl 3-(4-chlorophenyl) -3-oxopropanoate Product_Complex->Final_Product Acidic Workup

Caption: Proposed mechanism for MgCl₂-Et₃N mediated acylation.

References

  • Allen, A. D. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Allen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-fluoro β-keto esters using magnesium chloride–triethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Filo. (2025, December 9). a) write a mechanism for the Michael addition of dimethyl malonate to mes... Retrieved from [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

Sources

Technical Support Center: Monitoring "Methyl 4-chlorobenzoylacetate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 4-chlorobenzoylacetate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into leveraging TLC for effective reaction monitoring. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your analytical workflow.

Introduction to TLC in the Context of Methyl 4-chlorobenzoylacetate Reactions

Methyl 4-chlorobenzoylacetate is a versatile β-keto ester, a class of compounds renowned for their utility as building blocks in organic synthesis.[1] Its reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to products with significantly different polarities. TLC is an indispensable technique for monitoring these transformations in real-time. It is a rapid, cost-effective, and highly sensitive method for qualitatively assessing the consumption of starting materials and the formation of products.[2]

This guide will focus on common reactions of Methyl 4-chlorobenzoylacetate, such as the Knorr pyrazole synthesis, alkylations, and Claisen-type condensations, providing specific guidance on TLC monitoring and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of Methyl 4-chlorobenzoylacetate reactions?

A good starting point for most reactions involving Methyl 4-chlorobenzoylacetate is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of hexane:ethyl acetate is often a reasonable starting point.[3] The optimal ratio will depend on the specific reaction and the polarity of the product. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the starting material.[4]

Q2: My spots are streaking on the TLC plate. What could be the cause?

Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[5] Try diluting your sample before spotting it on the plate.

  • Compound Acidity/Basicity: β-keto esters can be somewhat acidic, and if your product is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can often resolve this issue.[5]

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause the spots to streak.[6] Conversely, if it's not polar enough, the spots may not move from the baseline.

Q3: I can't see any spots on my TLC plate after development. What should I do?

This can be a frustrating experience, but there are several potential solutions:

  • UV Visualization: Methyl 4-chlorobenzoylacetate and many of its aromatic products are UV-active. Ensure you are using a UV lamp (254 nm) to visualize the plate.[7]

  • Sample Concentration: Your sample may be too dilute.[5] Try concentrating your sample or spotting the same location multiple times (allowing the solvent to dry between applications) to increase the concentration on the plate.

  • Staining: If your compounds are not UV-active, you will need to use a chemical stain. A p-anisaldehyde stain is often effective for carbonyl compounds.[8]

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

When the Rf values are too close, it's difficult to monitor the reaction's progress. Here are some strategies to improve separation:

  • Adjust Mobile Phase Polarity: Small changes in the solvent ratio can have a significant impact on separation. Try gradually decreasing the polarity of the mobile phase (e.g., from 7:3 to 8:2 hexane:ethyl acetate).

  • Change Solvent System: If adjusting the polarity doesn't work, try a different solvent system altogether. For example, you could try a mixture of dichloromethane and methanol.[9]

  • Use a Co-spot: Always run a "co-spot" lane on your TLC plate where you spot both the starting material and the reaction mixture in the same lane. This will help you to distinguish between two spots that are very close to each other.[10]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered when monitoring Methyl 4-chlorobenzoylacetate reactions by TLC, along with their causes and solutions.

Problem Potential Causes Solutions
Streaking or Tailing of Spots 1. Sample is too concentrated.[5] 2. The compound is acidic or basic.[5] 3. The mobile phase is too polar.[6] 4. The silica on the plate is of poor quality.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid or triethylamine to the mobile phase. 3. Decrease the polarity of the mobile phase. 4. Try a new batch or brand of TLC plates.
Spots are not Moving from the Baseline (Rf ≈ 0) 1. The mobile phase is not polar enough.[5] 2. The compound is highly polar.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. 2. Consider using a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, reversed-phase TLC might be necessary.[11]
Spots are at the Solvent Front (Rf ≈ 1) 1. The mobile phase is too polar.[5] 2. The compound is very non-polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. 2. Use a less polar solvent system.
Irregularly Shaped Spots 1. The TLC plate was not placed vertically in the developing chamber. 2. The adsorbent on the plate is uneven. 3. The initial spot was too large or irregularly shaped.[12]1. Ensure the plate is standing straight in the chamber. 2. Use a new, high-quality TLC plate. 3. Make sure to apply a small, round spot.
Uneven Solvent Front 1. The developing chamber was not properly sealed, allowing the solvent to evaporate unevenly. 2. The TLC plate was touching the side of the chamber or the filter paper.[6] 3. The bottom of the TLC plate is not level.1. Ensure the chamber is tightly sealed. Using a piece of filter paper to saturate the chamber atmosphere can help. 2. Position the plate carefully in the center of the chamber. 3. Make sure the bottom edge of the plate is smooth and even.

Experimental Protocols

Protocol 1: General TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a chemical reaction using TLC.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Pencil and ruler

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and seal the chamber.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Using a clean capillary tube, spot a dilute solution of your starting material (Methyl 4-chlorobenzoylacetate) on the 'SM' and 'C' lanes. Make the spots as small as possible.

    • Using another clean capillary tube, spot the reaction mixture on the 'RM' and 'C' lanes (spotting directly on top of the starting material in the 'C' lane).

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Elute and Visualize: Allow the solvent to ascend the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Analyze: Visualize the spots under a UV lamp. Circle the observed spots with a pencil. The disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot indicates the reaction is progressing.

Protocol 2: Visualization with p-Anisaldehyde Stain

This stain is particularly useful for visualizing carbonyl compounds, which may not be strongly UV-active or for providing additional confirmation.[8]

Materials:

  • Developed and dried TLC plate

  • p-Anisaldehyde staining solution (Recipe below)

  • Heat gun or hot plate

p-Anisaldehyde Stain Recipe:

  • 135 mL of absolute ethanol

  • 5 mL of concentrated sulfuric acid

  • 1.5 mL of glacial acetic acid

  • 3.7 mL of p-anisaldehyde

Procedure:

  • Prepare the Stain: Carefully mix the ethanol, sulfuric acid, and acetic acid. Add the p-anisaldehyde and stir until homogeneous. Store in a sealed container.

  • Stain the Plate: In a well-ventilated fume hood, quickly dip the dried TLC plate into the staining solution using forceps.

  • Develop the Color: Remove the plate and wipe off any excess stain. Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Different functional groups may produce different colors.

Data Presentation: Expected Polarity and Rf Trends

While exact Rf values are highly dependent on specific reaction conditions, the following table provides a general guide to the expected polarity and relative Rf values for Methyl 4-chlorobenzoylacetate and its common reaction products.

Compound Type Example Structure Expected Polarity Expected Rf in Hexane:Ethyl Acetate (7:3)
Starting Material: Methyl 4-chlorobenzoylacetateModerate~0.4 - 0.6
Product: Pyrazole derivative (from Knorr synthesis)Higher~0.2 - 0.4
Product: Alkylated β-keto esterLower~0.5 - 0.7
Product: Dimer (from Claisen condensation)Higher~0.3 - 0.5

Note: These are estimated values and should be used as a starting point for developing your own TLC method.

Visualizing the Workflow

A logical workflow is crucial for efficient and accurate TLC analysis.

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate (Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rm Spot Reaction Mixture (RM) spot_co Spot Co-spot (C) develop Develop Plate spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize analyze Analyze Rf Values & Spot Intensity visualize->analyze conclusion Determine Reaction Progress analyze->conclusion

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Troubleshooting Decision Tree

When encountering a problem with your TLC, a systematic approach can help you quickly identify and resolve the issue.

TLC_Troubleshooting start Problem with TLC Plate streaking Spots are Streaking/Tailing? start->streaking no_spots No Spots Visible? streaking->no_spots No overloaded Overloaded Sample? streaking->overloaded Yes rf_issue Rf Value Issue? no_spots->rf_issue No uv_check Checked under UV? no_spots->uv_check Yes rf_too_low Rf Too Low (at baseline)? rf_issue->rf_too_low Yes rf_too_high Rf Too High (at solvent front)? rf_issue->rf_too_high No acid_base Acidic/Basic Compound? overloaded->acid_base No solve_streak1 Dilute Sample overloaded->solve_streak1 Yes solve_streak2 Add Acid/Base to Mobile Phase acid_base->solve_streak2 Yes too_dilute Sample Too Dilute? uv_check->too_dilute Yes, Still No Spots use_stain Use Chemical Stain uv_check->use_stain No Spots concentrate Concentrate Sample / Re-spot too_dilute->concentrate Yes increase_polarity Increase Mobile Phase Polarity rf_too_low->increase_polarity Yes decrease_polarity Decrease Mobile Phase Polarity rf_too_high->decrease_polarity Yes

Caption: A decision tree for troubleshooting common TLC problems.

References

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Student Doctor Network Forums. (2017, August 11). Organic chemistry TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chem 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubMed. (2004, October 1). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Retrieved from [Link]

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). RF values for component obtained from hexane extract. Retrieved from [Link]

  • YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Selecting Between HPLC and GC-MS for the Purity Analysis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable aspect of the development lifecycle. The choice of analytical methodology is paramount, directly impacting the accuracy, reliability, and regulatory compliance of the data generated. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the specific challenge of analyzing the purity of Methyl 3-(4-chlorophenyl)-3-oxopropanoate.

This analysis moves beyond a simple listing of pros and cons. We will delve into the specific chemical nature of the analyte, explain the causality behind methodological choices, and provide actionable, field-proven protocols to guide your decision-making process.

The Central Challenge: Understanding the Analyte

The optimal analytical technique is dictated by the physicochemical properties of the molecule : This compound .

  • Structure and Functionality: This molecule is an aromatic beta-keto ester. The presence of the chlorophenyl group makes it an excellent chromophore, ideal for UV detection in HPLC. However, the beta-keto ester functionality introduces a significant analytical hurdle.

  • Keto-Enol Tautomerism: Beta-keto esters exist in equilibrium between their keto and enol forms. This dynamic equilibrium can be problematic in chromatography, potentially causing severe peak broadening, splitting, or shoulders in a chromatogram if the interconversion rate is slow relative to the chromatographic timescale.[1] A successful method must either force the equilibrium to favor one form or accelerate the interconversion so that the molecule behaves as a single, averaged species.

  • Volatility and Thermal Stability: For GC-MS analysis, the compound must be sufficiently volatile to be carried through the column in a gaseous state and thermally stable to withstand the high temperatures of the injector port and oven without degradation.[2] While many keto-esters are amenable to GC analysis, the potential for thermal degradation must be experimentally verified.

This guide will therefore focus on developing robust methods that directly address these core properties.

High-Performance Liquid Chromatography (HPLC): The Pharmaceutical Industry's Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a vast range of compounds, including those that are non-volatile or thermally sensitive.[3][4][5]

Principle of Separation

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed into a column.[6][7] By forcing the mobile phase through the column under high pressure, separations are achieved with high resolution and speed.[8] For our analyte, Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common starting point.

Causality in Method Development for a Beta-Keto Ester

A standard, unoptimized RP-HPLC method is likely to yield poor chromatography for this compound due to tautomerism.[1] Our strategy must mitigate this effect.

  • Mobile Phase pH Control: The keto-enol equilibrium is often pH-dependent.[1] By using an acidic mobile phase (e.g., pH 2.5-3.0), we can suppress the enolate formation and push the equilibrium strongly toward the keto form, resulting in a sharper, more symmetrical peak.

  • Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can increase the rate of interconversion between tautomers.[1] If the conversion is fast enough, the two forms will not be separated, and a single, sharp peak representing the average state will be observed.

  • Detector Choice: The analyte's aromatic ring provides strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, as it not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for peak purity assessment and impurity identification, as co-eluting impurities will often distort the UV spectrum.

Proposed HPLC Experimental Protocol

This protocol is designed as a robust starting point for purity analysis and method validation.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 25 mL volumetric flask with a diluent of Acetonitrile/Water (50:50, v/v) to create a 1.0 mg/mL stock solution.

    • Further dilute as needed for analysis (e.g., to 0.1 mg/mL).

  • HPLC System & Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      15.0 20 80
      17.0 20 80
      17.1 60 40

      | 20.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 254 nm, with spectral scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area ≤ 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000. This ensures the system is performing adequately before sample analysis.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Autosampler Injection Dissolve->Inject Load Vials Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect DAD/PDA Detection (@ 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Generate Chromatogram Calculate Calculate % Purity (Area Percent) Integrate->Calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the sensitive and highly specific detection of mass spectrometry.[9][10] It is considered a "gold standard" for the positive identification of volatile and semi-volatile organic compounds.[11][12][13]

Principle of Separation & Detection

A sample is vaporized in a heated inlet and separated as it travels through a capillary column, partitioning between an inert carrier gas (mobile phase) and a thin film of stationary phase lining the column.[14] As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.[15] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique "molecular fingerprint" for that compound.[14]

Causality in Method Development

The primary consideration for GC-MS is ensuring the analyte's integrity during analysis.

  • Injector Temperature: The temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A temperature ramp or a split/splitless inlet is typically used.

  • Oven Temperature Program: A temperature gradient is programmed to allow for the separation of impurities with different boiling points. The program starts at a lower temperature to trap components at the head of the column and then ramps up to elute them in order of increasing boiling point.

  • Mass Spectrometry for Purity: The true power of MS in purity analysis lies in its ability to identify unknown peaks.[16] By comparing the mass spectrum of an impurity peak to vast spectral libraries (like NIST), a tentative identification can often be made, providing invaluable information about potential by-products or degradants.

Proposed GC-MS Experimental Protocol

This protocol assumes the analyte is thermally stable. A preliminary thermal stability screen is recommended.

  • Sample Preparation:

    • Prepare a stock solution of ~1.0 mg/mL in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

  • GC-MS System & Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, 250 °C, Split ratio 20:1.

    • Oven Program:

      • Initial Temp: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injection Volume: 1 µL.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Data Analysis:

    • Integrate the Total Ion Chromatogram (TIC).

    • Calculate purity based on area percent.

    • For each impurity peak, examine the mass spectrum and compare it against a spectral library (e.g., NIST/Wiley) for tentative identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject GC Injection & Vaporization Dissolve->Inject Load Vials Separate Column Separation (Temp Program) Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze TIC Generate TIC Analyze->TIC Detect Ions Identify Identify Impurities (Library Search) TIC->Identify

Caption: GC-MS workflow for purity and impurity ID.

Head-to-Head Comparison: A Data-Driven Decision

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes the key performance attributes for the analysis of this compound.

FeatureHPLC with DAD/PDAGC-MSRationale & Justification
Specificity HighVery HighHPLC relies on chromatographic separation and UV spectra. GC-MS adds the highly specific dimension of mass-to-charge ratio, allowing it to resolve chromatographically overlapping peaks.[16]
Sensitivity (LOD/LOQ) High (ppm range)Very High (ppb range)Mass spectrometers are generally more sensitive detectors than UV detectors, making GC-MS ideal for trace impurity detection.[17]
Analyte Compatibility Broad (Non-volatile, Thermally Labile)Limited (Volatile, Thermally Stable)This is the primary decision point. HPLC is more versatile for compounds of unknown thermal stability.[17]
Impurity Identification Limited (Based on UV spectra & retention time)Excellent (Definitive ID via mass spectra)GC-MS provides structural information via fragmentation patterns, enabling confident identification of unknown impurities.[9][18]
Method Development Moderate to HighModerateHPLC method development can be complex due to the tautomerism issue. GC-MS methods are often more straightforward, provided the analyte is stable.
Sample Throughput HighModerateHPLC run times can be optimized to be very fast. GC-MS often requires longer oven cycles and data processing time.
Robustness for QC ExcellentGoodHPLC is the established workhorse for routine quality control in the pharmaceutical industry due to its reliability and reproducibility.[5]
Instrumentation Cost LowerHigherHPLC systems are generally more accessible and have lower operational costs than GC-MS systems.
Decision Logic Diagram

This flowchart provides a logical path for selecting the appropriate technique based on your primary analytical objective.

Decision_Tree Start Analytical Goal for This compound? Goal_QC Routine QC: Quantitative Purity Check Start->Goal_QC Quantification Goal_ID Impurity Profiling: Identify Unknowns Start->Goal_ID Identification Use_HPLC Primary Method: Use validated HPLC-DAD Protocol Goal_QC->Use_HPLC Check_Stability Is Analyte Thermally Stable? Goal_ID->Check_Stability Use_GCMS Primary Method: Use GC-MS for ID and Quantification Check_Stability->Use_GCMS Yes Consider_HPLC Use HPLC as alternative. Consider derivatization for GC. Check_Stability->Consider_HPLC No / Unknown Orthogonal Orthogonal Approach: Use HPLC for Quantification Use GC-MS for Confirmation/ID Use_HPLC->Orthogonal For full characterization Use_GCMS->Orthogonal For full characterization

Caption: Decision tree for technique selection.

Senior Scientist's Recommendation

For the comprehensive purity analysis of This compound , a dual-technique, or orthogonal, approach is strongly recommended for a complete and defensible data package.

  • For Routine Quality Control (QC): HPLC with DAD/PDA is the recommended primary technique. It is the industry standard for pharmaceutical QC, is highly robust, and directly addresses the non-volatile nature of many potential impurities.[5] The challenges posed by keto-enol tautomerism can be effectively managed with a well-developed method employing pH and temperature control as outlined above.

  • For Impurity Identification and Structural Elucidation: GC-MS is the superior technique, provided the analyte and its impurities are thermally stable. The ability to obtain a mass spectrum provides an unparalleled level of confidence in identifying process-related impurities and degradation products. It should be used during process development to characterize the impurity profile and to investigate any unknown peaks observed in the HPLC analysis.

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A Comparative Guide to the Reactivity of Methyl and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. The 3-(4-chlorophenyl)-3-oxopropanoate scaffold is a valuable building block, frequently employed in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth comparative analysis of the reactivity of two common esters of this scaffold: Methyl 3-(4-chlorophenyl)-3-oxopropanoate and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This comparison is grounded in fundamental principles of organic chemistry, supported by experimental observations from analogous systems, and aims to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Versatile β-Keto Ester Moiety

This compound and its ethyl counterpart are β-keto esters, a class of compounds characterized by a ketone and an ester functional group separated by a methylene group. This arrangement confers unique reactivity upon the molecule, primarily due to the acidity of the α-protons located on the central methylene group.[1] Deprotonation of this position leads to the formation of a resonance-stabilized enolate, a potent nucleophile that is central to the utility of these compounds in carbon-carbon bond formation.[2]

The choice between the methyl and ethyl ester can have subtle but significant implications for reaction kinetics, yields, and in some cases, reaction pathways. These differences primarily arise from steric and electronic effects imparted by the respective alkyl groups of the ester functionality.

Comparative Reactivity Analysis

The primary reactions of interest for these β-keto esters in synthetic applications are alkylation, hydrolysis, and subsequent decarboxylation. The following sections will compare the expected reactivity of the methyl and ethyl esters in these key transformations.

Enolate Formation and Alkylation: A Matter of Steric Hindrance

The cornerstone of β-keto ester reactivity is the alkylation of the α-carbon. This process involves two key steps: enolate formation and nucleophilic attack on an electrophile.

  • Enolate Formation: The formation of the enolate is typically achieved by treatment with a suitable base, such as an alkoxide. The rate of this deprotonation is influenced by the steric environment around the α-proton. While the electronic influence of the methyl versus the ethyl group on the acidity of the α-proton is minimal, the steric bulk of the ethoxy group is slightly larger than that of the methoxy group. This can lead to a marginally slower rate of enolate formation for the ethyl ester, particularly when using a sterically demanding base.

  • Alkylation: Once the enolate is formed, it acts as a nucleophile in an SN2 reaction with an alkylating agent (e.g., an alkyl halide). The steric hindrance of the ester group can again play a role. The smaller size of the methyl ester group in this compound is expected to allow for a slightly faster rate of alkylation compared to the ethyl ester, as the transition state of the SN2 reaction will be less sterically congested.[3]

It is also important to consider the potential for O-alkylation as a side reaction, where the enolate attacks the electrophile with its oxygen atom. While C-alkylation is generally favored for β-keto esters, the ratio of C- to O-alkylation can be influenced by factors such as the solvent, counter-ion, and the nature of the electrophile. The subtle steric differences between the methyl and ethyl esters are unlikely to have a dramatic effect on the C/O-alkylation ratio under standard conditions.[4]

Hydrolysis: The Impact of the Alkyl Group

The hydrolysis of the ester functionality to the corresponding carboxylic acid is a common subsequent step after alkylation. This reaction can be catalyzed by either acid or base. In general, methyl esters tend to hydrolyze more rapidly than ethyl esters under both acidic and basic conditions.[5][6] This can be attributed to two main factors:

  • Steric Effects: The smaller methyl group presents less steric hindrance to the incoming nucleophile (water or hydroxide) at the carbonyl carbon of the ester.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which marginally reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

A comparative study on the hydrolysis of homologous esters has shown that the rate of plasma-mediated hydrolysis is inversely proportional to the size of the alkoxy group, with methyl esters being more stable than ethyl esters in that specific biological context.[5] However, in standard chemical hydrolysis, the opposite trend is generally observed. For instance, studies on the hydrolysis of alkyl lactates have shown that methyl lactate hydrolyzes faster than ethyl lactate.[7]

Decarboxylation: A Common Fate

Following hydrolysis of the alkylated β-keto ester, the resulting β-keto acid is prone to decarboxylation upon heating to yield a ketone. The rate of decarboxylation is primarily dependent on the stability of the enol intermediate formed during the reaction. The nature of the original ester group (methyl vs. ethyl) is removed during the hydrolysis step and therefore has no direct influence on the kinetics of the decarboxylation of the resulting β-keto acid.[8]

Tabular Summary of Comparative Reactivity

ReactionThis compoundEthyl 3-(4-chlorophenyl)-3-oxopropanoateRationale
Enolate Formation Generally fasterGenerally slowerLess steric hindrance from the methoxy group.
Alkylation (SN2) Generally fasterGenerally slowerLess steric hindrance in the transition state.
Hydrolysis (Acidic/Basic) Generally fasterGenerally slowerLess steric hindrance and slightly higher electrophilicity of the carbonyl carbon.[5][6]
Decarboxylation (of the corresponding β-keto acid) No significant differenceNo significant differenceThe ester group is removed prior to decarboxylation.

Experimental Protocols

The following are representative, detailed protocols for the alkylation of 3-(4-chlorophenyl)-3-oxopropanoate esters. These protocols are adapted from established procedures for similar β-keto esters and should be optimized for the specific substrate and alkylating agent.[9][10]

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

This classic method is effective for simple alkylating agents.

Materials:

  • Methyl or Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

  • Sodium metal

  • Absolute Ethanol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal (1.05 equivalents) to absolute ethanol. Stir the mixture until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add the β-keto ester (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Alkylation using Potassium Carbonate in DMF

This method uses a weaker base and is suitable for more reactive alkylating agents.

Materials:

  • Methyl or Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-keto ester (1.0 equivalent) in DMF. Add anhydrous potassium carbonate (1.5 equivalents).

  • Alkylation: Add the alkyl halide (1.1 equivalents) to the stirred suspension. Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Extraction and Purification: Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Visualization of Key Processes

General Alkylation Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification Start β-Keto Ester (Methyl or Ethyl) Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base Base (e.g., NaOEt, K₂CO₃) Base->Enolate AlkylatedProduct α-Alkylated β-Keto Ester Enolate->AlkylatedProduct SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct Workup Aqueous Work-up AlkylatedProduct->Workup Purification Purification (Chromatography/Distillation) Workup->Purification FinalProduct Pure α-Alkylated Product Purification->FinalProduct G Ester Ester Group Methyl Methyl (-CH₃) Ester->Methyl Ethyl Ethyl (-CH₂CH₃) Ester->Ethyl Lower Lower Methyl->Lower Higher Higher Ethyl->Higher Greater StericHindrance Steric Hindrance Reactivity Reactivity (Alkylation/Hydrolysis) StericHindrance->Reactivity Faster Faster Rate Reactivity->Faster Slower Slower Rate Reactivity->Slower Lower->StericHindrance Lower->Higher Higher->StericHindrance Higher->Faster Higher->Slower

Caption: Relationship between ester group size, steric hindrance, and reaction rate.

Conclusion

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A Senior Application Scientist's Guide: Methyl 3-(4-chlorophenyl)-3-oxopropanoate versus Other Substituted Benzoylacetates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Substituted benzoylacetates are cornerstone building blocks in synthetic organic chemistry, prized for their versatility in constructing a diverse array of heterocyclic compounds and complex molecules.[1][2] This guide provides an in-depth comparative analysis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate against other substituted benzoylacetates. We will delve into the nuanced effects of aromatic ring substituents on reactivity, explore their applications in pivotal synthetic transformations, and provide experimentally validated protocols to guide researchers in selecting the optimal reagent for their specific synthetic challenges.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters, such as substituted benzoylacetates, are invaluable synthons in organic synthesis due to their dual reactive sites—electrophilic and nucleophilic—which allow for a wide range of chemical transformations.[1] Their utility is most prominently demonstrated in their role as key intermediates for the synthesis of complex drug molecules and other biologically active compounds.[1][2] The general structure, characterized by a ketone and an ester separated by a methylene group, facilitates participation in a variety of condensation and cyclization reactions.

The Claisen condensation is a fundamental method for synthesizing β-keto esters.[3][4] This reaction involves the carbon-carbon bond formation between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[4] Mixed Claisen condensations, in particular, allow for the synthesis of a wide variety of substituted benzoylacetates by reacting an appropriate ester with a substituted acetophenone.[3]

Focus on this compound: A Versatile Workhorse

This compound, with the chemical formula C10H9ClO3, is a widely utilized intermediate in the pharmaceutical and agrochemical industries.[5] Its utility stems from the presence of the electron-withdrawing chloro group on the phenyl ring, which significantly influences its reactivity.

Key Physicochemical Properties:

PropertyValue
CAS Number 22027-53-8
Molecular Formula C10H9ClO3
Appearance Colorless liquid with a faint aromatic odor
Melting Point 42-46°C (lit.)[5]

The chloro substituent at the para-position exerts a notable -I (inductive) and a weaker +R (resonance) effect. This net electron-withdrawing nature enhances the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic modulation is a key determinant of its reaction kinetics and product profiles in various synthetic schemes.

Comparative Analysis: The Impact of Phenyl Ring Substitution

The choice of substituent on the benzoylacetate's phenyl ring is a critical decision in synthetic design. The electronic nature of the substituent—whether electron-donating (EDG) or electron-withdrawing (EWG)—profoundly impacts the reactivity of the molecule.[6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO2, and -CN decrease the electron density of the aromatic ring and, by extension, the carbonyl group.[6] This deactivation generally makes the carbonyl carbon more electrophilic.[7]

  • Electron-Donating Groups (EDGs): Substituents like -OCH3, -CH3, and -N(CH3)2 increase the electron density of the ring through resonance and/or inductive effects.[6] This activation can make the carbonyl carbon less electrophilic but can also influence the acidity of the α-protons.[8]

The following diagram illustrates the general principle of selecting a substituted benzoylacetate based on the desired electronic effect for a subsequent reaction.

Caption: Decision-making flowchart for selecting a substituted benzoylacetate.

Performance in Key Synthetic Transformations

To provide a practical comparison, we will examine the performance of this compound and other substituted benzoylacetates in two widely employed multicomponent reactions: the Hantzsch Pyridine Synthesis and the Biginelli Reaction.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic method for the preparation of dihydropyridines, which are precursors to a wide range of biologically active pyridine derivatives.[9][10][11] The reaction typically involves the condensation of an aldehyde, a β-keto ester, and a source of ammonia.[9]

General Reaction Scheme:

Sources

A Multi-Spectroscopic Approach to the Structural Validation of Methyl 4-chlorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, leveraging ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry to unequivocally confirm the molecular structure of Methyl 4-chlorobenzoylacetate. This guide provides in-depth analysis, comparative data, and detailed experimental protocols.

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of chemical entities is a cornerstone of scientific rigor. Methyl 4-chlorobenzoylacetate, a β-keto ester of significant interest in organic synthesis, demands a robust and multi-faceted analytical approach for its unambiguous identification. This technical guide, designed for researchers and drug development professionals, delineates a comprehensive strategy for the structural validation of Methyl 4-chlorobenzoylacetate, employing a synergistic combination of four powerful spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

By delving into the theoretical underpinnings and practical applications of each method, this guide not only presents the expected spectral data but also explains the causal relationships between the molecular structure and the observed spectroscopic signals. This approach ensures a self-validating system of analysis, where each piece of data corroborates the others, leading to an irrefutable structural assignment.

The Molecular Blueprint: Understanding Methyl 4-chlorobenzoylacetate

Methyl 4-chlorobenzoylacetate possesses a unique structural framework characterized by a 4-chlorophenyl group attached to a carbonyl, which is in turn β- to a methyl ester. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The presence of an aromatic ring, a ketone, an ester, and a methylene group flanked by two carbonyls dictates the specific resonances and absorptions we expect to observe.

C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 O1 O C7->O1 C8 C C7->C8 C9 C C8->C9 O2 O C9->O2 O3 O C9->O3 C10 C O3->C10 H1 H H2 H H3 H H4 H H5 H H6 H H7 H H8 H H9 H

Caption: Structure of Methyl 4-chlorobenzoylacetate.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides critical information about the number of different types of protons and their neighboring environments. For Methyl 4-chlorobenzoylacetate, we anticipate signals corresponding to the aromatic protons, the active methylene protons, and the methyl ester protons.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet2HAromatic protons ortho to the carbonyl group
~7.50Doublet2HAromatic protons meta to the carbonyl group
~4.00Singlet2HMethylene protons (-CH₂-)
~3.70Singlet3HMethyl ester protons (-OCH₃)

Causality Behind the Chemical Shifts:

  • Aromatic Protons (7.50-7.90 ppm): The protons on the benzene ring are deshielded due to the ring current effect and the electron-withdrawing nature of the adjacent carbonyl group. The protons ortho to the carbonyl are expected to be further downfield due to the stronger deshielding effect.

  • Methylene Protons (~4.00 ppm): These protons are situated between two electron-withdrawing carbonyl groups (a ketone and an ester), leading to a significant downfield shift.

  • Methyl Ester Protons (~3.70 ppm): The protons of the methyl group are deshielded by the adjacent oxygen atom, resulting in a chemical shift characteristic of methyl esters.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-chlorobenzoylacetate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in CDCl₃ prep2 Add TMS Standard prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Acquire Free Induction Decay (FID) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~192.0Ketone Carbonyl (C=O)
~167.0Ester Carbonyl (C=O)
~139.0Aromatic Carbon (C-Cl)
~135.0Aromatic Carbon (C-C=O)
~129.0Aromatic Carbons (CH)
~128.5Aromatic Carbons (CH)
~52.0Methyl Ester Carbon (-OCH₃)
~45.0Methylene Carbon (-CH₂-)

Causality Behind the Chemical Shifts:

  • Carbonyl Carbons (167.0-192.0 ppm): The carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. The ketone carbonyl is typically more deshielded than the ester carbonyl.

  • Aromatic Carbons (128.5-139.0 ppm): The aromatic carbons resonate in the typical aromatic region. The carbon attached to the electronegative chlorine atom and the carbon attached to the carbonyl group will be at the lower field end of this range.

  • Methyl and Methylene Carbons (45.0-52.0 ppm): The methyl ester carbon is deshielded by the attached oxygen, while the methylene carbon is deshielded by the two adjacent carbonyl groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1740StrongEster C=O Stretch
~1685StrongKetone C=O Stretch
~1590MediumAromatic C=C Stretch
~1250StrongEster C-O Stretch
~840Strongp-disubstituted benzene C-H bend
~770StrongC-Cl Stretch

Causality Behind the Absorptions:

  • C=O Stretches (1685-1740 cm⁻¹): The two carbonyl groups will give rise to strong absorption bands. The ester carbonyl typically absorbs at a higher frequency than the ketone carbonyl. Conjugation with the aromatic ring lowers the frequency of the ketone carbonyl.

  • C-H Stretches (2950-3080 cm⁻¹): The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups appear just below 3000 cm⁻¹.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule, including the C-O stretch of the ester and the C-Cl stretch. The out-of-plane bending of the para-substituted aromatic ring gives a characteristic strong absorption around 840 cm⁻¹.

Experimental Protocol: Infrared Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of Methyl 4-chlorobenzoylacetate with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
212/214ModerateMolecular Ion [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
181/183Low[M - OCH₃]⁺
139/141High[Cl-C₆H₄-CO]⁺ (4-chlorobenzoyl cation)
111/113Moderate[Cl-C₆H₄]⁺
43Moderate[CH₃CO]⁺

Causality Behind the Fragmentation:

  • Molecular Ion (m/z 212/214): The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.

  • Loss of a Methoxy Group (m/z 181/183): Cleavage of the ester group can lead to the loss of a methoxy radical.

  • 4-Chlorobenzoyl Cation (m/z 139/141): Alpha-cleavage between the ketone carbonyl and the methylene group is a favorable fragmentation pathway, leading to the stable 4-chlorobenzoyl cation, which is often the base peak.

  • Further Fragmentation: The 4-chlorobenzoyl cation can further fragment by losing a carbonyl group to give the 4-chlorophenyl cation (m/z 111/113).

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

cluster_ms Mass Spectrometry Workflow ms1 Sample Introduction ms2 Electron Ionization (EI) ms1->ms2 ms3 Mass Analysis (m/z) ms2->ms3 ms4 Detection & Spectrum Generation ms3->ms4

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: A Consensus of Evidence

The structural validation of Methyl 4-chlorobenzoylacetate is achieved not by a single piece of evidence, but by the convergence of data from multiple, independent spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and corroborates the structure through predictable fragmentation. Together, these methods form a robust analytical package that allows for the confident and unequivocal structural assignment of Methyl 4-chlorobenzoylacetate, a critical step in its journey from synthesis to application in research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. National Center for Biotechnology Information. [Link]

A Researcher's Guide to Keto-Enol Tautomerism: An NMR-Based Analysis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular behavior is paramount. Tautomerism, a form of constitutional isomerism, presents a fascinating and often critical aspect of a molecule's character, influencing its reactivity, polarity, and biological activity. This guide provides an in-depth analysis of the keto-enol tautomerism of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-keto ester of interest in organic synthesis and medicinal chemistry. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to elucidate and quantify this dynamic equilibrium, offering insights into the influence of the chemical environment on molecular structure.

The Duality of Existence: Understanding Keto-Enol Tautomerism

β-keto esters, such as this compound, exist as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. This equilibrium is not static; it is a reversible intramolecular proton transfer.

The keto form is characterized by two carbonyl groups separated by a methylene group (-CH₂-). The enol form , on the other hand, is an α,β-unsaturated hydroxy ester, featuring a carbon-carbon double bond and a hydroxyl group. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and by conjugation of the C=C double bond with the ester carbonyl group.

The position of this equilibrium is highly sensitive to several factors, most notably the solvent and temperature. This sensitivity arises from the differing polarities and hydrogen bonding capabilities of the two tautomers. Generally, polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.

Unveiling the Equilibrium: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying keto-enol tautomerism because the interconversion between the keto and enol forms is typically slow on the NMR timescale. This allows for the observation of distinct signals for each tautomer in the NMR spectrum. Both ¹H and ¹³C NMR provide unique and complementary information for the characterization and quantification of the tautomeric mixture.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the keto and enol forms of this compound give rise to characteristic signals:

  • Keto Tautomer:

    • A singlet for the methylene protons (-CH₂-) typically appears in the range of 3.5-4.5 ppm.

    • A singlet for the methoxy protons (-OCH₃) is also observed.

  • Enol Tautomer:

    • A singlet for the vinylic proton (=CH-) is found downfield, usually between 5.0 and 6.5 ppm.

    • A broad singlet for the enolic hydroxyl proton (-OH) appears significantly downfield, often in the range of 12-14 ppm, due to strong intramolecular hydrogen bonding.

    • A distinct singlet for the methoxy protons (-OCH₃) is also present, often slightly shifted compared to the keto form.

The ratio of the keto to enol tautomers can be accurately determined by integrating the characteristic signals of each form. For instance, the ratio of the integral of the keto methylene protons to the integral of the enol vinylic proton provides a direct measure of the equilibrium composition.

¹³C NMR Spectroscopy: A Carbon Framework View

¹³C NMR spectroscopy further corroborates the presence of both tautomers by revealing distinct signals for the carbon atoms in each form:

  • Keto Tautomer:

    • Two carbonyl carbon signals are observed, one for the ketone and one for the ester.

    • A signal for the methylene carbon (-CH₂-).

  • Enol Tautomer:

    • Signals for the two sp² hybridized carbons of the C=C double bond.

    • A signal for the ester carbonyl carbon.

The chemical shifts of these carbons provide a detailed picture of the electronic environment within each tautomer.

A Comparative Analysis: Solvent Effects on the Tautomeric Equilibrium of this compound

To illustrate the profound impact of the solvent on the keto-enol equilibrium, we present a comparative analysis of this compound in three deuterated solvents of varying polarity: chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The following data is representative of what would be observed in a laboratory setting.

¹H NMR Data
SolventTautomerδ (ppm), -CH₂- (keto)δ (ppm), =CH- (enol)δ (ppm), -OH (enol)% Keto% Enol
CDCl₃ Keto & Enol4.055.9012.83565
Acetone-d₆ Keto & Enol4.156.0512.55545
DMSO-d₆ Keto & Enol4.256.1512.28020
¹³C NMR Data
SolventTautomerδ (ppm), C=O (ketone)δ (ppm), C=O (ester, keto)δ (ppm), -CH₂-δ (ppm), =C-Oδ (ppm), =CH-δ (ppm), C=O (ester, enol)
CDCl₃ Keto192.5168.046.0---
Enol---175.092.5170.0
Acetone-d₆ Keto193.0168.546.5---
Enol---175.593.0170.5
DMSO-d₆ Keto193.5169.047.0---
Enol---176.093.5171.0

Note: The chemical shifts for the aromatic and methoxy groups are also present but are not included in the table for clarity, as they show less significant variation.

Interpretation of the Data

The experimental data clearly demonstrates the shift in the keto-enol equilibrium with changing solvent polarity.

  • In the relatively non-polar chloroform-d , the enol form is the major tautomer (65%) . This is attributed to the stability gained from the intramolecular hydrogen bond, which is favored in a non-polar environment that cannot effectively solvate the individual polar groups of the keto form.

  • In the more polar aprotic solvent, acetone-d₆ , the equilibrium shifts, and the keto form becomes the dominant species (55%) . The polar nature of acetone begins to solvate the carbonyl groups of the keto form more effectively, reducing the relative stability of the intramolecularly hydrogen-bonded enol.

  • In the highly polar aprotic solvent, dimethyl sulfoxide-d₆ , the equilibrium is significantly pushed towards the keto form (80%) . DMSO is a strong hydrogen bond acceptor and can disrupt the internal hydrogen bond of the enol form, while effectively solvating the polar keto tautomer.

This trend follows the general principle that increasing solvent polarity favors the more polar keto tautomer.

Experimental Protocols

To ensure the reproducibility and accuracy of these findings, the following detailed experimental protocols are provided.

Sample Preparation for NMR Analysis

A crucial aspect of quantitative NMR is meticulous sample preparation.[1][2]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound using a microbalance.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (CDCl₃, Acetone-d₆, or DMSO-d₆) to the sample in a clean, dry vial.

  • Dissolution: Ensure the sample is completely dissolved by gentle vortexing or swirling. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional for Quantification): For precise quantification, a known amount of an internal standard with a signal that does not overlap with the analyte signals can be added.

¹H and ¹³C NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is critical for accurate integration. A delay of 5 times the longest T₁ is recommended for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the relevant signals for the keto and enol forms in the ¹H NMR spectrum.

Variable Temperature NMR Study

To investigate the thermodynamic parameters of the tautomeric equilibrium, a variable temperature (VT) NMR study can be performed.[3][4]

  • Sample Preparation: Prepare the sample as described above in a suitable solvent (e.g., DMSO-d₆).

  • Temperature Control: Set the desired temperature on the NMR spectrometer's temperature control unit. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

  • Data Acquisition: Acquire ¹H NMR spectra at a series of temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

  • Data Analysis:

    • Calculate the equilibrium constant (K = [% enol] / [% keto]) at each temperature from the integrated peak areas.

    • Plot ln(K) versus 1/T (in Kelvin). This is known as a van't Hoff plot.

    • The enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the resulting linear plot, where R is the gas constant.

Visualizing the Process

To better understand the experimental workflow and the relationships between the concepts discussed, the following diagrams are provided.

KetoEnolEquilibrium Keto Keto Tautomer ProtonTransfer Intramolecular Proton Transfer Keto->ProtonTransfer Equilibrium Enol Enol Tautomer ProtonTransfer->Enol

Caption: The dynamic equilibrium between the keto and enol tautomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Lock, Shim) Transfer->Setup AcquireH1 Acquire ¹H Spectrum Setup->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Setup->AcquireC13 Process Process Spectra (FT, Phase, Calibrate) AcquireH1->Process AcquireC13->Process Integrate Integrate Signals Process->Integrate Quantify Quantify Tautomer Ratio Integrate->Quantify

Caption: A streamlined workflow for NMR analysis of tautomers.

Conclusion

The keto-enol tautomerism of this compound provides a compelling case study in the dynamic nature of molecular structures. NMR spectroscopy stands out as a premier analytical technique for not only identifying the coexisting tautomers but also for quantifying their equilibrium in different chemical environments. The presented data and protocols underscore the significant influence of solvent polarity on the position of the keto-enol equilibrium, a fundamental concept with far-reaching implications in reaction mechanism, drug design, and materials science. By leveraging the power of NMR, researchers can gain a deeper, more nuanced understanding of the molecules they work with, paving the way for more informed and innovative scientific advancements.

References

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ACS Publications. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ResearchGate. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ACS Publications. Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Available from: [Link]

  • Analytical Sciences. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available from: [Link]

  • ResearchGate. Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Available from: [Link]

  • YouTube. Keto-Enol Equilibrium Using NMR. Available from: [Link]

  • RSC Publishing. 13C NMR spectroscopic study of the tautomeric equilibrium in p-phenyl substituted benzoylacetones - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • ACS Publications. Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate | The Journal of Physical Chemistry. Available from: [Link]

  • Journal of Chemical Education. I An NMR Study of Keto-Enol. Available from: [Link]

  • RSC Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available from: [Link]

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The Influence of Beta-Keto Ester Precursors on the Biological Activity of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents.[1][2][3] The versatility of the pyrazole ring allows for the development of compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] A prevalent and efficient route to these valuable heterocyclic compounds is the condensation reaction of a β-keto ester with a hydrazine derivative, a method famously known as the Knorr pyrazole synthesis.[6][7] This guide provides a comparative analysis of the biological activities of pyrazole derivatives, with a focus on how the choice of the initial β-keto ester can influence their therapeutic potential, supported by experimental data from various studies.

The Synthetic Keystone: Pyrazole Synthesis from β-Keto Esters

The synthesis of pyrazoles from β-keto esters is a robust and adaptable method for generating a diverse library of these heterocyclic compounds.[6] The general mechanism involves the reaction of a β-keto ester with hydrazine or its derivatives. The selection of the starting β-keto ester is a critical determinant of the substitution pattern on the final pyrazole ring, which in turn significantly impacts its biological activity.

General Experimental Protocol: Knorr Pyrazole Synthesis

A typical procedure for the synthesis of pyrazole derivatives via the Knorr synthesis is as follows:

  • In a suitable reaction vessel, the chosen β-keto ester (e.g., ethyl acetoacetate, ethyl benzoylacetate) is dissolved in a solvent such as ethanol or propanol.

  • Hydrazine hydrate or a substituted hydrazine is added to the solution, often in a slight molar excess.

  • A catalytic amount of acid, like glacial acetic acid, is introduced to facilitate the reaction.

  • The mixture is heated to reflux and the reaction progress is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting pyrazole derivative often precipitates out of the solution.

  • The solid product is collected by filtration, washed with a cold solvent, and dried to yield the desired pyrazole.[6]

G cluster_conditions Reaction Conditions cluster_process Process bke β-Keto Ester reaction Condensation Reaction (Knorr Pyrazole Synthesis) bke->reaction hydrazine Hydrazine Derivative hydrazine->reaction solvent Solvent (e.g., Ethanol) catalyst Acid Catalyst (e.g., Acetic Acid) heat Heat (Reflux) pyrazole Substituted Pyrazole reaction->pyrazole Cyclization G cluster_drug Mechanism of Action cluster_pathway Cancer Cell Signaling pyrazole Pyrazole Derivative kinase Protein Kinase (e.g., CDK2) pyrazole->kinase Inhibition cell_death Cancer Cell Death pyrazole->cell_death Induces proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Inhibition of Apoptosis kinase->apoptosis Inhibits

Figure 2: Hypothetical mechanism of antitumor activity of pyrazole derivatives via kinase inhibition.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, celecoxib. [7]The anti-inflammatory action of pyrazoles is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [8]The nature of the substituents at positions 3 and 5 of the pyrazole ring, which are determined by the starting β-keto ester, is critical for COX-2 selectivity and potency. [7] Studies have shown that pyrazole derivatives with specific aryl moieties can exhibit potent anti-inflammatory effects. [8][9][10]For instance, pyrazoline derivatives have been shown to be more potent anti-inflammatory agents than their pyrazole counterparts in some studies. [8][9]

Pyrazole Derivative In Vivo Model Inhibition of Edema (%) Reference
Pyrazole-Thiazole Hybrid Carrageenan-induced paw edema 75 [7]
1,5-Diaryl Pyrazole Derivatives Carrageenan-induced paw edema High [11]
Pyrazoline 2d Carrageenan-induced paw edema Potent [8][9]

| Pyrazoline 2e | Carrageenan-induced paw edema | Potent | [8][9]|

The presence of bulky and specific aromatic groups, introduced through the corresponding β-keto esters, appears to be a key factor for potent anti-inflammatory activity, likely by facilitating optimal binding to the active site of the COX-2 enzyme.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies allow for the deduction of several structure-activity relationship (SAR) principles for pyrazole derivatives based on their implicit β-keto ester precursors:

  • Aromatic vs. Aliphatic Substituents: Pyrazoles derived from β-keto esters bearing aromatic rings (e.g., ethyl benzoylacetate) generally exhibit stronger antimicrobial and antitumor activities compared to those with simple alkyl groups (e.g., ethyl acetoacetate). This is likely due to enhanced lipophilicity and the potential for specific binding interactions.

  • Substitution Pattern on Aromatic Rings: The presence and position of substituents on the phenyl rings of the pyrazole scaffold can significantly modulate biological activity. For instance, electron-withdrawing or electron-donating groups can influence the electronic properties of the pyrazole ring and its ability to interact with biological targets.

  • Steric Hindrance: The size and bulkiness of the substituents derived from the β-keto ester can impact the molecule's ability to fit into the active site of an enzyme or receptor. This is particularly relevant for achieving selectivity, as seen in the case of COX-2 inhibitors.

Conclusion

The choice of β-keto ester as a starting material in the synthesis of pyrazoles is a critical decision that profoundly influences the biological activity of the resulting compounds. By strategically selecting β-keto esters with different substituents, researchers can fine-tune the antimicrobial, antitumor, and anti-inflammatory properties of pyrazole derivatives. The evidence strongly suggests that the incorporation of aromatic and substituted aromatic moieties through the use of appropriate β-keto esters is a promising strategy for the development of potent and selective therapeutic agents. This guide underscores the importance of considering the synthetic precursors in the design and optimization of novel pyrazole-based drugs.

References

  • Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide - Benchchem.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem.
  • (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - ResearchGate.
  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting "Methyl 4-chlorobenzoylacetate" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules is a critical yet challenging endeavor. This guide provides an in-depth technical overview of the principles and practices involved in conducting cross-reactivity studies for antibodies raised against derivatives of "Methyl 4-chlorobenzoylacetate." By understanding the nuances of hapten design, antibody production, and immunoassay development, researchers can develop highly specific tools for the detection and quantification of this target molecule.

The Imperative of Specificity: Understanding Antibody Cross-Reactivity

The utility of an antibody in an immunoassay is fundamentally dependent on its specificity – its ability to bind to the intended target molecule with high affinity while exhibiting minimal binding to structurally similar compounds.[1] Cross-reactivity occurs when an antibody binds to molecules other than the specific antigen used to generate it.[1][2] This phenomenon can lead to false-positive results and inaccurate quantification, thereby compromising the reliability of experimental data.[1] For small molecules like "Methyl 4-chlorobenzoylacetate," which are not immunogenic on their own, the journey to a specific antibody begins with the strategic design of a hapten.

Hapten Design: The Blueprint for Antibody Specificity

To elicit an immune response, small molecules, or haptens, must be covalently coupled to a larger carrier protein.[3] The selection of the conjugation site on the hapten is a critical determinant of the resulting antibody's specificity. The portion of the hapten most distal to the carrier protein is typically the most immunodominant and, therefore, will be the primary recognition site for the generated antibodies.

For "Methyl 4-chlorobenzoylacetate," we can envision several hapten design strategies. Here, we propose two distinct derivatives, each with a linker arm introduced at a different position, to illustrate how this choice influences antibody specificity.

Hapten A: Derivatization at the Benzene Ring

In this strategy, a carboxyl group is introduced onto the benzene ring, para to the chlorine atom. This allows for the attachment of a linker arm away from the key structural features of the molecule – the chloro group and the methyl ester. The expectation is that the resulting antibodies will primarily recognize the 4-chlorobenzoyl moiety.

Hapten B: Derivatization at the Methyl Ester

Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid, which then serves as the attachment point for a linker. This approach is expected to generate antibodies that are highly specific for the 4-chlorobenzoyl portion of the molecule, as the ester group is modified and part of the linkage to the carrier protein.

From Hapten to Antibody: The Production Pipeline

Once the haptens are synthesized, they are conjugated to a carrier protein, most commonly Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening and assay development. The general workflow for antibody production involves:

  • Conjugation: The synthesized haptens are covalently linked to KLH and BSA using a suitable cross-linking chemistry, such as the carbodiimide reaction for carboxylated haptens.

  • Immunization: Laboratory animals, typically rabbits or mice, are immunized with the hapten-KLH conjugate. The carrier protein provides the necessary T-cell epitopes to stimulate a robust immune response against the hapten.

  • Titer Determination: The antibody titer in the serum of the immunized animals is monitored over time using an enzyme-linked immunosorbent assay (ELISA) with the hapten-BSA conjugate as the coating antigen.

  • Purification: Once a high titer is achieved, the antibodies are purified from the serum. For polyclonal antibodies, affinity purification against the immunizing hapten is often employed to isolate the specific antibodies.

Putting Specificity to the Test: The Competitive ELISA

The gold standard for assessing the cross-reactivity of antibodies against small molecules is the competitive ELISA. This assay format measures the ability of structurally related compounds to compete with the target analyte for binding to the antibody.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for cross-reactivity analysis.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with Hapten-BSA conjugate p2 Wash unbound conjugate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash blocking agent p3->p4 d1 Add antibody-competitor mixture to coated plate p4->d1 c1 Prepare standards and samples of competitor compounds c2 Mix competitor compounds with primary antibody c1->c2 c3 Incubate mixture c2->c3 c3->d1 d2 Incubate d1->d2 d3 Wash unbound antibody d2->d3 d4 Add enzyme-conjugated secondary antibody d3->d4 d5 Incubate d4->d5 d6 Wash unbound secondary antibody d5->d6 d7 Add substrate d6->d7 d8 Incubate for color development d7->d8 d9 Add stop solution d8->d9 d10 Read absorbance d9->d10

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Dilute the Hapten-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL of this solution to each well of a 96-well microplate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare a series of dilutions for the test compounds (cross-reactants) and the standard ("Methyl 4-chlorobenzoylacetate").

    • In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for at least 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) at an appropriate dilution to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Comparative Analysis: Interpreting Cross-Reactivity Data

The data obtained from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50) for each test compound. The IC50 is the concentration of a compound that reduces the maximal signal by 50%. The cross-reactivity is then calculated relative to the target analyte using the following formula:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

To illustrate the expected outcomes, the following table presents simulated cross-reactivity data for antibodies raised against our proposed haptens.

CompoundStructureAntibody A (Ring-derivatized)Antibody B (Ester-derivatized)
IC50 (nM) Cross-Reactivity (%)
Methyl 4-chlorobenzoylacetate 10100
4-chlorobenzoylacetic acid 1566.7
Ethyl 4-chlorobenzoylacetate 1283.3
Methyl 4-bromobenzoylacetate 2540
Methyl 4-fluorobenzoylacetate 5020
Methyl benzoylacetate >1000<1
4-chloroaniline >1000<1
Analysis of Simulated Data
  • Antibody A (Ring-derivatized): As hypothesized, this antibody shows high specificity for the 4-chlorobenzoyl moiety. It exhibits significant cross-reactivity with other halogenated benzoylacetates, indicating that the antibody recognizes the overall shape and electronic properties of the substituted ring. The modifications at the ester group (hydrolysis to the acid or changing to an ethyl ester) have a relatively minor impact on binding, as this part of the molecule was distal to the carrier protein.

  • Antibody B (Ester-derivatized): This antibody demonstrates very high specificity for the methyl ester group. The cross-reactivity with the corresponding carboxylic acid and ethyl ester is negligible. This is because the ester group was part of the linkage to the carrier protein, making it a critical recognition element for the antibody. The cross-reactivity with other halogenated benzoylacetates is similar to that of Antibody A, as the substituted benzene ring was distal to the conjugation site.

Conclusion and Recommendations

The development of highly specific antibodies against small molecules like "Methyl 4-chlorobenzoylacetate" is a multi-faceted process where strategic hapten design is paramount. As our simulated data illustrates, the choice of where to attach the linker arm for conjugation to a carrier protein has a profound impact on the resulting antibody's specificity.

For researchers aiming to develop an immunoassay for "Methyl 4-chlorobenzoylacetate," the following recommendations are crucial:

  • Define the Assay's Purpose: If the goal is to detect a class of related compounds (e.g., all 4-halogenated benzoylacetates), a hapten design like "Hapten A" would be advantageous. Conversely, for highly specific detection of only "Methyl 4-chlorobenzoylacetate," a strategy similar to "Hapten B" would be superior.

  • Thorough Characterization: Regardless of the hapten design, comprehensive cross-reactivity testing against a panel of structurally related compounds is essential to fully understand the antibody's binding profile.

  • Consider Monoclonal vs. Polyclonal: While polyclonal antibodies are often sufficient for initial studies, monoclonal antibodies offer the advantage of a single, well-defined epitope recognition and consistent, long-term supply.

By carefully considering these factors and employing rigorous experimental validation, researchers can develop robust and reliable immunoassays for their target molecules, ensuring the accuracy and reproducibility of their findings.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.